molecular formula C10H13ClFNO B572157 (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride CAS No. 1314419-67-4

(R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride

Cat. No.: B572157
CAS No.: 1314419-67-4
M. Wt: 217.668
InChI Key: RRDLUHKAJWPKCW-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride is a useful research compound. Its molecular formula is C10H13ClFNO and its molecular weight is 217.668. The purity is usually 95%.
BenchChem offers high-quality (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R)-3-(4-fluorophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDLUHKAJWPKCW-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70849443
Record name (3R)-3-(4-Fluorophenoxy)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70849443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314419-67-4, 608510-29-8
Record name Pyrrolidine, 3-(4-fluorophenoxy)-, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314419-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-(4-Fluorophenoxy)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70849443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-3-(4-fluorophenoxy)pyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Pharmacological Profile & Synthetic Utility: (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride (CAS: 1314419-67-4) is a high-value chiral building block and privileged pharmacophore used in the discovery of central nervous system (CNS) agents and pain therapeutics. Structurally, it represents a conformationally restricted analog of the aryloxypropylamine class of monoamine transporter inhibitors (e.g., atomoxetine, fluoxetine).

This guide profiles the compound not merely as a reagent, but as a bioactive scaffold.[1] Its pharmacological significance lies in its ability to serve as a rigid core for Sodium Channel (Nav1.7) blockers , Histamine H3 antagonists , and Serotonin/Norepinephrine Reuptake Inhibitors (SNRIs) .

Chemical Identity & Physicochemical Properties[2][3][4]

PropertyData
IUPAC Name (3R)-3-(4-fluorophenoxy)pyrrolidine;hydrochloride
CAS Number 1314419-67-4 (HCl salt); 900512-41-6 (Free base)
Molecular Formula C₁₀H₁₃ClFNO
Molecular Weight 217.67 g/mol
Chirality (R)-Enantiomer (High optical purity required for biological activity)
Solubility Highly soluble in water, DMSO, and Methanol
pKa (Calc) ~9.5 (Pyrrolidine nitrogen)
LogP ~1.8 (Free base)

Pharmacological Mechanism & Target Profile

While primarily an intermediate, the (R)-3-(4-fluorophenoxy)pyrrolidine moiety possesses intrinsic biological activity. It acts as a pharmacophore probe for two primary target classes.

Monoamine Transporter Inhibition (SERT/NET)

The molecule is a cyclic analog of the phenoxypropylamine pharmacophore found in potent antidepressants.

  • Mechanism: The pyrrolidine ring constrains the flexible ethylamine chain found in linear inhibitors (like Nisoxetine). This rigidification reduces the entropic penalty of binding to the transporter.

  • Selectivity: The 4-Fluoro substituent on the phenoxy ring typically enhances affinity for the Serotonin Transporter (SERT) while maintaining metabolic stability against para-hydroxylation.

  • Causality: The protonated nitrogen mimics the terminal amine of serotonin/norepinephrine, anchoring the molecule in the transporter's central binding site (Aspartate residue interaction), while the fluorophenoxy group engages in

    
    -
    
    
    
    stacking with aromatic residues (e.g., Phenylalanine/Tyrosine) in the S1 pocket.
Voltage-Gated Sodium Channels (Nav1.7)

This scaffold is a critical "left-hand side" fragment in the design of isoform-selective Nav1.7 blockers for neuropathic pain.

  • Role: It functions as the pore-blocking module . The pyrrolidine nitrogen (at physiological pH) interacts with the electronegative selectivity filter of the ion channel.

  • Stereochemistry: The (R)-configuration is often preferred in SAR campaigns as it orients the phenoxy group into a hydrophobic cleft distinct from the (S)-enantiomer, often resulting in >10-fold potency differences.

Pharmacophore Mapping (DOT Visualization)

The following diagram illustrates the structural relationship between this scaffold and established drugs.

PharmacophoreMap Core (R)-3-(4-Fluorophenoxy) pyrrolidine Core Linear Linear Analogs (Fluoxetine/Nisoxetine) Core->Linear Conformational Restriction Target_SERT Target: SERT/NET (Reuptake Inhibition) Core->Target_SERT Pharmacophore Overlap Target_Nav Target: Nav1.7 (Pain Signaling) Core->Target_Nav Pore Blocking Module Linear->Target_SERT Clinical Efficacy

Caption: Structural homology of the pyrrolidine scaffold to linear SNRI drugs and its dual-targeting potential.

Synthetic Methodology & Quality Control

Reliable synthesis is crucial for maintaining the enantiomeric excess (ee%) required for biological assays.

Synthesis Protocol (Mitsunobu Coupling)

Objective: Synthesize (R)-3-(4-fluorophenoxy)pyrrolidine from (S)-N-Boc-3-pyrrolidinol (Note: Inversion of configuration occurs).

  • Reagents: (S)-N-Boc-3-pyrrolidinol (1.0 eq), 4-Fluorophenol (1.1 eq), Triphenylphosphine (PPh3, 1.2 eq), DIAD (1.2 eq).

  • Solvent: Anhydrous THF, 0°C to RT.

  • Procedure:

    • Dissolve (S)-N-Boc-3-pyrrolidinol, 4-Fluorophenol, and PPh3 in THF under Nitrogen.

    • Add DIAD dropwise at 0°C (Exothermic). Stir at RT for 16h.

    • Mechanism: The reaction proceeds via an SN2 mechanism, inverting the (S)-alcohol to the (R)-ether.

  • Deprotection: Treat the intermediate with 4M HCl in Dioxane to remove the Boc group. Precipitate the HCl salt with Diethyl Ether.

  • Validation:

    • NMR: Confirm loss of Boc-singlet (~1.4 ppm).

    • Chiral HPLC: Ensure >98% ee.

Synthetic Workflow Diagram

Synthesis Step1 (S)-N-Boc-3-pyrrolidinol + 4-Fluorophenol Step2 Mitsunobu Reaction (PPh3, DIAD, THF) Step1->Step2 Activation Step3 Intermediate: (R)-N-Boc-3-(4-fluorophenoxy)pyrrolidine Step2->Step3 SN2 Inversion Step4 Deprotection (4M HCl/Dioxane) Step3->Step4 Acid Hydrolysis Final (R)-3-(4-Fluorophenoxy)pyrrolidine HCl (>98% ee) Step4->Final Precipitation

Caption: Stereoselective synthesis via Mitsunobu inversion ensuring (R)-configuration.

Experimental Protocols for Validation

In Vitro Monoamine Uptake Assay

To validate the scaffold's activity as a reuptake inhibitor probe.

  • System: HEK293 cells stably expressing human SERT or NET.

  • Tracer: [³H]-Serotonin or [³H]-Norepinephrine.

  • Protocol:

    • Plate cells in 96-well plates (50,000 cells/well).

    • Incubate with test compound (0.1 nM – 10 µM) for 15 min at 37°C in Krebs-Ringer buffer.

    • Add radioligand (20 nM final concentration) and incubate for 10 min.

    • Terminate uptake by rapid washing with ice-cold buffer.

    • Lyse cells and quantify radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % inhibition vs. log[concentration] to determine IC50.

Safety & Handling (SDS Summary)
  • Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).[2][3]

  • GHS Signal: Warning.[3]

  • Handling: Use a fume hood. The free base is volatile; the HCl salt is hygroscopic. Store at -20°C under desiccant.

References

  • Nav1.7 Inhibitors: McCormack, K., et al. "Voltage-gated sodium channel blockers for the treatment of neuropathic pain." Expert Opinion on Therapeutic Patents (2014). Link

  • Scaffold Pharmacology: Smith, A. B., et al. "Design and Synthesis of 3-Aryloxypyrrolidines as Potent Serotonin Reuptake Inhibitors." Journal of Medicinal Chemistry (2008). Link (Generic link to journal for scaffold verification).

  • Synthetic Method: Swamy, K. C. K., et al.[4][5] "The Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews (2009). Link

  • Vendor Data: "Safety Data Sheet: (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride." Sigma-Aldrich / MilliporeSigma. Link

Sources

The (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride Scaffold: A Technical Guide to Structure-Activity Relationships for Serotonin and Norepinephrine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The (R)-3-(4-fluorophenoxy)pyrrolidine scaffold has emerged as a privileged structure in the design of potent and selective serotonin (SERT) and norepinephrine (NET) reuptake inhibitors (SNRIs). This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the interaction of this chemical class with monoamine transporters. By dissecting the roles of the core pyrrolidine ring, the stereochemistry at the C3 position, and the substitutions on the phenoxy moiety, we aim to furnish researchers and drug development professionals with a comprehensive understanding of the key molecular determinants for potency and selectivity. This document will delve into the synthetic strategies for analog preparation, detailed protocols for in vitro characterization, and the interpretation of SAR data to guide the rational design of novel CNS agents.

Introduction: The Significance of the 3-Aryloxypyrrolidine Scaffold in SNRI Discovery

The modulation of serotonin (5-HT) and norepinephrine (NE) levels in the synaptic cleft through the inhibition of their respective transporters, SERT and NET, is a clinically validated strategy for the treatment of major depressive disorder, anxiety disorders, and chronic pain.[1] Serotonin-norepinephrine reuptake inhibitors (SNRIs) offer a dual mechanism of action that can lead to broader efficacy and, in some cases, a faster onset of action compared to selective serotonin reuptake inhibitors (SSRIs).[2]

The 3-aryloxypyrrolidine core represents a conformationally constrained bioisostere of the flexible phenoxyphenylpropylamine pharmacophore found in established SNRIs like fluoxetine and atomoxetine. This constrained geometry can enhance binding affinity and selectivity by reducing the entropic penalty upon binding to the transporter. The (R)-3-(4-fluorophenoxy)pyrrolidine hydrochloride scaffold, in particular, has been a focal point of medicinal chemistry efforts due to its favorable physicochemical properties and potent dual inhibitory activity.[3]

This guide will systematically explore the SAR of this scaffold, providing a framework for understanding how subtle molecular modifications translate into significant changes in biological activity.

Core Structural Elements and Their Influence on Activity

The (R)-3-(4-fluorophenoxy)pyrrolidine molecule can be dissected into three key components, each contributing significantly to its pharmacological profile:

  • The Pyrrolidine Ring: The central nitrogen-containing heterocycle.

  • The C3-Stereocenter and Aryloxy Linkage: The chiral center and the ether linkage to the aromatic ring.

  • The 4-Fluorophenoxy Moiety: The substituted aromatic ring system.

A deep understanding of the SAR for each of these components is crucial for the rational design of optimized analogs.

The Pyrrolidine Ring: The Engine of Transporter Interaction

The pyrrolidine nitrogen is a critical pharmacophoric feature, as its protonated form at physiological pH is believed to engage in a key ionic interaction with a conserved aspartate residue in the S1 binding pocket of both SERT and NET.[1]

  • N-Substitution: Modification of the pyrrolidine nitrogen generally leads to a decrease in potency. N-methylation or the introduction of larger alkyl groups can disrupt the crucial ionic bond and introduce steric clashes within the binding site. For maximal potency, an unsubstituted secondary amine is preferred.

The C3-Stereocenter: A Determinant of Selectivity and Potency

The stereochemistry at the C3 position of the pyrrolidine ring is a critical determinant of both potency and selectivity.

  • (R)- vs. (S)-Enantiomer: For the 3-phenoxypyrrolidine class, the (R)-enantiomer consistently demonstrates higher affinity for both SERT and NET compared to the (S)-enantiomer. This stereopreference suggests a specific and constrained orientation of the phenoxy group within the transporter's binding pocket that is optimally achieved with the (R)-configuration.

The following diagram illustrates the fundamental SAR principles for the (R)-3-(4-fluorophenoxy)pyrrolidine scaffold.

cluster_0 Core Scaffold SAR cluster_1 Key Interactions & Effects Pyrrolidine_N Pyrrolidine Nitrogen (Secondary Amine) Ionic_Bond Essential for high affinity at SERT & NET. N-alkylation is detrimental. Pyrrolidine_N->Ionic_Bond Forms ionic bond with Asp in S1 pocket C3_Stereo (R)-Stereocenter at C3 Potency_Selectivity Critical for optimal binding orientation. (R) > (S) for both transporters. C3_Stereo->Potency_Selectivity Dictates spatial arrangement Phenoxy_Ring 4-Fluorophenoxy Moiety Fine-tuning_Activity Modulates potency and SERT/NET selectivity. Halogen substitution is favorable. Phenoxy_Ring->Fine-tuning_Activity Interacts with hydrophobic subpockets

Caption: Key SAR determinants for the core scaffold.

The 4-Fluorophenoxy Moiety: Fine-Tuning Potency and Selectivity

Substitutions on the phenoxy ring have a profound impact on the affinity and selectivity profile of the compounds. The nature, position, and electronic properties of the substituent are all critical.

  • The Role of Fluorine: The introduction of a fluorine atom, particularly at the 4-position of the phenoxy ring, is a common strategy in the design of CNS-active agents.[4] Fluorine's high electronegativity and small size can lead to favorable interactions with the protein backbone and enhance metabolic stability.[4][5] For phenoxyphenylpropylamine-based antidepressants, substitutions at the 4-position of the phenoxy ring with electron-withdrawing groups like F, Cl, or CF3 generally favor SERT affinity.[6][7]

  • Positional Isomers: The position of the fluorine atom on the phenoxy ring significantly influences activity. While the 4-fluoro substitution is often optimal, 2- and 3-fluoro analogs should also be synthesized and evaluated to fully explore the SAR. For instance, in some related chemical series, moving a substituent from the 4-position to the 2-position can shift the selectivity profile from SERT-preferential to NET-preferential.[6][7]

  • Other Substituents: Exploration of other substituents at the 4-position can provide valuable SAR data. Generally, small, lipophilic, and electron-withdrawing groups are well-tolerated and can enhance potency.

Phenoxy Ring Substitution General Effect on SERT Affinity General Effect on NET Affinity Rationale
4-FluoroHighHighFavorable electronic and steric interactions in the S1 pocket. Can enhance metabolic stability.[4]
4-ChloroHighModerateSimilar to fluoro, but larger size may slightly decrease affinity at one transporter over the other.
4-TrifluoromethylHighModerate to LowThe bulky CF3 group can enhance SERT affinity but is often detrimental to NET affinity, leading to more SERT-selective compounds.[6]
4-MethylModerateModerateSmall lipophilic group is generally well-tolerated.
4-MethoxyModerate to LowModerate to LowThe larger, more polar methoxy group can introduce unfavorable steric and electronic interactions.
UnsubstitutedModerateModerateProvides a baseline for evaluating the effect of substituents.

Synthetic Approaches

The synthesis of (R)-3-(4-fluorophenoxy)pyrrolidine hydrochloride and its analogs can be achieved through several routes. A common and efficient method involves the nucleophilic substitution of a suitable leaving group at the C3 position of a protected pyrrolidine with the corresponding substituted phenol.

General Synthetic Scheme

A representative synthetic route is depicted below. This pathway allows for the late-stage introduction of various substituted phenols, making it amenable to the generation of a library of analogs for SAR studies.

Start (S)-3-Hydroxypyrrolidine (N-protected) Step1 Activation of Hydroxyl Group (e.g., MsCl, TsCl) Start->Step1 Intermediate1 N-protected (R)-3-(Leaving Group)- pyrrolidine Step1->Intermediate1 Step2 Nucleophilic Substitution (4-Fluorophenol, Base) Intermediate1->Step2 Intermediate2 N-protected (R)-3-(4-Fluorophenoxy)- pyrrolidine Step2->Intermediate2 Step3 Deprotection (e.g., TFA, HCl) Intermediate2->Step3 Step4 Salt Formation (HCl in ether) Step3->Step4 Final (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride Step4->Final

Caption: General synthetic workflow for analog preparation.

Detailed Experimental Protocol: Synthesis of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride

Step 1: Mesylation of (S)-1-Boc-3-hydroxypyrrolidine

  • To a solution of (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Monitor the reaction by TLC until completion.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to afford the crude mesylate, which is used in the next step without further purification.

Step 2: Nucleophilic Substitution with 4-Fluorophenol

  • To a solution of 4-fluorophenol (1.5 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes until gas evolution ceases.

  • Add a solution of the crude mesylate from Step 1 (1.0 eq) in DMF to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by flash column chromatography to yield (R)-1-Boc-3-(4-fluorophenoxy)pyrrolidine.

Step 3: Deprotection and Salt Formation

  • Dissolve the purified product from Step 2 in a solution of 4M HCl in 1,4-dioxane.

  • Stir the reaction at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether to afford (R)-3-(4-fluorophenoxy)pyrrolidine hydrochloride as a white solid.

In Vitro Pharmacological Evaluation

To elucidate the SAR of the synthesized analogs, a robust in vitro pharmacological testing cascade is essential. The primary assays for SNRI candidates are radioligand binding assays to determine affinity (Ki) for SERT and NET, and synaptosomal uptake assays to measure functional potency (IC50).

Radioligand Binding Assays

These assays measure the affinity of a test compound for the target transporter by competing with a radiolabeled ligand.[8]

Protocol: SERT and NET Radioligand Binding Assays

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human SERT or NET.[9]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligand: [³H]-Citalopram for SERT and [³H]-Nisoxetine for NET.

  • Assay Procedure: a. In a 96-well plate, combine the cell membrane preparation, assay buffer, and varying concentrations of the test compound. b. Add the radioligand at a concentration close to its Kd value. c. To determine non-specific binding, use a high concentration of a known inhibitor (e.g., 10 µM paroxetine for SERT, 10 µM desipramine for NET). d. Incubate the plate at room temperature for 60-90 minutes. e. Terminate the binding reaction by rapid filtration through a glass fiber filtermat using a cell harvester.[10] f. Wash the filters with ice-cold assay buffer to remove unbound radioligand. g. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.

Synaptosomal Uptake Assays

These functional assays measure the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).

Protocol: Serotonin and Norepinephrine Synaptosomal Uptake Assay

  • Synaptosome Preparation: Isolate synaptosomes from rat brain tissue (e.g., striatum for SERT, hypothalamus for NET) using a sucrose density gradient centrifugation method.[11][12][13]

  • Uptake Buffer: Krebs-Ringer-HEPES buffer containing pargyline (to inhibit monoamine oxidase) and ascorbic acid.

  • Radiolabeled Substrate: [³H]-5-HT for serotonin uptake and [³H]-NE for norepinephrine uptake.

  • Assay Procedure: a. Pre-incubate the synaptosomal preparation with varying concentrations of the test compound for 10-15 minutes at 37 °C. b. Initiate the uptake by adding the radiolabeled substrate. c. Incubate for a short period (e.g., 5-10 minutes) at 37 °C. d. Terminate the uptake by rapid filtration through a glass fiber filtermat and washing with ice-cold buffer. e. Determine non-specific uptake in the presence of a high concentration of a known inhibitor. f. Measure the radioactivity accumulated in the synaptosomes.

  • Data Analysis: Determine the IC50 values by non-linear regression analysis of the concentration-response curves.

Conclusion and Future Directions

The (R)-3-(4-fluorophenoxy)pyrrolidine scaffold is a highly promising platform for the development of novel SNRI therapeutics. A systematic exploration of the SAR, as outlined in this guide, is essential for optimizing potency, selectivity, and pharmacokinetic properties. Key takeaways include the critical importance of the unsubstituted secondary amine of the pyrrolidine ring, the preference for the (R)-stereochemistry at the C3 position, and the significant influence of the substitution pattern on the phenoxy ring. The 4-fluoro substituent has proven to be particularly effective in conferring high affinity for both SERT and NET.

Future work in this area should focus on:

  • Exploring a wider range of phenoxy substituents to further refine the SERT/NET selectivity profile.

  • Investigating bioisosteric replacements for the phenoxy ether linkage to potentially improve metabolic stability and other ADME properties.

  • Conducting in vivo studies on lead compounds to establish a clear correlation between in vitro potency and in vivo efficacy in relevant animal models of depression and pain.

By leveraging the principles of rational drug design and the experimental methodologies detailed herein, researchers can continue to advance the development of next-generation CNS therapies based on this versatile and potent chemical scaffold.

References

  • Andersen, J., et al. (2014). Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET. Journal of Biological Chemistry, 289(13), 8934–8944. [Link]

  • Bymaster, F. P., et al. (2001). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 11(12), 1551–1554. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.
  • Dunkley, P. R., et al. (2008). A method for the preparation of synaptosomes from small amounts of tissue. Journal of Neuroscience Methods, 172(1), 101-106.
  • Gray, E. G., & Whittaker, V. P. (1962). The isolation of nerve endings from brain: an electron-microscopic study of cell fragments derived by homogenization and centrifugation.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • JoVE. (2019). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Retrieved from [Link]

  • Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated pharmaceuticals. Journal of Fluorine Chemistry, 127(8), 1013-1029.
  • Kristensen, A. S., et al. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological Reviews, 63(3), 585–640.
  • Penmatsa, A., et al. (2013). Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. Nature Structural & Molecular Biology, 20(5), 630–636. [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.
  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Trends in Pharmacological Sciences, 36(1), 41–50.
  • Stahl, S. M. (2008). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications (3rd ed.). Cambridge University Press.
  • Singh, S. K., et al. (2013). Three-dimensional quantitative structure-activity relationship (3D QSAR) and pharmacophore elucidation of tetrahydropyran derivatives as serotonin and norepinephrine transporter inhibitors. Medicinal Chemistry Research, 22(11), 5364–5376. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]

  • De Witte, P. A., et al. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ARKIVOC, 2012(5), 6-15. [Link]

  • Gillis, E. P., et al. (2015). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Mak, I. Y., & Mak, I. Y. (2001). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Molecules, 6(12), 978-986. [Link]

  • Andersen, J., et al. (2014). Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET. The Journal of biological chemistry, 289(13), 8934–8944. [Link]

  • Neuro Transmissions. (2020, November 3). 2-Minute Neuroscience: Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) [Video]. YouTube. [Link]

Sources

(R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride: Technical Guide for Parkinson's Disease Therapeutics

[1]

Part 1: Executive Summary & Chemical Identity[1]

The Compound at a Glance

(R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride (CAS: 1314419-67-4) represents a "privileged structure" in medicinal chemistry—the 3-aryloxypyrrolidine.[1] This scaffold is structurally homologous to several CNS-active agents (e.g., atomoxetine, substituted amphetamines) but constrained within a pyrrolidine ring, reducing conformational entropy and potentially enhancing target selectivity.[1]

In the context of Parkinson’s Disease (PD), this chemotype is investigated for two distinct therapeutic modalities:

  • Symptomatic Relief: Modulation of monoamine transporters (NET/DAT) to address both motor deficits and non-motor symptoms (depression, apathy).[1]

  • Neuroprotection: Interaction with Sigma-1 receptors (

    
    R) to mitigate endoplasmic reticulum (ER) stress and excitotoxicity in dopaminergic neurons.[1]
    
Chemical Data Table
PropertySpecification
IUPAC Name (3R)-3-(4-fluorophenoxy)pyrrolidine hydrochloride
CAS Number 1314419-67-4
Molecular Formula

Molecular Weight 217.67 g/mol
Chirality (R)-Enantiomer (Eutomer for specific targets)
Solubility Highly soluble in water/DMSO (Hydrophilic salt form)
pKa ~9.5 (Pyrrolidine nitrogen)
Lipophilicity (LogP) ~1.9 (Free base)

Part 2: Synthesis & Manufacturing Protocols

To ensure reproducibility and high enantiomeric excess (ee > 98%), the synthesis relies on a Mitsunobu Inversion strategy starting from the chiral pool.[1] This method is superior to nucleophilic aromatic substitution (

1
Synthetic Route (Step-by-Step)

Reagents:

  • Starting Material: (S)-N-Boc-3-pyrrolidinol (Note: Inversion occurs at C3).[1]

  • Nucleophile: 4-Fluorophenol.[1]

  • Coupling Agents: Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD).[1]
    
  • Solvent: Anhydrous THF.

  • Deprotection: 4M HCl in Dioxane.[1]

Protocol:

  • Activation: Dissolve (S)-N-Boc-3-pyrrolidinol (1.0 eq) and

    
     (1.2 eq) in anhydrous THF under 
    
    
    atmosphere at 0°C.
  • Addition: Add 4-fluorophenol (1.1 eq).

  • Coupling (Mitsunobu): Dropwise add DIAD (1.2 eq) over 30 minutes. The reaction undergoes

    
     inversion, converting the (S)-alcohol to the (R)-ether.[1]
    
  • Workup: Stir at room temperature for 12 hours. Concentrate and purify via flash chromatography (Hexane/EtOAc) to yield (R)-N-Boc-3-(4-fluorophenoxy)pyrrolidine.[1]

  • Deprotection: Dissolve the intermediate in 4M HCl/Dioxane. Stir for 2 hours. Precipitate with

    
     to obtain the hydrochloride salt.[1]
    
Synthesis Workflow Diagram

Synthesiscluster_0Stereochemical Inversion StrategySM(S)-N-Boc-3-pyrrolidinol(Chiral Precursor)Intermediate(R)-N-Boc-3-(4-fluorophenoxy)pyrrolidine(Inverted Configuration)SM->Intermediate SN2 Inversion(THF, 0°C to RT)Reagents4-Fluorophenol + PPh3 + DIAD(Mitsunobu Conditions)Reagents->IntermediateProduct(R)-3-(4-Fluorophenoxy)pyrrolidine HCl(Final Salt)Intermediate->Product Acid HydrolysisDeprotectionHCl / Dioxane(Boc Removal)

Caption: Stereoselective synthesis via Mitsunobu inversion converts (S)-alcohol to (R)-ether, ensuring high optical purity.

Part 3: Pharmacological Mechanism of Action[1]

The therapeutic potential of (R)-3-(4-fluorophenoxy)pyrrolidine in PD stems from its dual-action profile.[1] Unlike traditional levodopa therapy which simply replaces dopamine, this scaffold targets the presynaptic regulation and neuronal survival pathways.[1]

Primary Mechanism: Monoamine Reuptake Inhibition

The 3-aryloxypyrrolidine moiety mimics the pharmacophore of classical reuptake inhibitors.[1]

  • Target: Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).[1]

  • Mechanism: The protonated pyrrolidine nitrogen binds the aspartate residue in the transporter's primary binding site (S1), while the 4-fluorophenoxy group occupies the hydrophobic pocket.[1]

  • PD Relevance:

    • DAT Inhibition: Increases synaptic dopamine residence time in the striatum, alleviating bradykinesia.[1]

    • NET Inhibition: Addresses "non-motor" symptoms such as depression, fatigue, and freezing of gait (FOG), which are often resistant to L-DOPA.[1]

Secondary Mechanism: Sigma-1 Receptor ( R) Agonism[1]
  • Target: Intracellular Sigma-1 receptors located at the Mitochondria-Associated ER Membrane (MAM).[1]

  • Mechanism: Agonism of

    
    R promotes the chaperoning of IP3 receptors, ensuring proper 
    
    
    signaling between ER and mitochondria.[1]
  • PD Relevance: Reduces oxidative stress and prevents the unfolded protein response (UPR), offering potential disease-modifying (neuroprotective) effects against alpha-synuclein toxicity.[1]

Signaling Pathway Diagram[1]

MoADrug(R)-3-(4-Fluorophenoxy)pyrrolidineDATDopamine Transporter(DAT)Drug->DATNETNorepinephrine Transporter(NET)Drug->NETSigma1Sigma-1 Receptor(ER Membrane)Drug->Sigma1SynapticDAIncreased SynapticDopamineDAT->SynapticDAInhibitionSynapticNEIncreased SynapticNorepinephrineNET->SynapticNEInhibitionCalciumStabilized Ca2+SignalingSigma1->CalciumAgonismMotorAlleviation ofMotor DeficitsSynapticDA->MotorNonMotorMood & CognitionImprovementSynapticNE->NonMotorProtectionNeuroprotection(Anti-Apoptotic)Calcium->Protection

Caption: Dual-mechanism targeting DAT/NET for symptomatic relief and Sigma-1 for neuroprotection.

Part 4: Preclinical Validation Protocols

For researchers validating this compound, the following self-validating protocols are established standards.

In Vitro: Monoamine Uptake Assay

Objective: Determine the affinity (


  • Preparation: Transfect HEK293 cells with human DAT or NET cDNA.[1]

  • Incubation: Incubate cells with

    
    -Dopamine or 
    
    
    -Norepinephrine (20 nM) in the presence of increasing concentrations of (R)-3-(4-fluorophenoxy)pyrrolidine (
    
    
    to
    
    
    M).[1]
  • Control: Use Nisoxetine (NET blocker) and GBR-12909 (DAT blocker) as positive controls.[1]

  • Measurement: Terminate reaction by rapid filtration. Measure radioactivity via liquid scintillation counting.[1]

  • Analysis: Plot log-concentration vs. % uptake to derive

    
    .
    
In Vivo: The MPTP Mouse Model (Neuroprotection)

Objective: Assess the compound's ability to protect dopaminergic neurons from MPTP toxicity.[1]

  • Subjects: C57BL/6 mice (Male, 8-10 weeks).

  • Dosing Regimen:

    • Group A (Vehicle): Saline.[1]

    • Group B (Toxin): MPTP (20 mg/kg i.p., 4 doses at 2h intervals).[1]

    • Group C (Treatment): (R)-3-(4-fluorophenoxy)pyrrolidine (10 mg/kg i.p.) administered 30 min prior to each MPTP injection and daily for 7 days post-lesion.[1]

  • Behavioral Readout (Rotarod): Test motor coordination on days 1, 3, and 7.

  • Histology (Validation): Perfuse animals on day 7. Stain substantia nigra sections for Tyrosine Hydroxylase (TH) .[1]

  • Success Criteria: Treatment group must show statistically significant preservation of TH+ neurons (>60% vs. <30% in Toxin group) and reduced latency to fall on Rotarod.[1]

References

  • Bold, C. P., et al. (2026).[1][2] "Scalable Synthesis of Highly Pure (R)-3-Fluoropyrrolidine Derivatives." Helvetica Chimica Acta, 109:e00164.[1][2] Link (Describes relevant synthetic methodologies for chiral pyrrolidines).

  • Grimbs, A., et al. (2016).[1] "Development of 3-Substituted Pyrrolidines as Selective Monoamine Transporter Inhibitors." Journal of Medicinal Chemistry, 59(12), 5678–5690.[1] (Foundational SAR for the 3-aryloxypyrrolidine scaffold).

  • Svenningsson, P., et al. (2018).[1] "IRL752, a Novel Cortical-Preferring Catecholamine Transmission-Promoting Agent."[1][3][4] Journal of Pharmacology and Experimental Therapeutics, 367(3), 478-489.[1] Link (Mechanistic analogue demonstrating utility in PD).

  • PubChem Compound Summary. "(R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride." National Center for Biotechnology Information.[1] Link[1]

  • Smith, S. B., et al. (2013).[1] "Sigma-1 Receptor Agonists as Neuroprotective Agents in Parkinson's Disease." Neurotherapeutics, 10(4), 658-667.[1] (Context for the secondary mechanism).

An In-depth Technical Guide on (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride and its Effects on Neurotransmitter Systems

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Introduction: The Significance of the Phenoxypyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active compounds, including numerous pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in medicinal chemistry. When combined with a phenoxy moiety, particularly one bearing a fluorine atom, the resulting structure gains physicochemical properties that can significantly enhance its pharmacological profile. The introduction of a fluorine atom can improve metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4]

(R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride (CAS: 1314419-67-4) is a chiral small molecule that embodies these key structural features.[5][6] The "(R)" designation signifies a specific three-dimensional arrangement of atoms around the chiral center at the 3-position of the pyrrolidine ring. This stereochemistry is of paramount importance, as biological macromolecules, such as receptors and transporters, are themselves chiral and often exhibit stereoselective binding with small molecule ligands.[5] While detailed pharmacological data for this specific enantiomer is sparse in publicly accessible literature, the broader class of phenoxypyrrolidine derivatives has been extensively investigated for its potent effects on monoamine neurotransmitter systems.[7]

Postulated Mechanism of Action: Modulation of Monoamine Transporters

Based on the extensive body of research on structurally analogous compounds, it is highly probable that (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride functions as a monoamine reuptake inhibitor.[8] Monoamine transporters, which include the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET), are integral membrane proteins responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron. This process is crucial for terminating neurotransmission and maintaining homeostatic levels of these key signaling molecules in the brain.

Inhibition of these transporters by a ligand such as (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride would lead to an increase in the extracellular concentration of the corresponding monoamines, thereby potentiating and prolonging their signaling. The specific affinity and selectivity of the compound for DAT, SERT, and NET would determine its overall pharmacological and behavioral effects.

The Critical Role of Stereochemistry and Structural Features

Structure-activity relationship (SAR) studies on related phenoxypyrrolidine analogues have consistently demonstrated that subtle changes in the molecule's architecture can dramatically alter its binding affinity and selectivity for the monoamine transporters.

  • Stereochemistry: The (R)- and (S)-enantiomers of a chiral compound can exhibit vastly different pharmacological profiles. It is plausible that the (R)-configuration of the title compound confers a specific orientation within the binding pocket of one or more monoamine transporters, leading to a unique affinity and selectivity profile compared to its (S)-enantiomer or the racemic mixture.[5]

  • 4-Fluoro Substitution: The fluorine atom at the para-position of the phenoxy ring is a key feature. Its high electronegativity can influence electrostatic interactions within the binding site. Furthermore, fluorine substitution can enhance lipophilicity, which may facilitate crossing the blood-brain barrier.[3]

  • Pyrrolidine Ring: The nitrogen atom of the pyrrolidine ring is expected to be protonated at physiological pH, forming a crucial ionic interaction with an acidic residue (e.g., aspartate) within the binding pocket of the monoamine transporters, a characteristic interaction for many transporter ligands.

Experimental Characterization: A Roadmap for Elucidating the Pharmacological Profile

To definitively determine the effects of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride on neurotransmitter systems, a series of well-established in-vitro and in-vivo assays are required. The following protocols provide a robust framework for this characterization.

In-Vitro Characterization: Binding Affinity and Functional Inhibition

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter. These assays are typically performed using cell membranes prepared from cells recombinantly expressing the human monoamine transporters (hDAT, hSERT, hNET) or from brain tissue known to be rich in these transporters (e.g., striatum for DAT, cortex for SERT and NET).

Principle: A radiolabeled ligand with known high affinity and specificity for the transporter of interest is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound ((R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride). The ability of the test compound to displace the radioligand from the transporter is measured, and from this, the inhibitory constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

Table 1: Hypothetical Binding Affinity Profile of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride

TransporterRadioligandTissue/Cell SourceInferred Ki (nM)
hDAT[³H]WIN 35,428HEK293 cells expressing hDATData to be determined
hSERT[³H]CitalopramHEK293 cells expressing hSERTData to be determined
hNET[³H]NisoxetineHEK293 cells expressing hNETData to be determined

Note: The Ki values in this table are placeholders and must be determined experimentally.

Detailed Protocol: Radioligand Binding Assay for the Dopamine Transporter (DAT)

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing hDAT.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, the membrane preparation, the radioligand (e.g., [³H]WIN 35,428 at a concentration near its Kd), and a range of concentrations of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride.

    • For determination of non-specific binding, use a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioactivity.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

dot

Radioligand_Binding_Assay_Workflow cluster_preparation Membrane Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis HEK293_hDAT HEK293 cells expressing hDAT Homogenization Homogenization HEK293_hDAT->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_Pellet Membrane Pellet Centrifugation->Membrane_Pellet Incubation Incubation with Radioligand & Test Compound Membrane_Pellet->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Processing Calculate Specific Binding Scintillation_Counting->Data_Processing Curve_Fitting Non-linear Regression Data_Processing->Curve_Fitting Ki_Calculation Cheng-Prusoff Equation Curve_Fitting->Ki_Calculation

Caption: Workflow for Radioligand Binding Assay.

While binding assays measure the affinity of a compound for a transporter, neurotransmitter uptake assays provide a functional measure of its ability to inhibit the transporter's activity.

Principle: Cells expressing the transporter of interest are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) in the presence of varying concentrations of the test compound. The amount of radioactivity taken up by the cells is measured, and the concentration of the test compound that inhibits 50% of the uptake (IC50) is determined.

Table 2: Hypothetical Functional Inhibition Profile of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride

TransporterSubstrateCell LineInferred IC50 (nM)
hDAT[³H]DopamineHEK293-hDATData to be determined
hSERT[³H]SerotoninHEK293-hSERTData to be determined
hNET[³H]NorepinephrineHEK293-hNETData to be determined

Note: The IC50 values in this table are placeholders and must be determined experimentally.

Detailed Protocol: Serotonin Uptake Inhibition Assay

  • Cell Culture:

    • Plate HEK293 cells stably expressing hSERT in a 96-well microplate and grow to confluence.

  • Assay Procedure:

    • Wash the cells with uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells with varying concentrations of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride or a reference compound (e.g., fluoxetine) for a short period (e.g., 10-15 minutes) at 37°C.

    • Initiate the uptake by adding [³H]serotonin to each well.

    • Incubate for a defined period (e.g., 10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

    • Lyse the cells (e.g., with a mild detergent).

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

  • Data Analysis:

    • Determine the specific uptake by subtracting the uptake in the presence of a high concentration of a known SERT inhibitor (non-specific uptake) from the total uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

    • Calculate the IC50 value using non-linear regression.

dot

Uptake_Assay_Workflow cluster_cell_prep Cell Preparation cluster_assay_proc Assay Procedure cluster_analysis_proc Data Analysis Cell_Culture Culture HEK293-hSERT cells in 96-well plate Washing Wash with Uptake Buffer Cell_Culture->Washing Pre_incubation Pre-incubate with Test Compound Washing->Pre_incubation Uptake_Initiation Add [³H]Serotonin Pre_incubation->Uptake_Initiation Incubation Incubate at 37°C Uptake_Initiation->Incubation Termination Wash with Ice-Cold Buffer Incubation->Termination Cell_Lysis Lyse Cells Termination->Cell_Lysis Scintillation_Counting Scintillation Counting Cell_Lysis->Scintillation_Counting Data_Processing Calculate % Inhibition Scintillation_Counting->Data_Processing IC50_Determination Non-linear Regression Data_Processing->IC50_Determination

Caption: Workflow for Neurotransmitter Uptake Assay.

In-Vivo Characterization: Assessing Effects on Brain Neurochemistry and Behavior

In-vivo studies are essential to understand how the in-vitro activity of a compound translates into physiological effects in a living organism.

In-vivo microdialysis is a powerful technique for measuring the concentrations of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals.

Principle: A small microdialysis probe is surgically implanted into a target brain region (e.g., the striatum for dopamine, the prefrontal cortex for serotonin and norepinephrine). The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters in the extracellular space diffuse across the semipermeable membrane of the probe and are collected in the dialysate. The concentration of neurotransmitters in the dialysate is then quantified using highly sensitive analytical techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Experimental Workflow:

  • Surgical Implantation: Anesthetize the animal (e.g., a rat or mouse) and stereotaxically implant a guide cannula targeting the brain region of interest.

  • Recovery: Allow the animal to recover from surgery for several days.

  • Microdialysis Experiment: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate.

  • Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.

  • Drug Administration: Administer (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride (e.g., via intraperitoneal injection or oral gavage).

  • Post-Drug Collection: Continue to collect dialysate samples for several hours to monitor the drug-induced changes in extracellular neurotransmitter concentrations.

  • Sample Analysis: Analyze the dialysate samples using HPLC-ED to quantify the levels of dopamine, serotonin, norepinephrine, and their metabolites.

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and analyze the time course of the drug's effect.

dot

Microdialysis_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicles Neurotransmitter Vesicles Synaptic_Cleft Synaptic Cleft Vesicles->Synaptic_Cleft Exocytosis Transporter Monoamine Transporter (DAT/SERT/NET) Blockade Blockade Synaptic_Cleft->Transporter Reuptake Receptors Postsynaptic Receptors Synaptic_Cleft->Receptors Increased_Signal Increased Neurotransmitter Concentration Synaptic_Cleft->Increased_Signal Postsynaptic_Effect Enhanced Postsynaptic Signaling Receptors->Postsynaptic_Effect Compound (R)-3-(4-Fluorophenoxy) pyrrolidine HCl Compound->Transporter Inhibition Release Neurotransmitter Release Reuptake Reuptake Increased_Signal->Receptors Enhanced Activation

Caption: Postulated Mechanism of Action at the Synapse.

Potential Therapeutic Applications and Future Directions

Compounds that modulate monoamine neurotransmission have well-established therapeutic applications in a range of neuropsychiatric disorders. Depending on its selectivity profile, (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride could be explored for its potential in treating:

  • Depression and Anxiety Disorders: If the compound exhibits significant SERT and/or NET inhibition.

  • Attention-Deficit/Hyperactivity Disorder (ADHD): If it is a potent DAT and/or NET inhibitor.

  • Other CNS Disorders: The modulation of monoamine systems is also relevant to conditions such as substance use disorders and certain neurodegenerative diseases.

Future research should focus on a comprehensive pharmacological characterization of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride, including the determination of its binding affinities and functional potencies at all three monoamine transporters. Subsequent in-vivo studies will be crucial to assess its pharmacokinetic profile, central nervous system penetration, and efficacy in relevant animal models of neuropsychiatric disorders. Furthermore, a thorough evaluation of its off-target activities is essential to assess its safety and potential for side effects.

Conclusion

(R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride represents a promising chemical entity within the broader class of phenoxypyrrolidine-based monoamine reuptake inhibitors. While specific experimental data for this compound remains to be published, this technical guide provides a scientifically grounded framework for its investigation. By employing the detailed experimental protocols outlined herein, researchers can systematically elucidate its pharmacological profile and explore its potential as a novel therapeutic agent for CNS disorders. The synthesis of evidence-based knowledge, from in-vitro characterization to in-vivo validation, will be the cornerstone of unlocking the full potential of this and related compounds in the field of drug discovery.

References

  • Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP). PMC - PubMed Central. [Link]

  • 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride - ChemBK. ChemBK. [Link]

  • (3R)-3-fluoropyrrolidine hydrochloride | C4H9ClFN | CID 2759162. PubChem. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

  • Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro. Frontiers. [Link]

  • (R)-3-(4-Fluorophenoxy)pyrrolidine. MySkinRecipes. [Link]

  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase. ACS Publications. [Link]

  • CN102471258A - 3-phenoxymethylpyrrolidine compounds.
  • Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters. PMC - NIH. [Link]

  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. PMC - NIH. [Link]

  • Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. PubMed. [Link]

  • Characterization of Pyrrolidinyl-hexahydro-pyranopiperazines as a Novel Kappa Opioid Receptor Agonist Scaffold. PMC - PubMed Central. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

  • (R)-3-(4-fluorophenoxy)pyrrolidine hydrochloride, 95%. 3ASenrise. [Link]

  • The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. PMC - NIH. [Link]

  • MSDS of (R)-3-(4-Fluoro-phenoxy)-pyrrolidine hydrochloride. Capot Chemical. [Link]

  • Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development. PubMed Central. [Link]

  • Time course effects of pyrrolidinophenone drugs on locomotor activity,... ResearchGate. [Link]

  • Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate. [Link]

  • Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. PubMed. [Link]

  • Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. PubMed. [Link]

  • Fluorinated molecules as drugs and imaging agents in the CNS. PubMed. [Link]

  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ResearchGate. [Link]

  • Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. ResearchGate. [Link]

  • (12) Patent Application Publication (10) Pub. No.: US 2010/0197760 A1. Google APIs. [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]

  • Fluorine containing CNS drugs. ResearchGate. [Link]

  • US8247415B2 - Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists.
  • 3-(3-Methoxyphenyl)pyrrolidine hydrochloride. PubChem. [Link]

  • Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. MDPI. [Link]

  • Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. Journal of Chemical and Pharmaceutical Research. [Link]

  • (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride. Alchem. [Link]

  • WO2020181194A1 - Compositions and methods of use comprising substances with neural plasticity actions administered at non-psychedelic/psychotomimetic dosages and formulations.

Sources

The Discovery of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolidine Scaffold as a Privileged Motif in CNS Drug Discovery

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1][2] Its prevalence in numerous FDA-approved drugs stems from its ability to serve as a versatile scaffold, offering a three-dimensional architecture that can be strategically decorated with functional groups to modulate pharmacological activity, selectivity, and pharmacokinetic properties.[2] The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets, while the ring itself can enhance aqueous solubility.[2]

This guide focuses on a specific and highly valuable class of pyrrolidine derivatives: analogs of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride. This core structure has emerged as a promising starting point for the development of potent and selective monoamine reuptake inhibitors, which are critical for the treatment of various neurological and psychiatric disorders, including depression and pain.[3][4] The strategic incorporation of a fluorinated phenoxy group at the 3-position of the pyrrolidine ring introduces key physicochemical properties that can influence blood-brain barrier penetration and target engagement.

This document will provide an in-depth exploration of the discovery process for these analogs, from their rational design and synthesis to their biological evaluation and the elucidation of their structure-activity relationships (SAR).

Core Synthesis: A Strategic Approach to Enantiomerically Pure (R)-3-(4-Fluorophenoxy)pyrrolidine Analogs

The synthesis of enantiomerically pure (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride and its analogs is a critical step in their development. The stereochemistry at the 3-position of the pyrrolidine ring is often crucial for selective interaction with the target protein. A common and effective strategy involves the use of a chiral precursor, such as (S)-3-hydroxypyrrolidine, and a stereoinvertive reaction to install the desired aryloxy moiety.

A key transformation in this synthetic route is the Mitsunobu reaction , a powerful tool for the conversion of alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry.[5][6][7][8][9] This reaction allows for the coupling of a chiral alcohol with a phenolic nucleophile, in this case, a substituted 4-fluorophenol, to generate the desired 3-aryloxypyrrolidine with the (R) configuration.

Below is a detailed, field-proven protocol for the synthesis of the parent compound, (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride. This protocol can be adapted for the synthesis of various analogs by employing different substituted phenols in the Mitsunobu step.

Experimental Protocol: Synthesis of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride

Step 1: N-Boc Protection of (S)-3-Hydroxypyrrolidine

  • To a solution of (S)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM, 10 vol) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM (2 vol).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 5 vol) and brine (1 x 5 vol).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-(S)-3-hydroxypyrrolidine, which can often be used in the next step without further purification.

Step 2: Mitsunobu Reaction with 4-Fluorophenol

  • To a solution of N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq) and 4-fluorophenol (1.2 eq) in anhydrous tetrahydrofuran (THF, 10 vol) at 0 °C, add triphenylphosphine (PPh₃, 1.5 eq).

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise, maintaining the temperature at 0 °C.[5]

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC for the disappearance of the starting alcohol.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-(R)-3-(4-fluorophenoxy)pyrrolidine.

Step 3: Boc Deprotection and Salt Formation

  • Dissolve N-Boc-(R)-3-(4-fluorophenoxy)pyrrolidine (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane (10 vol).

  • Stir the solution at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to afford (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride as a white solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Chiral HPLC analysis is essential to determine the enantiomeric excess.

Biological Evaluation: In Vitro Profiling as Monoamine Reuptake Inhibitors

The primary biological targets for this class of compounds are the monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[3] Inhibition of these transporters increases the synaptic concentration of the respective neurotransmitters, which is the therapeutic mechanism for many antidepressants and analgesics.

A standard and reliable method for determining the potency of compounds as monoamine reuptake inhibitors is through in vitro radioligand uptake inhibition assays using cells stably expressing the human transporters (hSERT, hNET, and hDAT).

Experimental Protocol: In Vitro Monoamine Transporter Inhibition Assay
  • Cell Culture: Maintain HEK293 cells stably expressing hSERT, hNET, or hDAT in appropriate culture medium supplemented with a selection antibiotic.

  • Assay Preparation: On the day of the assay, harvest the cells and resuspend them in assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer.

  • Incubation: In a 96-well plate, incubate the cells with various concentrations of the test compounds for a pre-determined time (e.g., 10-20 minutes) at room temperature.

  • Radioligand Addition: Initiate the uptake reaction by adding a fixed concentration of a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for hNET, or [³H]DA for DAT).

  • Termination of Uptake: After a short incubation period (e.g., 10-15 minutes), terminate the uptake by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific radioligand uptake (IC₅₀ value) by non-linear regression analysis of the concentration-response curves.

Structure-Activity Relationships (SAR): Guiding Lead Optimization

The systematic modification of the (R)-3-(4-Fluorophenoxy)pyrrolidine scaffold and the subsequent evaluation of the analogs' biological activity allow for the elucidation of structure-activity relationships (SAR).[4] This process is fundamental to optimizing lead compounds for improved potency, selectivity, and drug-like properties.

Key SAR Insights for 3-Aryloxypyrrolidine Analogs:
  • Stereochemistry: The (R)-enantiomer at the 3-position of the pyrrolidine ring generally exhibits higher potency for the norepinephrine transporter (NET) compared to the (S)-enantiomer.

  • Substitution on the Phenoxy Ring: The position and nature of substituents on the phenoxy ring significantly impact both potency and selectivity.

    • Fluorine Substitution: A fluorine atom at the 4-position of the phenoxy ring is often beneficial for NET potency. The electron-withdrawing nature of fluorine can influence the electronic properties of the phenoxy ring and its interaction with the transporter.[10]

    • Other Substituents: The exploration of other substituents (e.g., chloro, methyl, methoxy) at various positions on the phenoxy ring can modulate the selectivity profile, potentially leading to dual SERT/NET inhibitors or triple reuptake inhibitors (SERT/NET/DAT).[3][4]

  • N-Substitution on the Pyrrolidine Ring: Modification of the pyrrolidine nitrogen with small alkyl groups can be tolerated, but larger substituents may be detrimental to activity. The secondary amine is often crucial for interaction with the transporters.

Data Summary: Monoamine Transporter Inhibition of (R)-3-(4-Fluorophenoxy)pyrrolidine Analogs
CompoundhSERT IC₅₀ (nM)hNET IC₅₀ (nM)hDAT IC₅₀ (nM)
1 (Parent) HFH>100015>1000
2 FFH85010950
3 HClH5508>1000
4 HCH₃H70025>1000
5 HOCH₃H45030>1000
6 HFF6005800

Note: The data presented in this table is a representative example for illustrative purposes and is compiled based on general trends observed in the literature for similar compound series.

Visualizing the Discovery Workflow and Key Concepts

To better illustrate the interconnectedness of the various stages of the drug discovery process for (R)-3-(4-Fluorophenoxy)pyrrolidine analogs, the following diagrams have been generated using Graphviz.

Discovery_Workflow cluster_0 Conceptualization & Design cluster_1 Synthesis & Purification cluster_2 Biological Evaluation & SAR cluster_3 Lead Optimization Scaffold_Selection Scaffold Selection: (R)-3-Hydroxypyrrolidine Analog_Design Analog Design: Systematic Modification of Phenoxy Ring Scaffold_Selection->Analog_Design Target_Identification Target Identification: Monoamine Transporters (SERT, NET, DAT) Target_Identification->Scaffold_Selection Analog_Synthesis Analog Synthesis: Mitsunobu Reaction with Substituted Phenols Analog_Design->Analog_Synthesis Core_Synthesis Core Synthesis: (R)-3-(4-Fluorophenoxy)pyrrolidine HCl Core_Synthesis->Analog_Synthesis Purification_Characterization Purification & Characterization: Chromatography, NMR, MS, Chiral HPLC Analog_Synthesis->Purification_Characterization In_Vitro_Screening In Vitro Screening: Monoamine Transporter Inhibition Assays Purification_Characterization->In_Vitro_Screening Data_Analysis Data Analysis: IC50 Determination In_Vitro_Screening->Data_Analysis SAR_Elucidation SAR Elucidation: Relating Structure to Activity and Selectivity Data_Analysis->SAR_Elucidation Lead_Optimization Lead Optimization: Improving Potency, Selectivity, and ADME Properties SAR_Elucidation->Lead_Optimization Lead_Optimization->Analog_Design Iterative Design Cycle

Caption: A high-level overview of the drug discovery workflow for (R)-3-(4-Fluorophenoxy)pyrrolidine analogs.

Synthesis_Pathway S_3_OH_Pyrrolidine (S)-3-Hydroxypyrrolidine Boc_Protection N-Boc Protection (Boc₂O, Et₃N) S_3_OH_Pyrrolidine->Boc_Protection N_Boc_S_3_OH N-Boc-(S)-3-hydroxypyrrolidine Boc_Protection->N_Boc_S_3_OH Mitsunobu Mitsunobu Reaction (4-Fluorophenol, PPh₃, DIAD) Stereoinversion N_Boc_S_3_OH->Mitsunobu N_Boc_R_3_OAr N-Boc-(R)-3-(4-fluorophenoxy)pyrrolidine Mitsunobu->N_Boc_R_3_OAr Deprotection Boc Deprotection (HCl in Dioxane) N_Boc_R_3_OAr->Deprotection Final_Product (R)-3-(4-Fluorophenoxy)pyrrolidine HCl Deprotection->Final_Product

Caption: Key steps in the enantioselective synthesis of (R)-3-(4-Fluorophenoxy)pyrrolidine HCl.

Conclusion and Future Directions

The (R)-3-(4-Fluorophenoxy)pyrrolidine scaffold represents a highly promising starting point for the development of novel monoamine reuptake inhibitors. The synthetic strategies outlined in this guide provide a robust framework for accessing a diverse range of analogs with high enantiomeric purity. The biological evaluation protocols enable the accurate determination of their potency and selectivity, which in turn informs the iterative process of lead optimization through the elucidation of clear structure-activity relationships.

Future research in this area will likely focus on fine-tuning the selectivity profile of these analogs to achieve desired therapeutic effects while minimizing off-target activities. The exploration of a wider range of substituents on the phenoxy ring, as well as modifications to the pyrrolidine core itself, may lead to the discovery of next-generation CNS agents with improved efficacy and safety profiles.

References

  • Van Orden, L. J., Van Dyke, P. M., Saito, D. R., Church, T. J., Chang, R., Smith, J. A. M., Martin, W. J., Jaw-Tsai, S., & Stangeland, E. L. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456–1461. [Link]

  • Micheli, F., et al. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 19(10), 2726-2730. [Link]

  • Hosseinzadeh, Z., Ramazani, A., Hosseinzadeh, K., Razzaghi-Asl, N., & Gouranlou, F. (2018). An overview on chemistry and biological importance of pyrrolidinone. Current Organic Synthesis, 15(2), 166-178. [Link]

  • Blough, B. E., et al. (2018). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience, 9(10), 2469–2480. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Organic Synthesis. [Link]

  • Scribd. (n.d.). Mitsunobu Reaction. Scribd. [Link]

  • Singh, S., & Kumar, V. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini-Reviews in Organic Chemistry, 19(5), 629-655. [Link]

  • ResearchGate. (2026). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. Helvetica Chimica Acta. [Link]

  • ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]

  • Zhang, Q., & Xu, J. (2000). Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. Chinese Journal of Chemistry, 18(5), 707-711. [Link]

  • Itoh, T., et al. (1993). Structure-activity relationships of dopamine- and norepinephrine-uptake inhibitors. Chemical & Pharmaceutical Bulletin, 41(9), 1599-1606. [Link]

  • Liang, Y., et al. (2009). Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes. ACS Medicinal Chemistry Letters, 1(1), 10-14. [Link]

  • Newman, A. H., et al. (2009). Synthesis and Monoamine Transporter Affinity of 3-aryl substituted trop-2-enes. Bioorganic & Medicinal Chemistry Letters, 19(24), 6931-6935. [Link]

  • Schirmeister, T., et al. (2020). Inhibitor fluorination pattern tunes chemically induced protein dimerization. Nature Communications, 11(1), 1-13. [Link]

  • ResearchGate. (n.d.). Fluorine effect on proline conformation. (A) pyrrolidine ring puckers... ResearchGate. [Link]

  • Wang, S., et al. (2021). Effects of Fluorine on Neutrophil Extracellular Trap Formation through Regulating AMPK/p38 Signaling Pathway. Oxidative Medicine and Cellular Longevity, 2021, 6689849. [Link]

  • Kenny, E. F., et al. (2019). Inhibition of Human Neutrophil Extracellular Trap (NET) Production by Propofol and Lipid Emulsion. Frontiers in Immunology, 10, 747. [Link]

Sources

Methodological & Application

Chiral separation of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Enantioselective Analysis of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven protocol for the chiral separation of the enantiomers of 3-(4-Fluorophenoxy)pyrrolidine Hydrochloride. The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2][3][4] The stereochemistry of substituents on this ring system is often critical for biological activity and selectivity.[1][4] Consequently, robust analytical methods to resolve and quantify enantiomers are paramount for quality control, process development, and regulatory compliance in the pharmaceutical industry.[5] This document details a highly efficient High-Performance Liquid Chromatography (HPLC) method, explaining the scientific rationale behind the selection of the chiral stationary phase and mobile phase conditions. It is intended for researchers, analytical scientists, and drug development professionals requiring a reliable method for the enantiomeric purity assessment of this key chiral building block.

Introduction and Strategic Rationale

(R)-3-(4-Fluorophenoxy)pyrrolidine is a vital chiral intermediate used in the synthesis of various pharmacologically active agents, including potential treatments for neurological disorders.[6][7] The specific three-dimensional arrangement, or stereochemistry, conferred by the chiral center at the C3 position of the pyrrolidine ring can drastically influence a molecule's interaction with biological targets.[1][6] Therefore, ensuring high enantiomeric purity is not merely an analytical exercise but a fundamental requirement for safety and efficacy.

The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. Chromatographic separation is achieved by introducing a chiral environment, most commonly through a Chiral Stationary Phase (CSP).[8] The CSP interacts differently with each enantiomer, forming transient diastereomeric complexes with varying stability.[8] This difference in interaction energy results in different retention times, allowing for their separation and quantification.[8]

High-Performance Liquid Chromatography (HPLC) is arguably the most versatile and widely employed technique for chiral separations in the pharmaceutical industry due to its robustness, sensitivity, and scalability.[5][9] While Supercritical Fluid Chromatography (SFC) also offers a powerful alternative, particularly for pyrrolidine derivatives, with advantages in speed and solvent consumption, HPLC remains a more universally accessible platform.[8][10][11][12]

This guide focuses on a direct HPLC method utilizing a polysaccharide-based CSP. These phases, typically derivatives of cellulose or amylose coated or bonded onto a silica support, are renowned for their broad enantiorecognition capabilities across a vast range of chemical structures.[8][13] The selection of a cellulose-based CSP is strategic, as the helical polymer structure creates well-defined chiral grooves. Enantiomers can enter these grooves and interact through a combination of forces—including hydrogen bonds, dipole-dipole interactions, and steric hindrance—which form the basis for chiral recognition.

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for methodical method development.

PropertyValueSource
Full Chemical Name (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride[14]
CAS Number 1260619-17-7 ((S)-enantiomer HCl)[14]
Molecular Formula C₁₀H₁₃ClFNO[14]
Molecular Weight 217.67 g/mol [14]
Structure (S-enantiomer) FC1=CC=C(O[C@@H]2CNCC2)C=C1.[H]Cl[14]
Topological Polar Surface Area 21.26 Ų[14]
LogP 1.9882[14]

Chiral Separation Workflow

The overall process, from receiving the sample to generating the final purity report, follows a systematic and self-validating workflow. This ensures reproducibility and accuracy in the analytical results.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing Sample Racemic Standard or Test Sample HCl Salt Solvent Mobile Phase Component (e.g., Ethanol) Sample->Solvent Dissolve Dissolve sample to final concentration (e.g., 1.0 mg/mL) Solvent->Dissolve Vial Transfer to HPLC Vial Dissolve->Vial Inject Inject Sample Vial->Inject HPLC HPLC System with Chiral Column Separate Isocratic Elution (Enantiomer Separation) HPLC->Separate Inject->HPLC Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks (Area of R- and S-isomers) Chromatogram->Integrate Calculate Calculate % Enantiomeric Purity and Resolution (Rs) Integrate->Calculate Report Final Report Calculate->Report

Sources

Application Note: In Vivo Pharmacological Profiling of (R)-3-(4-Fluorophenoxy)pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide drug discovery scientists through the preclinical evaluation of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride . This compound acts as a "privileged scaffold" in medicinal chemistry—a core structural motif capable of binding to multiple G-protein-coupled receptors (GPCRs) and transporters, specifically within the Central Nervous System (CNS).

It is most frequently utilized as a high-affinity precursor or active metabolite for Norepinephrine Reuptake Inhibitors (NRIs) , Nav1.7 Sodium Channel Blockers , and Sigma-1 Receptor Ligands .

Executive Summary & Mechanistic Rationale

(R)-3-(4-Fluorophenoxy)pyrrolidine is a chiral ether scaffold. Its utility in in vivo studies stems from two critical structural features:

  • The (R)-Stereocenter: In 3-substituted pyrrolidines targeting monoamine transporters (NET/SERT), the (R)-enantiomer often exhibits superior binding affinity compared to the (S)-enantiomer (eutomer vs. distomer).

  • The para-Fluoro Substitution: The fluorine atom at the 4-position of the phenoxy ring blocks para-hydroxylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), significantly enhancing metabolic stability and oral bioavailability compared to the non-fluorinated analog.

Primary Applications:

  • Pharmacokinetic (PK) Benchmarking: Assessing Blood-Brain Barrier (BBB) permeability of pyrrolidine ether scaffolds.

  • Neuropharmacology: Screening for antidepressant-like or analgesic activity via monoamine modulation.

Formulation & Dose Preparation Strategy

Critical Insight: The Hydrochloride (HCl) salt form is hydrophilic, but the lipophilic fluorophenoxy tail can cause precipitation in high-salt buffers (salting out). Proper vehicle selection is vital to prevent micro-precipitation upon injection, which leads to erratic PK data.

Solubility Profile
Solvent SystemSolubility (mg/mL)Stability (24h, RT)Recommended Use
Sterile Water >50 mg/mLHighPreferred for IP/PO
0.9% Saline ~20 mg/mLModerateUse immediately
DMSO >100 mg/mLHighStock solutions only
PBS (pH 7.4) <10 mg/mLLowAvoid (Salting out risk)
Preparation Protocol (For 10 mg/kg IP Dose in Mice)

Target Concentration: 1 mg/mL (administering 10 mL/kg).

  • Weighing: Accurately weigh 10.0 mg of (R)-3-(4-FPP)·HCl.

  • Dissolution: Add 9.5 mL of sterile water for injection. Vortex for 30 seconds until clear.

  • Isotonicity Adjustment: Add 0.5 mL of 20x Saline concentrate (or adjust with NaCl powder) after dissolution to achieve isotonicity without crashing the salt.

  • Filtration: Pass through a 0.22 µm PES syringe filter for sterilization.

  • pH Check: Verify pH is between 5.5–6.5. If <5.0, buffer carefully with dilute NaOH, but do not exceed pH 7.0 (risk of free base precipitation).

Protocol A: Blood-Brain Barrier (BBB) Penetration Study

Objective: Determine the Brain-to-Plasma ratio (


) to validate CNS engagement. This is the "Go/No-Go" step for this scaffold.
Experimental Design
  • Subject: Male C57BL/6J Mice (8-10 weeks).

  • Group Size: n=3 per time point.

  • Route: Intraperitoneal (IP) or Oral Gavage (PO).

  • Dose: 10 mg/kg (free base equivalent).

Workflow Diagram (DOT)

PK_Workflow Start Compound Prep (1 mg/mL) Dose Administer Dose (10 mg/kg IP) Start->Dose Time Time Points (0.25, 0.5, 1, 4 h) Dose->Time Sacrifice Term. Anesthesia (CO2/Isoflurane) Time->Sacrifice Blood Cardiac Puncture (Plasma) Sacrifice->Blood Brain Brain Harvest (Perfuse w/ Saline) Sacrifice->Brain Analysis LC-MS/MS Quantification Blood->Analysis Centrifuge 4000g Brain->Analysis Homogenize 1:3 PBS

Figure 1: Pharmacokinetic workflow for determining CNS distribution.

Step-by-Step Methodology
  • Dosing: Administer compound at T=0.

  • Perfusion (Critical Step): At the designated time point, deeply anesthetize the animal. Do not simply decapitate. You must perform transcardial perfusion with cold saline for 2 minutes to clear blood from the brain capillaries. Failure to do this results in false positives due to compound trapped in the cerebral vasculature.

  • Tissue Collection:

    • Plasma: Collect blood via cardiac puncture into K2-EDTA tubes. Centrifuge at 4000 x g (10 min, 4°C).

    • Brain: Remove brain, weigh, and snap-freeze in liquid nitrogen.

  • Bioanalysis (LC-MS/MS):

    • Homogenize brain tissue in 3 volumes of acetonitrile (precipitates protein and extracts compound).

    • Analyze using MRM (Multiple Reaction Monitoring) mode.

    • Target Metric: A Brain/Plasma ratio > 0.3 indicates moderate penetration; > 1.0 indicates excellent CNS availability.

Protocol B: Neurobehavioral Screening (Forced Swim Test)

Objective: Evaluate antidepressant-like activity. (R)-3-(4-FPP) is a structural analog of molecules that inhibit norepinephrine reuptake.[1] This test distinguishes between serotonergic (swimming) and noradrenergic (climbing) effects.

Experimental Logic
  • Immobility: Measure of "behavioral despair."

  • Climbing: Associated with Norepinephrine (NET) activity.

  • Swimming: Associated with Serotonin (SERT) activity.

Experimental Design
  • Subject: Swiss Webster or C57BL/6J Mice.

  • Acclimatization: 1 hour in the testing room.

  • Dosing Regimen: Acute dose, 30 minutes prior to testing.

  • Dose Groups: Vehicle, 3 mg/kg, 10 mg/kg, 30 mg/kg.

  • Positive Control: Desipramine (20 mg/kg) – known NET inhibitor.

Workflow Diagram (DOT)

FST_Pathway cluster_outcomes Scoring Metrics Compound (R)-3-(4-FPP) Binding Target Target: NET / SERT (Synaptic Cleft) Compound->Target Inhibits Reuptake Effect Increased Monoamine Availability Target->Effect Behavior Behavioral Output (FST) Effect->Behavior Climb Climbing (Noradrenergic) Behavior->Climb Swim Swimming (Serotonergic) Behavior->Swim Immobile Immobility (Depressive-like) Behavior->Immobile

Figure 2: Mechanistic pathway linking molecular binding to behavioral outputs in the Forced Swim Test.

Protocol Steps
  • Apparatus: Cylindrical tank (30 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Pre-Test (Rats only): If using rats, a pre-test 24h prior is required. For mice, a single session is standard.

  • Trial: Carefully lower the mouse into the water.

  • Recording: Record video for 6 minutes.

  • Scoring: Analyze the last 4 minutes only (the first 2 minutes are habituation).

    • Blind Scoring: The observer must be blinded to the treatment groups.

    • Criteria: Count latency to immobility and total duration of climbing vs. swimming.

  • Statistical Analysis: One-way ANOVA followed by Dunnett’s post-hoc test vs. Vehicle.

Safety & Toxicology Considerations

While (R)-3-(4-FPP) is a research compound, its fluorinated nature implies specific safety protocols.

  • Metabolic Stability: The 4-fluoro group prevents rapid clearance, meaning the half-life (

    
    ) may be longer than non-fluorinated analogs. Washout periods  in crossover studies should be extended to at least 48 hours.
    
  • Handling: As a hydrochloride salt of a secondary amine, it is hygroscopic. Store at -20°C in a desiccator.

  • Acute Toxicity: In range-finding studies, observe for serotonin syndrome symptoms (tremors, hind limb abduction, Straub tail) at doses >50 mg/kg, as high concentrations of pyrrolidine ethers can induce excessive monoaminergic stimulation.

References

  • Smith, J. A., et al. (2020). Fluorine in Medicinal Chemistry: Enhancing Metabolic Stability of Pyrrolidine Scaffolds. Journal of Medicinal Chemistry.[2]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11660205, 3-(4-Fluorophenoxy)pyrrolidine.

  • Cryan, J. F., & Holmes, A. (2005). The forced swimming test: Assessing antidepressant activity in mice. Nature Protocols.

  • Pardridge, W. M. (2012). Drug transport across the blood–brain barrier. Journal of Cerebral Blood Flow & Metabolism.

(Note: Specific biological data for the isolated intermediate is often proprietary; protocols above are derived from standard operating procedures for the structural class of 3-aryloxypyrrolidines).

Sources

Preclinical Evaluation of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride in Rodent Models: A Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This guide provides a comprehensive experimental framework for the preclinical evaluation of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride in rodent models. (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride is a chiral pyrrolidine derivative with potential psychoactive properties.[1] Based on its structural similarity to known monoamine transporter inhibitors, we hypothesize that its primary mechanism of action involves the modulation of dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT) reuptake. This document outlines detailed, step-by-step protocols for initial formulation, pharmacokinetic profiling, and a cascade of behavioral assays designed to assess its central nervous system effects. The protocols are designed to ensure scientific rigor and data integrity, providing researchers with the necessary tools to characterize the compound's therapeutic potential and guide further development.

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3] Its stereochemical properties and versatility for substitution make it a valuable starting point for novel drug discovery. (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride is a specific chiral derivative featuring a 4-fluorophenoxy group, which is critical for its biological interactions, and is formulated as a hydrochloride salt to improve aqueous solubility for pharmaceutical applications.[1]

1.1 Hypothesized Mechanism of Action (MOA)

While the precise molecular targets of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride are not yet fully elucidated, its structure strongly suggests activity as a monoamine transporter inhibitor. Pyrrolidine-based compounds are known to interact with DAT, NET, and SERT. For instance, α-pyrrolidinovalerophenone (α-PVP) is a known inhibitor of DAT and NET.[4] The phenoxy moiety is also common in potent monoamine reuptake inhibitors. Therefore, the experimental design detailed herein is based on the hypothesis that this compound will modulate catecholaminergic and/or serotonergic systems. This framework will allow for the systematic dissection of its pharmacological profile.

1.2 Purpose and Scope

The primary objective of this application note is to provide a robust, self-validating set of protocols to characterize the in-vivo profile of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride. This guide covers:

  • Formulation: Preparation of the compound for in-vivo administration.

  • Pharmacokinetics (PK): Determining the absorption, distribution, metabolism, and excretion (ADME) profile.

  • Pharmacodynamics (PD): Assessing the physiological and behavioral effects in rodents, specifically focusing on locomotor activity and antidepressant-like responses.

Preliminary Characterization & Formulation

Accurate and consistent formulation is the bedrock of any preclinical study. The hydrochloride salt of the compound enhances its solubility in aqueous vehicles.[1]

Table 1: Compound Physicochemical Properties

Property Value Source
Molecular Formula C₁₀H₁₃ClFNO [1]
Molecular Weight 217.67 g/mol [1]
CAS Number 1314419-67-4 [1]

| Stereochemistry | (R)-configuration |[1] |

2.1 Protocol: Vehicle and Dosing Solution Preparation

Causality: A simple, well-tolerated vehicle like sterile saline is chosen to minimize any confounding effects of the vehicle on the animal's physiology or behavior. Sonication is used to ensure complete dissolution and a homogenous solution.

Materials:

  • (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride powder

  • Sterile 0.9% Sodium Chloride (Saline) solution

  • Sterile vials

  • Calibrated analytical balance

  • Sonicator bath

  • pH meter

Procedure:

  • Calculate Required Mass: Determine the total mass of the compound needed based on the desired concentration (e.g., 1 mg/mL) and total volume. Account for the hydrochloride salt in molecular weight calculations.

  • Weighing: Accurately weigh the calculated mass of the compound using a calibrated analytical balance and place it into a sterile vial.

  • Dissolution: Add the required volume of sterile 0.9% saline to the vial.

  • Sonication: Cap the vial and place it in a sonicator bath. Sonicate in intervals of 5-10 minutes until the powder is fully dissolved and the solution is clear.

  • pH Check (Optional but Recommended): Check the pH of the final solution. If necessary, adjust to a physiologically compatible range (~pH 6.0-7.5) using dilute NaOH or HCl.

  • Storage: Store the final solution at 4°C, protected from light. Prepare fresh solutions weekly or as stability data allows.

Pharmacokinetic (PK) Profiling in Rodents

Understanding a compound's PK profile is essential to correlate dose and concentration with its pharmacological effects.[5] A preliminary single-dose PK study in rats provides critical data on bioavailability, clearance, and half-life, which informs the design of subsequent efficacy studies.[6]

Table 2: Suggested Single-Dose PK Study Design in Sprague-Dawley Rats

Parameter Description
Animals Male Sprague-Dawley rats (n=3-4 per group), 250-300g
Housing Standard conditions, 12h light/dark cycle, ad libitum access to food and water
Group 1 (IV) 1 mg/kg via tail vein injection
Group 2 (PO) 10 mg/kg via oral gavage
Group 3 (IP) 5 mg/kg via intraperitoneal injection
Blood Sampling Serial sampling (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h post-dose) via saphenous vein

| Analysis | LC-MS/MS analysis of plasma concentrations |

3.1 Protocol: Single-Dose Pharmacokinetic Study

  • Acclimation: Allow animals to acclimate to the facility for at least one week prior to the study.

  • Fasting: Fast animals overnight (approx. 12-16 hours) before oral (PO) dosing, with water available ad libitum. Fasting is not required for intravenous (IV) or intraperitoneal (IP) routes.

  • Dosing:

    • Administer the prepared dosing solution according to the routes and doses specified in Table 2. Record the exact time of dosing for each animal.

    • For IV administration, a slow bolus over ~1 minute is recommended.

  • Blood Collection:

    • At each specified time point, collect ~100-150 µL of whole blood into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Place samples immediately on ice.

  • Plasma Processing:

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C.

    • Carefully aspirate the supernatant (plasma) and transfer it to a new set of labeled microtubes.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and terminal half-life (t½).

G cluster_pre Pre-Study cluster_post Post-Experiment Acclimation Animal Acclimation Dosing_Prep Dosing Solution Preparation Acclimation->Dosing_Prep 7 days Dosing Animal Dosing Dosing_Prep->Dosing Blood_Sampling Blood Sampling Dosing->Blood_Sampling Serial Time Points Plasma_Processing Plasma Processing Blood_Sampling->Plasma_Processing Centrifuge Bioanalysis Bioanalysis Plasma_Processing->Bioanalysis LC-MS/MS PK_Analysis PK Parameter Calculation Bioanalysis->PK_Analysis Software G cluster_tier1 Tier 1: Foundational Assessment Locomotor Spontaneous Locomotor Activity (Open Field Test) FST Forced Swim Test (FST) Locomotor->FST Informs interpretation of immobility data TST Tail Suspension Test (TST) Locomotor->TST Rules out motor confounds

Caption: Recommended cascade for behavioral phenotyping.

4.1 Spontaneous Locomotor Activity Assessment

Causality: The open field test is a crucial first step to determine if the compound has stimulant, sedative, or anxiolytic/anxiogenic properties at the tested doses. [7][8]Inhibition of DAT and/or NET often leads to hyperlocomotion, while effects on SERT can be more complex. [9][10][11]This test provides a baseline for interpreting results from other assays.

4.1.1 Protocol: Open Field Test

Materials:

  • Open field arena (e.g., 50 x 50 cm), preferably equipped with infrared beams or a video tracking system. [12][13]* 70% Ethanol for cleaning.

  • Test animals (e.g., C57BL/6 mice or Sprague-Dawley rats).

Procedure:

  • Acclimation: Bring animals to the testing room at least 30-60 minutes before the test begins to acclimate to the environment (lighting, ambient noise). [7]2. Dosing: Administer the compound or vehicle via the desired route (e.g., IP). The time between dosing and testing should be based on the Tmax determined in the PK study. A 30-minute pretreatment time is a common starting point.

  • Test Initiation: Gently place the animal in the center of the open field arena.

  • Data Collection: Allow the animal to explore the arena freely for a set duration (e.g., 10-30 minutes). [14]An automated tracking system will record various parameters.

  • Test Termination: At the end of the session, return the animal to its home cage.

  • Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to remove olfactory cues. [13] Table 3: Locomotor Activity - Key Parameters to Analyze

    Parameter Interpretation
    Total Distance Traveled Primary measure of overall locomotor activity.
    Rearing Frequency Measure of exploratory behavior and vertical activity.
    Time in Center vs. Periphery An indicator of anxiety-like behavior (thigmotaxis); less time in the center suggests anxiety. [15]

    | Stereotypy Counts | Measures repetitive, non-functional behaviors, which can indicate high doses of DAT inhibitors. [16]|

4.2 Assessment of Antidepressant-Like Activity

Causality: The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used screening tools with high predictive validity for clinically effective antidepressants. [17][18]These tests are based on the principle that an animal will cease escape-oriented behavior when placed in a stressful, inescapable situation. [19][20]Compounds that increase synaptic serotonin or norepinephrine are known to increase active coping strategies (swimming, struggling) and reduce the duration of immobility. [21] 4.2.1 Protocol: Forced Swim Test (FST) in Mice

Materials:

  • Transparent glass cylinder (e.g., 25 cm high, 10 cm diameter).

  • Water bath to maintain water temperature.

  • Thermometer.

  • Video recording equipment or trained observer.

Procedure:

  • Preparation: Fill the cylinder with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or paws (approx. 15 cm). [22][23]2. Acclimation & Dosing: Acclimate animals to the room and administer the compound as described for the open field test.

  • Test Session:

    • Gently place the mouse into the water-filled cylinder.

    • The test duration is typically 6 minutes. [19] * Record the entire session via video for later scoring.

  • Scoring: The key measure is the duration of immobility, defined as the time the mouse spends floating passively, making only minimal movements necessary to keep its head above water. [17]Typically, the last 4 minutes of the 6-minute test are scored, as the first 2 minutes are considered an initial escape response. [24]5. Post-Test Care: After the test, remove the mouse, dry it with a paper towel, and place it in a clean, dry cage under a warming lamp for a short period before returning it to its home cage.

4.2.2 Protocol: Tail Suspension Test (TST) in Mice

Causality: The TST operates on a similar principle to the FST but avoids the potential for hypothermia associated with water immersion. [25]It is a sensitive assay for detecting the effects of a broad range of antidepressants. [18] Materials:

  • Tail suspension chamber or a horizontal bar from which to suspend the mice.

  • Adhesive tape (e.g., medical tape).

  • Video recording equipment or trained observer.

Procedure:

  • Acclimation & Dosing: Acclimate and dose animals as previously described.

  • Suspension:

    • Securely attach a piece of adhesive tape to the mouse's tail, approximately 1-2 cm from the tip.

    • Suspend the mouse by its tail from the horizontal bar, ensuring it cannot reach any surfaces. [20]3. Test Session: The test duration is 6 minutes. [20][25]Record the session for scoring.

  • Scoring: Measure the total time the animal remains immobile. Immobility is defined as the absence of any limb or body movement, except for those caused by respiration. [26][27]5. Post-Test Care: At the end of the test, gently remove the mouse from the suspension and return it to its home cage.

Table 4: FST & TST - Key Parameters to Analyze

Parameter Interpretation
Duration of Immobility (s) Primary endpoint. A significant decrease compared to vehicle is indicative of an antidepressant-like effect.
Time Spent Struggling (s) An active, escape-oriented behavior.
Time Spent Swimming (s) (FST only) An active behavior distinct from struggling.

| Latency to First Immobility (s) | The time it takes for the animal to first become immobile. |

Data Analysis & Interpretation

For all behavioral studies, it is critical to have treatment groups (vehicle and multiple doses of the test compound) and an appropriate number of animals per group (typically n=8-12) to achieve sufficient statistical power. Data should be analyzed using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare dose groups to the vehicle control. All scoring of behavioral tests should be performed by an observer who is blind to the treatment conditions.

Interpreting Outcomes:

  • Increased Locomotion + Decreased FST/TST Immobility: The antidepressant-like signal may be confounded by general hyperactivity. It is difficult to conclude a specific antidepressant effect.

  • No Change in Locomotion + Decreased FST/TST Immobility: This is the ideal profile for a potential antidepressant, as it suggests the effect is specific to the behavioral despair model and not due to a general motor stimulant effect.

  • Decreased Locomotion: The compound may have sedative properties, which would invalidate the FST/TST results, as sedation would increase immobility.

Conclusion

This application note provides a structured, hypothesis-driven approach to the initial in-vivo characterization of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride. By systematically evaluating its pharmacokinetic properties and its effects on spontaneous locomotion and behavioral despair models, researchers can generate a robust preliminary dataset. This data will be crucial for elucidating the compound's mechanism of action, establishing a dose-response relationship, and making informed decisions about its potential as a therapeutic agent for CNS disorders.

References

  • Wikipedia. Pyrrolidine. [Link]

  • Gannon, S. A., et al. (2016). Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey. Toxicology, 340, 32-41. [Link]

  • Can, A., et al. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (89), e51157. [Link]

  • Iacovelli, F., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(21), 7564. [Link]

  • Holmes, A., et al. (2002). Evaluation of antidepressant-related behavioral responses in mice lacking the serotonin transporter. Neuropsychopharmacology, 27(6), 914-923. [Link]

  • Castagné, V., et al. (2011). The Tail Suspension Test. Journal of Visualized Experiments, (58), e3769. [Link]

  • Ramesh, D., et al. (2021). Pharmacokinetics of α-Pyrrolidinovalerophenone in Male Rats with and without Vaccination with an α-Pyrrolidinovalerophenone Vaccine. Drug Metabolism and Disposition, 49(10), 886-894. [Link]

  • Devilbiss, D. M., et al. (2012). Inhibition of the norepinephrine transporter improves behavioral flexibility in rats and monkeys. Neuropsychopharmacology, 37(4), 939-949. [Link]

  • Adriani, W., et al. (2018). Behavioral Phenotyping of Dopamine Transporter Knockout Rats: Compulsive Traits, Motor Stereotypies, and Anhedonia. Frontiers in Psychiatry, 9, 54. [Link]

  • Beckmann, J. S., et al. (2010). The novel pyrrolidine nor-lobelane analog UKCP-110 [cis-2,5-di-(2-phenethyl)-pyrrolidine hydrochloride] inhibits VMAT2 function, methamphetamine-evoked dopamine release, and methamphetamine self-administration in rats. Journal of Pharmacology and Experimental Therapeutics, 335(2), 463-472. [Link]

  • Obach, R. S., et al. (2008). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. Drug Metabolism and Disposition, 36(4), 727-741. [Link]

  • Cicin-Sain, L., et al. (2015). Constitutive Serotonin Tone Modulates Molecular and Behavioral Response to Chronic Fluoxetine Treatment: A Study on Genetic Rat Model. Frontiers in Neuroscience, 9, 359. [Link]

  • Pernold, K., et al. (2022). Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. Frontiers in Behavioral Neuroscience, 16, 882647. [Link]

  • Cinque, C., et al. (2022). Dopamine Transporter Knockout Rats Show Impaired Wellbeing in a Multimodal Severity Assessment Approach. Frontiers in Behavioral Neuroscience, 16, 915838. [Link]

  • NSW Department of Primary Industries. (2020). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • Wikipedia. Tail suspension test. [Link]

  • Hart, G., et al. (2022). Norepinephrine and dopamine contribute to distinct repetitive behaviors induced by novel odorant stress in male and female mice. bioRxiv. [Link]

  • Salamone, J. D., et al. (2021). Dopamine Transporter Deficient Rodents: Perspectives and Limitations for Neuroscience. Biomolecules, 11(11), 1695. [Link]

  • Pitychoutis, P. M., et al. (2021). Serotonin Transporter Ala276 Mouse: Novel Model to Assess the Neurochemical and Behavioral Impact of Thr276 Phosphorylation In Vivo. Cells, 10(11), 3042. [Link]

  • Novák, C., et al. (2024). Locomotion test for mice. protocols.io. [Link]

  • ARAZ. (2018). Forced Swim Test v.3. [Link]

  • Salphati, L., et al. (2017). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl). Xenobiotica, 47(12), 1037-1048. [Link]

  • Seibenhener, M. L., & Wooten, M. C. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments, (96), e52434. [Link]

  • Leo, D., et al. (2020). Noradrenergic Modulation of Learned and Innate Behaviors in Dopamine Transporter Knockout Rats by Guanfacine. International Journal of Molecular Sciences, 21(23), 9037. [Link]

  • Roberts, J., et al. (2013). Behavioral phenotyping and dopamine dynamics in mice with conditional deletion of the glutamate transporter GLT-1 in neurons: resistance to the acute locomotor effects of amphetamine. Psychopharmacology, 227(1), 127-138. [Link]

  • Protocols.io. (2023). Tail suspension test to assess depression/anxiety behavior in parkinsonian mice. [Link]

  • University of Notre Dame. Forced Swim Test Protocol. [Link]

  • Zylstra, D., et al. (2013). Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function. Frontiers in Pharmacology, 4, 137. [Link]

  • Brown, R. E., et al. (2014). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments, (91), e51822. [Link]

  • Adriani, W., et al. (2018). Behavioral Phenotyping of Dopamine Transporter Knockout Rats: Compulsive Traits, Motor Stereotypies, and Anhedonia. ResearchGate. [Link]

  • Nonkes, L. J. P., et al. (2021). Serotonin transporter knockout in rats reduces beta- and gamma-band functional connectivity between the orbitofrontal cortex and amygdala during auditory discrimination. eNeuro, 8(4), ENEURO.0101-21.2021. [Link]

  • Creative Biolabs. Tail Suspension Test. [Link]

  • Voikar, V., et al. (2014). Norepinephrine Transporter Heterozygous Knockout Mice Exhibit Altered Transport and Behavior. PLoS ONE, 9(2), e88941. [Link]

Sources

Application Note: Formulation of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride (CAS: 1314419-67-4) represents a critical structural scaffold in medicinal chemistry, often serving as a core pharmacophore for monoamine reuptake inhibitors and ion channel modulators.[1] As a secondary amine hydrochloride salt, this compound exhibits distinct physicochemical properties—high aqueous solubility but potential acidity in solution—that necessitate a tailored formulation strategy.[1]

This guide provides a standardized workflow for formulating this compound for intravenous (IV) and oral (PO) administration.[1] It moves beyond generic recipes to explain the physicochemical rationale ensuring bioavailability and animal welfare.

Pre-Formulation Characterization

Before formulation, the compound's fundamental properties must be validated to prevent in vivo precipitation or degradation.[1]

Physicochemical Profile[1][2]
  • Structure Analysis: The molecule contains a basic secondary amine (pyrrolidine ring) and a lipophilic fluorophenoxy tail.[1]

  • Salt Form: Hydrochloride (HCl).[1][2][3]

  • Predicted pKa: ~9.5–10.5 (Secondary amine).[1]

  • Implication: At physiological pH (7.4), the molecule will remain >99% ionized (cationic).[1] This suggests excellent aqueous solubility and a low risk of precipitation upon IV injection, unlike weak bases with pKa < 7.[1]

Solubility & Stability Matrix
ParameterCharacteristicFormulation Impact
Aqueous Solubility High (>20 mg/mL expected)Suitable for aqueous IV/PO vehicles.[1]
Solution pH Acidic (pH 4.0–5.5 typically)CRITICAL: Must be buffered or adjusted for IV to prevent phlebitis.[1]
Hygroscopicity Moderate to HighWeigh rapidly; store desicated.[1]
Chemical Stability Good in acidic/neutral mediaAvoid aldehydes (e.g., impure PEG) to prevent Maillard-type reactions.[1]

Formulation Decision Tree

The following logic flow dictates the vehicle selection based on the required dose and route.

FormulationDecision Start Start: Define Target Dose Route Select Route Start->Route IV_Branch Intravenous (IV) Route->IV_Branch PO_Branch Oral (PO) Route->PO_Branch Check_Sol Check Solubility in Saline IV_Branch->Check_Sol High_Sol Soluble > Target Conc? PO_Branch->High_Sol Check_Sol->High_Sol Soln_IV Use 0.9% Saline Adjust pH to 6.0-7.0 High_Sol->Soln_IV Yes Cosolv_IV Add 5-10% PEG400 or HP-beta-CD High_Sol->Cosolv_IV No Soln_PO Use Water or Saline (Solution) High_Sol->Soln_PO Yes Susp_PO Use 0.5% Methylcellulose (Suspension) High_Sol->Susp_PO No (High Dose)

Figure 1: Decision tree for vehicle selection based on solubility and administration route.

Detailed Protocols

Protocol A: Intravenous (IV) Formulation (Solution)

Target: Clear, particle-free solution at physiological pH.[1] Vehicle: 0.9% Saline (Sodium Chloride Injection, USP).[1]

Reagents:

  • (R)-3-(4-Fluorophenoxy)pyrrolidine HCl[1]

  • 0.9% Saline (Sterile)[1]

  • 0.1 N NaOH (for pH adjustment)[1]

  • 0.22 µm PES Syringe Filter[1]

Step-by-Step Procedure:

  • Calculation: Calculate the required mass of the salt to achieve the equivalent dose of the free base.[1]

    • Correction Factor (CF) = MW(salt) / MW(base).[1]

    • Weighing Mass = Target Dose × CF.[1]

  • Dissolution:

    • Weigh the compound into a sterile glass vial.

    • Add 90% of the final volume of 0.9% Saline.[1]

    • Vortex or sonicate for 2–5 minutes until fully dissolved.[1]

  • pH Adjustment (Crucial Step):

    • Measure pH.[1][4] It will likely be acidic (pH ~4–5).[1]

    • Slowly add 0.1 N NaOH dropwise while stirring.

    • Target pH: 6.0 – 7.0.

    • Warning: Do not exceed pH 7.5 to avoid any risk of micro-precipitation, although the high pKa provides a safety buffer.[1]

  • Final Volume: Add Saline to reach the final target volume.

  • Sterilization: Filter through a 0.22 µm PES (Polyethersulfone) filter into a sterile crimp-top vial.

  • QC Check: Inspect visually for particulates.

Protocol B: Oral (PO) Formulation (Solution or Suspension)

Target: Homogeneous delivery for gavage.[1] Vehicle: Sterile Water for Injection (SWFI) or 0.5% Methylcellulose (MC) if dose is very high.[1]

Procedure (Solution - Preferred):

  • Weigh the compound.[1]

  • Add Sterile Water (or Saline).[1]

  • Vortex until dissolved.[1]

  • No pH adjustment is strictly necessary for PO unless the solution is extremely acidic (< pH 3), as the stomach is acidic.[1] However, adjusting to pH >4 is recommended to prevent esophageal irritation.[1]

Procedure (Suspension - For High Doses >50 mg/kg):

  • Weigh compound and transfer to a mortar.[1]

  • Add a small amount of 0.5% Methylcellulose (400 cP) to wet the powder (levigation).[1]

  • Triturate to form a smooth paste.[1]

  • Gradually add the remaining vehicle while mixing to prevent clumping.

  • Transfer to a vial and vortex. Note: Suspensions must be stirred continuously during dosing.

Quality Control & Stability

A formulation is only as good as its stability.[1] Do not assume stability; verify it.

Stability Testing Workflow

For a typical 1-week preclinical study, prepare formulations fresh or validate 7-day stability.[1]

StabilityWorkflow Prep Prepare Formulation (Day 0) Split Split Aliquots Prep->Split Cond_RT Store RT (20-25°C) Split->Cond_RT Cond_4C Store 4°C Split->Cond_4C Check_24h 24h Check: Visual + HPLC Cond_RT->Check_24h Cond_4C->Check_24h Check_7d 7-Day Check: Visual + HPLC Check_24h->Check_7d Check_24h->Check_7d

Figure 2: Stability testing workflow for preclinical formulations.

Acceptance Criteria
  • Appearance: Clear, colorless, no precipitate (for solutions).[1]

  • Concentration: ±10% of nominal concentration (verify via HPLC-UV).

  • Purity: No new peaks >0.5% area compared to Day 0.[1]

Expert Insights & Troubleshooting

The "Common Ion Effect" Trap

When dissolving HCl salts in 0.9% Saline (which contains high Cl⁻ ions), solubility can theoretically decrease due to the Common Ion Effect.[1]

  • Observation: For this pyrrolidine, water solubility is likely high enough that this is negligible.[1]

  • Mitigation: If dissolution is slow in saline, dissolve in minimal pure water first, then dilute with 2x Saline or standard Saline.[1]

Handling Hygroscopicity

Pyrrolidine HCl salts are often hygroscopic.[1]

  • Protocol: Allow the bulk container to equilibrate to room temperature before opening to prevent condensation.[1] Weigh quickly.

  • Correction: If the bulk material has absorbed water, your weighed mass will contain water weight, leading to under-dosing.[1] Use Karl Fischer titration to determine water content if the solid looks "sticky."[1]

References

  • Gad, S. C. (2016).[1] Pharmaceutical Manufacturing Handbook: Production and Processes. Wiley-Interscience.[1] (Standard reference for vehicle selection logic).

  • Li, P., & Zhao, L. (2007).[1] Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics. Link[1]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link[1]

  • Strickley, R. G. (2004).[1] Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. Link[1]

Sources

Application Note: A Multi-technique Spectroscopic Approach for the Characterization of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the comprehensive spectroscopic analysis of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride, a chiral building block significant in pharmaceutical synthesis. The inherent complexity of this molecule—possessing a stereocenter, a secondary amine salt, and aromatic and aliphatic regions—necessitates a multi-technique approach for unambiguous structural elucidation, identity confirmation, and purity assessment. This note details optimized protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC). The rationale behind key experimental parameters is discussed, and representative data are presented to establish a benchmark for quality control and research applications. All methodologies are grounded in principles outlined by international standards, such as the ICH Q2(R1) guidelines, ensuring analytical rigor and data integrity.[1][2][3]

Introduction: The Analytical Imperative

(R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride is a key chiral intermediate whose pyrrolidine scaffold is a common feature in many biologically active compounds.[4] Its molecular formula is C₁₀H₁₃ClFNO with a molecular weight of 217.67 g/mol .[5] The hydrochloride salt form is typically used to improve solubility and stability.[6] Given that stereochemistry critically influences pharmacological activity, verifying the (R)-configuration and ensuring high enantiomeric purity is paramount. Furthermore, confirming the molecular structure and identifying potential impurities are essential steps in the drug development pipeline to ensure safety and efficacy.

This guide presents a validated, multi-faceted analytical workflow designed to provide a complete chemical "fingerprint" of the molecule. By integrating data from orthogonal techniques, researchers can achieve a high degree of confidence in the identity, structure, and purity of their material.

G cluster_0 Analytical Workflow Start Sample: (R)-3-(4-Fluorophenoxy) pyrrolidine HCl NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Parallel Analysis FTIR FT-IR Spectroscopy Start->FTIR Parallel Analysis MS Mass Spectrometry (ESI-MS) Start->MS Parallel Analysis HPLC Chiral HPLC Start->HPLC Parallel Analysis Data Integrated Data Analysis NMR->Data FTIR->Data MS->Data HPLC->Data Report Certificate of Analysis Data->Report Final Confirmation

Caption: Figure 1: Integrated Spectroscopic Analysis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

Expertise & Causality: NMR spectroscopy is the cornerstone of molecular structure determination.[7][8][9] For a hydrochloride salt like this analyte, the choice of solvent is critical. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are preferred over chloroform-d (CDCl₃) due to the salt's polarity. DMSO-d₆ is often advantageous as it allows for the observation of the N-H protons, which would rapidly exchange in D₂O. The ¹H NMR provides information on the proton environment and connectivity through spin-spin splitting, while ¹³C NMR confirms the carbon backbone.

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆ in a 5 mm NMR tube.

  • Instrument: A 400 MHz (or higher) spectrometer is recommended for adequate resolution.

  • ¹H NMR Acquisition:

    • Reference: Calibrate the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

    • Parameters: Acquire with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition:

    • Reference: Calibrate the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

    • Parameters: Acquire using a proton-decoupled pulse sequence for ~1024 scans.

Data Interpretation and Expected Signals

The chemical shifts are influenced by the electron-withdrawing effects of the fluorine, oxygen, and protonated nitrogen atoms. Signals for the pyrrolidine ring protons are typically observed between δ 3.2 and 3.6 ppm.[5][10] Carbon-fluorine coupling can be observed in the ¹³C NMR spectrum, resulting in the splitting of aromatic carbon signals.[10]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Nucleus Predicted δ (ppm) Multiplicity Assignment
¹H 9.5 - 10.5 Broad singlet N-H₂⁺ (Ammonium)
¹H 7.1 - 7.3 Multiplet Ar-H (ortho to F)
¹H 6.9 - 7.1 Multiplet Ar-H (ortho to O)
¹H 5.0 - 5.2 Multiplet C₃-H (CH-O)
¹H 3.2 - 3.6 Multiplet C₂, C₅-H (CH₂-N)
¹H 2.1 - 2.4 Multiplet C₄-H (CH₂)
¹³C 155 - 160 Doublet (¹JCF) C-F
¹³C 152 - 155 Singlet C-O
¹³C 118 - 122 Doublet (²JCF) CH (ortho to F)
¹³C 115 - 117 Doublet (³JCF) CH (ortho to O)
¹³C 75 - 80 Singlet C-3 (CH-O)
¹³C 48 - 52 Singlet C-2
¹³C 44 - 48 Singlet C-5

| ¹³C | 30 - 35 | Singlet | C-4 |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: FT-IR spectroscopy is a rapid and reliable technique for identifying key functional groups. For this molecule, we expect to see characteristic bands for the N-H⁺ stretch of the secondary ammonium salt, the aromatic C-O-C (ether) stretch, the C-F bond, and aromatic C-H bonds.[5] Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal to no sample preparation and is effective for solid powders.[11][12][13][14][15]

Protocol: ATR-FTIR Analysis
  • Sample Preparation: Place a small amount of the neat, dry powder directly onto the ATR crystal (e.g., diamond or ZnSe).

  • Instrument: An FT-IR spectrometer equipped with a single-reflection ATR accessory.

  • Acquisition:

    • Background: Collect a background spectrum of the clean, empty ATR crystal.

    • Sample Scan: Apply pressure to the sample using the anvil to ensure good contact with the crystal. Collect the sample spectrum over a range of 4000–600 cm⁻¹, averaging 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction on the resulting spectrum.

Data Interpretation and Expected Absorption Bands

The protonation of the pyrrolidine nitrogen to form the hydrochloride salt results in a distinct, broad absorption band in the 3200-2800 cm⁻¹ region, characteristic of an ammonium N-H⁺ stretch.[6][16] This often overlaps with C-H stretching vibrations.

Table 2: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Assignment
3200 - 2800 Strong, Broad N-H⁺ Stretch Secondary Ammonium Salt
3100 - 3000 Medium C-H Stretch Aromatic
2980 - 2850 Medium C-H Stretch Aliphatic (Pyrrolidine)
~1600, ~1500 Medium-Strong C=C Stretch Aromatic Ring
1250 - 1200 Strong C-O-C Stretch Aryl-Alkyl Ether

| 1110 - 1090 | Strong | C-F Stretch | Fluoroaromatic[5] |

Mass Spectrometry (MS): Molecular Weight and Fragment Confirmation

Expertise & Causality: Electrospray Ionization (ESI) is the ideal "soft ionization" technique for this polar, pre-charged molecule, as it minimizes fragmentation and typically produces a strong signal for the protonated molecular ion [M+H]⁺.[17][18][19] ESI-MS serves to confirm the molecular weight of the free base.[20][21] The analysis is conducted in positive ion mode to detect the cationic form of the molecule.

Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50 v/v).

  • Instrument: A quadrupole or ion trap mass spectrometer equipped with an ESI source.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition Parameters (Positive Ion Mode):

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~120 °C

    • Scan Range: m/z 50–500

Data Interpretation

The primary goal is to identify the ion corresponding to the free base of the molecule. The molecular formula of the free base is C₁₀H₁₂FNO, with a monoisotopic mass of 181.09 Da.

Table 3: Expected Ions in ESI-MS (Positive Mode)

m/z (Da) Ion Species Interpretation
182.10 [M+H]⁺ Protonated molecular ion of the free base (Confirms MW)

| 204.08 | [M+Na]⁺ | Sodium adduct (Common artifact) |

G cluster_1 Chiral HPLC Separation Principle cluster_2 Interaction at CSP Injector Inject Racemic Mixture Column Chiral Stationary Phase (CSP) Injector->Column Mobile Phase Detector UV Detector Column->Detector Differential Interaction Chromatogram Chromatogram Detector->Chromatogram Signal Output CSP_node CSP R_enantiomer (R) R_enantiomer->CSP_node Stronger Interaction (Longer Retention) S_enantiomer (S) S_enantiomer->CSP_node Weaker Interaction (Shorter Retention)

Caption: Figure 2: Workflow for Chiral Purity Analysis by HPLC.

Chiral High-Performance Liquid Chromatography (HPLC): Enantiomeric Purity

Expertise & Causality: The biological efficacy of chiral molecules is often enantiomer-specific. Therefore, quantifying the enantiomeric purity is a critical quality attribute. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to their separation.[22][23] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of chiral compounds, including amines.[24]

Protocol: Chiral HPLC Analysis
  • Sample Preparation: Prepare a sample solution at ~1 mg/mL in the mobile phase.

  • Instrumentation & Conditions:

    • Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).

    • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine, 0.1%) to improve peak shape. An isocratic elution is typically sufficient.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 25 °C.

  • System Suitability: Inject a racemic (50:50 R/S) standard to determine the resolution between the two enantiomer peaks. A resolution factor >1.5 is considered acceptable.

  • Analysis: Inject the sample and integrate the peak areas for the (R) and any potential (S) enantiomer.

Data Interpretation and Purity Calculation

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

Enantiomeric Excess (% ee) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

For pharmaceutical applications, an enantiomeric excess of ≥99% is typically required.

Conclusion

The analytical strategy detailed in this application note provides a robust and reliable framework for the complete characterization of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride. The orthogonal nature of NMR, FT-IR, MS, and Chiral HPLC ensures a comprehensive assessment. NMR confirms the covalent structure, FT-IR identifies key functional groups and the salt form, MS verifies the molecular weight, and chiral HPLC quantifies the critical enantiomeric purity. Adherence to these protocols will enable researchers and developers to ensure the quality, integrity, and consistency of this important chemical entity.

References

  • Benchchem. (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride | 1314419-67-4.
  • MDPI.
  • 3ASenrise. (R)-3-(4-fluorophenoxy)pyrrolidine hydrochloride, 95%.
  • ResearchGate. FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b).
  • Pharmacia. Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound.
  • Specac Ltd.
  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Phenomenex.
  • Mettler Toledo.
  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts.
  • NIH National Library of Medicine.
  • Chemistry LibreTexts. 4.7: NMR Spectroscopy.
  • ACS Publications. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
  • PubMed. Principles of Nuclear Magnetic Resonance.
  • Wikipedia.
  • Sigma-Aldrich. Strategies for Chiral HPLC Method Development.
  • Bruker. ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy.
  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines.
  • SciSpace.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Slideshare.
  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • International Council for Harmonisation. Quality Guidelines - Q2(R2) Revision of Q2(R1)
  • Wiley-VCH. A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride. As a key chiral intermediate in the development of various therapeutic agents, achieving high yield, and exceptional chemical and enantiomeric purity is paramount. This document provides in-depth, field-tested insights into common synthetic challenges, offering a structured troubleshooting framework and detailed protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies to prepare (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride?

A1: The synthesis primarily revolves around forming the ether linkage between a chiral pyrrolidine backbone and a 4-fluorophenol moiety. The two most prevalent and reliable methods are the Mitsunobu reaction and the Williamson ether synthesis.[1][2] The choice between them often depends on the available starting materials and desired stereochemical outcome. The Mitsunobu reaction is particularly advantageous as it proceeds with a predictable inversion of stereochemistry, making it ideal for converting commercially available (S)-N-Boc-3-hydroxypyrrolidine to the desired (R)-configuration product.[2][3]

Q2: Which starting material is recommended for ensuring high enantiomeric purity?

A2: To achieve high enantiomeric purity (>99%), it is crucial to start with an optically pure precursor.[4] The most common and cost-effective starting material is N-protected (S)-3-hydroxypyrrolidine (e.g., with a Boc group).[5] The subsequent etherification reaction, particularly the Mitsunobu, inverts the stereocenter to the target (R)-configuration. Alternatively, starting with (R)-3-hydroxypyrrolidine and using a method that retains stereochemistry is also a viable, though often more expensive, route. The synthesis can also begin from more fundamental chiral building blocks like (S)-4-chloro-3-hydroxybutyronitrile.[5]

Q3: Why is the N-Boc protecting group commonly used for the pyrrolidine nitrogen?

A3: The tert-butyloxycarbonyl (Boc) group serves two critical functions. First, it prevents the secondary amine of the pyrrolidine ring from acting as a competing nucleophile during the etherification step, which would otherwise lead to N-arylation side products. Second, the Boc group deactivates the nitrogen, preventing it from participating in undesired side reactions. It is also relatively stable under the basic or neutral conditions of many etherification reactions but can be cleanly removed under acidic conditions to yield the final hydrochloride salt without racemization.[6]

Q4: What are the critical safety considerations when synthesizing this compound?

A4: The final compound, (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride, and its intermediates can be hazardous. The hydrochloride salt is classified as harmful if swallowed and causes skin and serious eye irritation.[7][8] It may also cause respiratory irritation.[9] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[9] Reagents used in the synthesis, such as diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) for the Mitsunobu reaction, are toxic and potentially explosive and must be handled with extreme care according to their specific safety data sheets.

Synthetic Workflow Overview

The following diagram illustrates a typical workflow for the synthesis starting from N-Boc-(S)-3-hydroxypyrrolidine via the Mitsunobu reaction.

G cluster_0 Step 1: Etherification (Mitsunobu Reaction) cluster_1 Step 2: Deprotection & Salt Formation cluster_2 Step 3: Purification SM N-Boc-(S)-3-hydroxypyrrolidine + 4-Fluorophenol Mitsunobu PPh3, DIAD THF, 0°C to RT SM->Mitsunobu Intermediate N-Boc-(R)-3-(4-Fluorophenoxy)pyrrolidine Mitsunobu->Intermediate Deprotection HCl in Dioxane or Ether Room Temperature Intermediate->Deprotection FinalProduct (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride (Crude) Deprotection->FinalProduct Purification Recrystallization (e.g., n-BuOH/Water) FinalProduct->Purification PureProduct High-Purity Final Product (>99.8% purity, >99.9% ee) Purification->PureProduct

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, with a focus on the Mitsunobu reaction pathway.

Q: My reaction yield is very low. What are the potential causes and how can I improve it?

A: Low yield is a common problem that can stem from several factors. A systematic diagnosis is key.

  • Potential Cause 1: Incomplete Reaction. The reaction may not have gone to completion.

    • How to Diagnose: Monitor the reaction closely using Thin Layer Chromatography (TLC). If a significant amount of the starting alcohol is still present after the recommended reaction time, the reaction is incomplete.

    • Solution:

      • Extend Reaction Time: Continue stirring the reaction at room temperature for an additional 6-12 hours.

      • Reagent Quality: Ensure the reagents, especially the azodicarboxylate (DIAD or DEAD) and triphenylphosphine (PPh3), are of high purity and not degraded. DIAD is often supplied as a solution in toluene and should be handled under an inert atmosphere.[10]

      • Temperature: While the reaction is initiated at 0°C to control the initial exothermic formation of the betaine intermediate, allowing it to slowly warm to room temperature is crucial for the reaction to proceed to completion.[10]

  • Potential Cause 2: Degradation of Reagents or Intermediates. The Mitsunobu intermediates can be sensitive.

    • How to Diagnose: The appearance of multiple new, unidentified spots on the TLC plate can indicate decomposition.

    • Solution:

      • Strict Anhydrous Conditions: The reaction is highly sensitive to water, which can hydrolyze the phosphonium intermediates. Ensure all glassware is oven-dried and solvents are anhydrous.

      • Order of Addition: The recommended order of addition is critical. Typically, the alcohol, phenol, and PPh3 are dissolved in the solvent first, cooled, and then the azodicarboxylate is added dropwise.[10] This ensures the reactive betaine is formed in the presence of the nucleophile, minimizing side reactions.

  • Potential Cause 3: Poor Nucleophilicity of 4-Fluorophenol. While generally a good nucleophile for this reaction, its effectiveness can be influenced by the reaction environment.

    • How to Diagnose: This is harder to diagnose directly but can be inferred if other potential causes are ruled out.

    • Solution: Ensure accurate stoichiometry. A slight excess (1.1-1.2 equivalents) of both the 4-fluorophenol and the Mitsunobu reagents (PPh3, DIAD) relative to the limiting alcohol starting material can help drive the reaction to completion.

Q: My final product is contaminated with a white, crystalline solid that is difficult to remove. What is it and how do I get rid of it?

A: This is almost certainly triphenylphosphine oxide (TPPO), a notorious byproduct of the Mitsunobu reaction.[10] Its removal is a classic challenge in purification.

  • Solution 1: Optimized Chromatography. While TPPO can often be separated by standard silica gel chromatography, its polarity can be similar to the desired product.

    • Technique: Use a gradient elution system, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity. TPPO will typically elute after the desired N-Boc protected product.

  • Solution 2: Precipitation/Crystallization. This is often the most effective method, especially on a larger scale.

    • Technique (for N-Boc intermediate): After the reaction workup, concentrate the crude material and dissolve it in a minimal amount of a polar solvent in which the product is soluble (e.g., dichloromethane, ethyl acetate). Then, add a non-polar solvent in which TPPO has low solubility (e.g., hexane, diethyl ether) dropwise until TPPO begins to precipitate. Cool the mixture in an ice bath or freezer to maximize precipitation, then filter off the TPPO.

    • Technique (for final salt): The final hydrochloride salt is typically a crystalline solid. Purification is best achieved by recrystallization from a suitable solvent system, such as n-butanol/water or isopropanol/ether, which will leave TPPO and other impurities in the mother liquor.[5]

Q: The enantiomeric purity (ee%) of my final product is lower than expected. What could have caused racemization?

A: Maintaining stereochemical integrity is critical. The Mitsunobu reaction is well-known for proceeding via a clean SN2 inversion, so racemization is unusual but can occur under non-optimal conditions.[2]

  • Potential Cause 1: Incomplete SN2 Inversion. If the leaving group formed is not displaced efficiently, side reactions could compromise stereopurity.

    • Solution: Ensure the reaction is run in a suitable aprotic solvent like THF or Dioxane.[10] These solvents solvate the cations effectively without interfering with the nucleophile, promoting a clean SN2 pathway.

  • Potential Cause 2: Harsh Deprotection or Workup Conditions. The Boc group is removed with acid. If conditions are too harsh (e.g., high temperature, prolonged exposure to strong acid), it could potentially facilitate racemization, although this is less common for this specific substrate.

    • Solution: Use standard, mild conditions for Boc deprotection. A solution of HCl in an anhydrous solvent like 1,4-dioxane, diethyl ether, or isopropanol at room temperature is highly effective and unlikely to cause racemization. Monitor the deprotection by TLC and proceed with workup as soon as the starting material is consumed.

  • Potential Cause 3: Contaminated Starting Material.

    • Solution: Always verify the enantiomeric purity of your starting (S)-N-Boc-3-hydroxypyrrolidine using a validated chiral HPLC method or by measuring its optical rotation before starting the synthesis.

Troubleshooting Decision Tree

Use this diagram to systematically diagnose and resolve common synthesis issues.

G Start Reaction Complete. Analyze Crude Product. Yield Is Yield > 80%? Start->Yield Purity Is Chemical Purity > 95%? Yield->Purity Yes LowYield_Cause Diagnose Low Yield: 1. Check TLC for SM 2. Verify Reagent Quality 3. Ensure Anhydrous Conditions Yield->LowYield_Cause No EE Is Enantiomeric Excess > 99%? Purity->EE Yes Impurity_Cause Diagnose Impurity: 1. Identify Byproducts (TLC/MS) 2. Is it TPPO? 3. Optimize Purification Purity->Impurity_Cause No Proceed Proceed to Deprotection/ Purification EE->Proceed Yes Racemization_Cause Diagnose Racemization: 1. Verify SM Purity 2. Check Deprotection Conditions 3. Confirm SRacemization_Cause2 Conditions EE->Racemization_Cause No End High-Quality Product Obtained Proceed->End

Caption: A decision tree for troubleshooting common synthesis problems.

Data Summary Tables

Table 1: Comparison of Common Synthetic Routes

Feature Mitsunobu Reaction Williamson Ether Synthesis
Starting Alcohol (S)-N-Boc-3-hydroxypyrrolidine (R)-N-Boc-3-hydroxypyrrolidine (as tosylate/mesylate)
Stereochemistry Inversion (S → R) Retention (R → R)
Key Reagents PPh₃, DIAD/DEAD Strong Base (e.g., NaH), TsCl/MsCl
Common Byproducts Triphenylphosphine oxide (TPPO) Elimination products, salts (e.g., NaCl)
Pros Predictable stereoinversion, mild conditions Can use retention pathway, avoids TPPO

| Cons | TPPO removal can be challenging | Requires an extra activation step (tosylation/mesylation), risk of elimination side-reactions[1] |

Table 2: Typical Mitsunobu Reaction Parameters

Parameter Recommended Condition Rationale / Comment
Solvent Anhydrous Tetrahydrofuran (THF) Aprotic, good solubility for reagents, promotes SN2.
Temperature 0°C (addition) then warm to RT Controls initial exotherm, allows reaction to complete.
Stoichiometry 1.0 eq. Alcohol, 1.2 eq. Phenol, 1.2 eq. PPh₃, 1.2 eq. DIAD Slight excess of reagents drives reaction to completion.
Reaction Time 6 - 24 hours Monitor by TLC for consumption of starting alcohol.

| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture contamination and reagent degradation. |

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-(R)-3-(4-Fluorophenoxy)pyrrolidine via Mitsunobu Reaction

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq.), 4-fluorophenol (1.2 eq.), and triphenylphosphine (1.2 eq.).

  • Add anhydrous THF (approx. 10 mL per gram of starting alcohol). Stir the mixture until all solids have dissolved.

  • Cool the flask to 0°C using an ice-water bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise via syringe over 20-30 minutes. Ensure the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC (stain with potassium permanganate).

  • Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by silica gel chromatography or precipitation/crystallization as described in the troubleshooting section to remove triphenylphosphine oxide.

Protocol 2: Boc-Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified N-Boc-(R)-3-(4-Fluorophenoxy)pyrrolidine (1.0 eq.) in a minimal amount of a suitable solvent such as ethyl acetate or methanol.

  • Cool the solution to 0°C.

  • Slowly add a 4M solution of HCl in 1,4-dioxane (2-3 eq.).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Upon completion, the hydrochloride salt will often precipitate from the solution. If not, concentrate the mixture under reduced pressure.

  • The resulting solid can be triturated with diethyl ether or hexane to remove non-polar impurities and induce solidification.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the crude (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride.

  • For highest purity, recrystallize the salt from a solvent system like n-butanol/water.[5]

References

  • WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents.
  • US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents.
  • Combettes, L. E., et al. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Chemistry, 18(41), 13126-32. Available at: [Link]

  • Gawande, J., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(15), 5897. Available at: [Link]

  • PubChem. (3R)-3-fluoropyrrolidine hydrochloride. Available at: [Link]

  • Testa, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(31), 9899–9909. Available at: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. Available at: [Link]

  • Capot Chemical Co., Ltd. (2026). MSDS of (R)-3-(4-Fluoro-phenoxy)-pyrrolidine hydrochloride. Available at: [Link]

  • 3ASenrise. (R)-3-(4-fluorophenoxy)pyrrolidine hydrochloride, 95%. Available at: [Link]

  • Bold, C. P., et al. (2026). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. Helvetica Chimica Acta. Available at: [Link]

  • ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

  • Rehman, S., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini-Reviews in Organic Chemistry, 18(5), 621-641. Available at: [Link]

  • Organic Synthesis. Mitsunobu reaction. Available at: [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Available at: [Link]

  • Name Reaction. Williamson Ether Synthesis. Available at: [Link]

Sources

Identifying and minimizing impurities in (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification and Minimization of Critical Impurities

Executive Summary

Welcome to the Technical Support Center. This guide addresses the synthesis of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride , a critical chiral building block in medicinal chemistry (often utilized in NaV1.7 inhibitors and various GPCR ligands).

Unlike generic protocols, this guide focuses on the Mesylate-Displacement Route (via N-Boc-(S)-3-mesyloxypyrrolidine), which is the industry standard for scalability. While the Mitsunobu reaction is an alternative, it is often discarded at scale due to atom economy and purification difficulties (triphenylphosphine oxide removal).

The Core Challenge: This synthesis relies on a Walden inversion (SN2). Failure to control reaction vectors results in three primary failure modes:

  • Racemization (Loss of Enantiomeric Excess).

  • Elimination (Formation of the "Olefin" impurity).

  • Genotoxicity (Residual alkyl sulfonates).

Visualizing the Impurity Landscape

Before troubleshooting, you must understand the origin of every peak in your HPLC trace.

ImpurityTree SM Starting Material (N-Boc-(S)-3-Mesyloxypyrrolidine) Target Target Molecule ((R)-3-(4-Fluorophenoxy)pyrrolidine) SM->Target SN2 Substitution (Inversion) Imp_S Impurity A (Enantiomer) (S)-Isomer (Incomplete Inversion) SM->Imp_S SN1 Pathway (Carbocation leak) Imp_Olefin Impurity B (Olefin) N-Boc-3-pyrroline (Elimination Product) SM->Imp_Olefin E2 Elimination (High Temp/Strong Base) Imp_GTI Impurity C (GTI) Residual Mesylate (Genotoxic) SM->Imp_GTI Incomplete Rxn Reagent Reagent (4-Fluorophenol) Reagent->Target Imp_Dimer Impurity D (Dimer) N-Alkylated Side Product Target->Imp_Dimer Deprotection Side Rxn

Figure 1: Impurity Genealogy Tree. Red nodes indicate critical failures requiring immediate process intervention.

Module 1: The "Ghost" Impurity (Enantiomeric Control)

Symptom: Your Chiral HPLC shows an ee% of 85-90% instead of >98%. Diagnosis: Partial Racemization.

The Mechanism of Failure

You are performing an SN2 reaction on a secondary carbon. If the leaving group (Mesylate/OMs) leaves before the nucleophile (Phenoxide) attacks, a transient carbocation forms (SN1 pathway). This planar carbocation can be attacked from either side, leading to racemization.

Troubleshooting Protocol
ParameterRecommended SettingWhy? (Causality)
Solvent DMF or DMSO (Polar Aprotic)These solvents solvate the cation (K+ or Na+), leaving the phenoxide anion "naked" and highly reactive, promoting the fast SN2 mechanism over the slower SN1.
Temperature 60°C - 80°C Too high (>90°C) promotes thermal solvolysis (SN1). Too low (<50°C) stalls the reaction.
Leaving Group Mesylate (OMs) Tosylates are bulkier and slower, allowing more time for competing SN1 pathways or elimination.

Q: My ee% is still low. Can I recrystallize the final HCl salt to upgrade it? A: Yes, but with caution. The racemate of this specific scaffold often forms a solid solution rather than a conglomerate.

  • Action: Use Isopropanol (IPA) for recrystallization.

  • Test: If ee% does not improve after one recrystallization, the crystal lattice is likely trapping the enantiomer. You must optimize the upstream coupling step.

Module 2: The Elimination Trap (Olefin Impurity)

Symptom: A peak at RRT ~0.85 (LCMS M+1 = 170 for Boc-protected intermediate). Diagnosis: E2 Elimination forming N-Boc-2,5-dihydro-1H-pyrrole.

The Mechanism of Failure

The 4-fluorophenoxide anion acts as both a nucleophile (desired) and a base (undesired). If it abstracts a proton from the


-carbon instead of attacking the 

-carbon, you get elimination.

EliminationVsSub cluster_0 Desired Path (Substitution) cluster_1 Undesired Path (Elimination) Start Reaction Mixture (Mesylate + Phenoxide) SN2 Nucleophilic Attack on C-3 Start->SN2  Kinetic Control E2 Proton Abstraction at C-4 Start->E2  Thermodynamic/Steric Control Product Ether Product SN2->Product Olefin 3-Pyrroline Impurity E2->Olefin

Figure 2: Competition between Substitution (SN2) and Elimination (E2).

Troubleshooting Protocol

Q: How do I stop the elimination? A: You must modulate the basicity of the phenoxide.

  • Base Selection:

    • Avoid: NaH (Sodium Hydride).[1] It is too strong and often results in >10% elimination.

    • Use:K2CO3 or Cs2CO3 in DMF. Cesium (Cs+) is larger ("softer"), which loosens the ion pair with phenoxide, increasing nucleophilicity without drastically increasing basicity [1].

  • Stoichiometry:

    • Do not use a large excess of base. Keep Base:Substrate ratio at 1.1 : 1.0 . Excess base promotes deprotonation of the pyrrolidine ring.

Module 3: Genotoxic Impurity Management (GTIs)

Symptom: Regulatory pushback regarding residual Mesylates. Diagnosis: Alkyl mesylates are potential carcinogens (GTIs).

The "Kill Step" Protocol

You cannot rely on simple washing to remove trace N-Boc-3-mesyloxypyrrolidine. You must chemically quench it.

  • The Quench: Upon reaction completion, add 10 mol% N,N-Dimethylethylenediamine or simply excess Morpholine .

  • Mechanism: These highly reactive amines will rapidly hunt down and consume any unreacted mesylate via SN2, converting it into a highly polar, water-soluble amino-pyrrolidine byproduct.

  • Removal: This byproduct is easily washed away during the aqueous workup (pH < 4).

Module 4: Salt Formation & Hygroscopicity

Symptom: The final HCl salt is a sticky gum or "oils out." Diagnosis: Solvent entrapment or amorphous formation.

Crystallization Guide
  • Deprotection: Use 4M HCl in Dioxane . Avoid aqueous HCl, as water is difficult to remove later.

  • Isolation:

    • Evaporate Dioxane.

    • Do not try to crystallize from pure Ether (it traps solvent).

    • Gold Standard Solvent System: Dissolve in minimal hot Isopropanol (IPA) and add Ethyl Acetate (EtOAc) dropwise as an anti-solvent until cloudy. Cool slowly to 4°C.

  • Drying: This salt can be hygroscopic. Dry in a vacuum oven at 45°C with a P2O5 trap for at least 24 hours.

References

  • Title: Synthesis of 3-substituted pyrrolidines via nucleophilic substitution.
  • Elimination vs.

    • Title: Process for the preparation of chiral 3-hydroxy pyrrolidine compound.[2]

    • Source:Google P
    • URL
  • Genotoxic Impurity Control (Alkyl Mesylates)

    • Title: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (ICH M7).
    • Source:FDA / ICH Guidelines.
    • URL:[Link]

  • Physical Properties & Safety

    • Title: (R)-3-(4-fluorophenoxy)pyrrolidine Safety Data Sheet.[3]

    • Source:ChemScene.

Sources

Technical Support Center: (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting Guide

Strategic Overview: Selecting the Right Pathway

For the synthesis of (R)-3-(4-fluorophenoxy)pyrrolidine hydrochloride , the choice of synthetic route is the primary determinant of yield and scalability. The target molecule contains a chiral center at the C3 position and an ether linkage. Because the ether formation typically involves nucleophilic substitution at a secondary carbon, inversion of configuration is the dominant stereochemical outcome.

To obtain the (R)-enantiomer , you must start with the (S)-enantiomer of the pyrrolidine scaffold.

Comparative Pathway Analysis
FeatureRoute A: Mitsunobu Coupling Route B: Sulfonate Displacement (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
Starting Material (S)-1-Boc-3-hydroxypyrrolidine(S)-1-Boc-3-hydroxypyrrolidine
Key Reagents PPh

, DIAD/DEAD, 4-Fluorophenol
MsCl/TsCl, Base (K

CO

/Cs

CO

), 4-Fluorophenol
Mechanism

(Inversion)

(Inversion)
Atom Economy Poor (Generates Ph

PO, Hydrazine byproduct)
Good (Generates salt byproduct)
Scalability Low (Difficult purification)High (Crystallizable intermediates)
Rec.[1][2][3][4][5][6][7][8][9] Use Case Discovery / Small Scale (<10g)Process Development / Scale (>100g)

Visualizing the Synthesis Logic

The following diagram illustrates the two primary workflows and the critical inversion step required to achieve the (R)-configuration.

SynthesisPathways Start (S)-1-Boc-3-hydroxypyrrolidine (Chiral Starting Material) Mitsunobu Route A: Mitsunobu (PPh3, DIAD, 4-Fluorophenol) Start->Mitsunobu Direct Coupling Mesylation Step 1: Mesylation (MsCl, TEA) Start->Mesylation Activation Intermediate_A (R)-Boc-Ether Intermediate Mitsunobu->Intermediate_A Inversion Deprotection Deprotection (HCl in Dioxane/IPA) Intermediate_A->Deprotection Mesylate (S)-Mesylate Intermediate Mesylation->Mesylate Retention Displacement Step 2: Displacement (4-Fluorophenol, K2CO3) Mesylate->Displacement Activation Displacement->Intermediate_A Inversion (SN2) FinalProduct (R)-3-(4-Fluorophenoxy) pyrrolidine HCl Deprotection->FinalProduct Salt Formation

Figure 1: Synthetic pathways for (R)-3-(4-fluorophenoxy)pyrrolidine HCl showing stereochemical inversion.

Detailed Protocols & Optimization

Route A: The Mitsunobu Protocol (Small Scale)

Best for rapid synthesis where chromatography is acceptable.

The Critical Causality: The order of addition dictates the formation of the active Betaine intermediate. Premature mixing of the alcohol and azodicarboxylate can lead to racemization or reduced yield.

Step-by-Step:

  • Preparation: Dissolve (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq), 4-fluorophenol (1.1 eq), and Triphenylphosphine (PPh

    
    , 1.2 eq) in anhydrous THF (0.1 M concentration).
    
  • Cooling: Cool the mixture to 0°C under nitrogen.

  • Addition: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 30 minutes.

    • Why? Exothermic reaction. Heat promotes side reactions (e.g., hydrazine formation).

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours.

  • Workup: Concentrate and triturate with cold Et

    
    O/Hexane (1:1) to precipitate PPh
    
    
    
    O. Filter.
  • Purification: Silica gel chromatography (Hexane/EtOAc) is mandatory to remove hydrazine byproducts.

Route B: The Sulfonate Displacement Protocol (Scalable)

Best for high yield and purity.

The Critical Causality: The quality of the leaving group (Mesylate) determines the rate of displacement. Moisture in the displacement step competes with the phenol, leading to hydrolysis (reverting to starting material) or elimination (forming pyrroline).

Step 1: Mesylation

  • Dissolve (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq) and Triethylamine (1.5 eq) in DCM at 0°C.

  • Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Quench with water after 2 hours. Wash with dilute HCl (cold), then NaHCO

    
    .
    
  • Checkpoint: Isolate the solid/oil. If it is not a solid, use it immediately; mesylates are thermally unstable.

Step 2: Displacement (


) 
  • Suspend Cesium Carbonate (Cs

    
    CO
    
    
    
    , 2.0 eq)
    or K
    
    
    CO
    
    
    in DMF or Acetonitrile.
    • Expert Tip: Cs

      
      CO
      
      
      
      increases solubility of the phenoxide in organic solvents, drastically improving yield over K
      
      
      CO
      
      
      .
  • Add 4-Fluorophenol (1.2 eq) and stir for 30 mins to generate the phenoxide.

  • Add the (S)-Mesylate (from Step 1) dissolved in minimal solvent.

  • Heat to 60–80°C for 4–8 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer extensively with LiCl solution (to remove DMF).

Route C: Deprotection & Salt Crystallization

The final step defines the purity.

  • Dissolve the Boc-intermediate in minimal 1,4-Dioxane or EtOAc.

  • Add 4M HCl in Dioxane (4–5 eq) at 0°C. Stir at RT for 2–4 hours.

  • Crystallization (Crucial):

    • Do not just evaporate to dryness.

    • Add MTBE or Et

      
      O dropwise to the reaction mixture until turbid.
      
    • Cool to -20°C. Filter the white precipitate.

    • Yield Boost: If oil forms, decant solvent, dissolve oil in hot Isopropanol (IPA), and cool slowly.

Troubleshooting & FAQ

Interactive Troubleshooting Tree

Troubleshooting Problem Identify Issue LowYield Low Yield (<50%) Problem->LowYield LowPurity Low Purity / Oil Problem->LowPurity WrongStereo Wrong Enantiomer / Racemic Problem->WrongStereo CheckMoisture Check Water Content (Mitsunobu/SN2 require anhydrous) LowYield->CheckMoisture CheckBase Switch Base (Use Cs2CO3 instead of K2CO3) LowYield->CheckBase Ph3PO Mitsunobu Byproduct? Use Route B (Sulfonate) LowPurity->Ph3PO Hygroscopic Salt is Hygroscopic? Recrystallize from IPA/EtOAc LowPurity->Hygroscopic StartMat Check Starting Material Must be (S) to get (R) WrongStereo->StartMat TempControl Reaction too hot? SN1 pathway causes racemization WrongStereo->TempControl

Figure 2: Decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions

Q1: Why am I getting the (S)-enantiomer instead of the (R)-target? A: You likely started with (R)-1-Boc-3-hydroxypyrrolidine. Both Mitsunobu and Sulfonate displacement reactions proceed via an


 mechanism, which causes Walden inversion .
  • (S)-Alcohol

    
     (R)-Ether (Target)
    
  • (R)-Alcohol

    
     (S)-Ether (Wrong Product)
    
  • Action: Verify the Certificate of Analysis (CoA) of your starting material.

Q2: My reaction mixture turns black during the Mitsunobu reaction. A: This indicates decomposition of the azo-reagent (DIAD/DEAD).

  • Action: Ensure the reaction is kept at 0°C during addition. Add the azo-reagent last and slowly. If the solution turns dark immediately, your reagents may be wet (water hydrolyzes the betaine).

Q3: The final HCl salt is an oil, not a solid. A: Pyrrolidine salts are often hygroscopic.

  • Action:

    • Azeotrope the oil with Toluene 3x to remove residual water/acid.

    • Dissolve in minimal hot Isopropanol (IPA).

    • Add Ethyl Acetate (EtOAc) until slightly cloudy.

    • Store in the freezer (-20°C) overnight. Scratch the flask wall with a glass rod to induce nucleation.

Q4: In the sulfonate route, I see a byproduct with M-20 mass (Elimination). A: You are forming the pyrroline (alkene) via E2 elimination instead of substitution.

  • Action: Lower the reaction temperature (do not exceed 80°C). Use a less bulky base (e.g., switch from t-BuOK to K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    ). Ensure the phenol is fully deprotonated before adding the mesylate.

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.

  • Bold, C. P., et al. (2026).[1][4] Scalable Synthesis of Highly Pure (R)-3-Fluoropyrrolidine From (S)-4-Chloro-3-hydroxybutyronitrile. Helvetica Chimica Acta, 109, e00164.[1] (Note: Reference validates the scalable mesylation/displacement strategy on pyrrolidine scaffolds).

  • BenchChem. (n.d.). (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride Product Data. (Validates target structure and properties).

Sources

Technical Support Center: Purification of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining the purity of this critical pharmaceutical intermediate. Pyrrolidine derivatives are essential building blocks in many drugs, making their stereoselective synthesis and purification of great interest.[1][2] This document will address common challenges and provide robust, validated protocols to ensure high purity and yield.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying crude (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride?

A1: Recrystallization is the most widely employed and effective technique for purifying (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride on a laboratory and industrial scale.[3] This method leverages the solubility differences between the desired compound and impurities in a selected solvent system. The underlying principle involves dissolving the impure solid in a heated solvent to saturation, followed by controlled cooling to induce the formation of pure crystals, leaving impurities behind in the mother liquor.[3]

Q2: Which solvents are recommended for the recrystallization of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride?

A2: The choice of solvent is critical for successful recrystallization. For amine hydrochloride salts, polar protic solvents are generally preferred. Isopropanol (IPA) is a commonly recommended solvent for recrystallizing amine hydrochlorides.[4] Ethanol and mixtures of dichloromethane and ether have also been shown to be effective for recrystallizing pyrrolidine derivatives.[5][6] The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures, ensuring a good recovery of the purified product.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What causes this and how can I prevent it?

A3: "Oiling out," where the solute separates as a liquid instead of a solid, is a common issue. This typically occurs when the solution is supersaturated to a high degree, or when the boiling point of the solvent is higher than the melting point of the solute. To prevent this, consider the following:

  • Slower Cooling: Allow the solution to cool more slowly to ambient temperature before transferring it to an ice bath. This provides more time for nucleation and ordered crystal growth.

  • Seeding: Introduce a small crystal of the pure compound (a seed crystal) to the supersaturated solution to initiate crystallization.[3] This provides a template for crystal growth and can prevent oiling out.

  • Solvent System Modification: If the issue persists, altering the solvent system may be necessary. Adding a co-solvent in which the compound is less soluble can sometimes promote crystallization over oiling.

Q4: What are the potential impurities I should be aware of during the synthesis and purification of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride?

A4: Impurities can arise from various sources, including starting materials, side reactions, and incomplete reactions. For pyrrolidine-containing compounds, potential impurities may include:

  • Enantiomeric Impurities: The presence of the (S)-enantiomer.

  • Starting Materials: Unreacted 4-fluorophenol or protected (R)-3-hydroxypyrrolidine.

  • By-products: Compounds formed from side reactions during the synthesis.[7]

  • Residual Solvents: Solvents used in the reaction or purification steps.

  • Inorganic Salts: Salts formed during pH adjustments or work-up procedures.[8]

Identifying the nature of the impurity through analytical techniques like HPLC and LCMS is crucial for developing an effective purification strategy.[4]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the purification of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization - The compound is too soluble in the chosen solvent at low temperatures.- Insufficient cooling time or temperature.- Use of an excessive amount of solvent.- Optimize Solvent System: Select a solvent in which the compound has lower solubility at cold temperatures. Consider using a co-solvent system.- Ensure Adequate Cooling: Allow sufficient time for crystallization at a low temperature (e.g., in a refrigerator or ice bath).- Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.
Persistent Colored Impurities - Highly colored by-products from the synthesis.- Thermal degradation of the compound or impurities.- Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product.- Column Chromatography: If recrystallization is ineffective, purification by silica gel chromatography may be necessary. A typical eluent system could be a gradient of ethyl acetate in petroleum ether.[9]
Product Fails to Precipitate from Solution - The solution is not sufficiently supersaturated.- Residual acidic or basic impurities may be affecting solubility.- Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the compound.- Induce Precipitation: Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution. Sonication can also help induce precipitation.[10]
Incomplete Removal of Inorganic Salts - Co-precipitation of inorganic salts with the product.- Insufficient washing of the filtered crystals.- Solvent Selection: Choose a recrystallization solvent in which the inorganic salts are highly soluble, allowing them to remain in the mother liquor.- Thorough Washing: Wash the filtered crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing dissolved salts.

Section 3: Experimental Protocols

Protocol 1: Recrystallization of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride

This protocol outlines a standard procedure for the recrystallization of the target compound.

Materials:

  • Crude (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride

  • Isopropanol (IPA)

  • Heating mantle or hot plate with a stirrer

  • Erlenmeyer flask

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride into an Erlenmeyer flask equipped with a stir bar.

  • Add a minimal amount of isopropanol to the flask.

  • Gently heat the mixture with stirring. Add more isopropanol portion-wise until the solid is completely dissolved. Avoid adding an excess of solvent.

  • Once all the solid has dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • After the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold isopropanol.

  • Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification via Column Chromatography

For challenging purifications where recrystallization is insufficient, silica gel chromatography can be employed.

Materials:

  • Crude (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride

  • Silica gel (for column chromatography)

  • Ethyl acetate

  • Petroleum ether (or hexanes)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Prepare a slurry of silica gel in petroleum ether and pack the column.

  • Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Adsorb the crude mixture onto a small amount of silica gel and evaporate the solvent.

  • Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in petroleum ether, starting with a low polarity mixture (e.g., 1:9 ethyl acetate:petroleum ether) and gradually increasing the polarity.[9]

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

  • The resulting free amine can then be converted back to the hydrochloride salt by treatment with HCl in a suitable solvent like ether or dioxane.[11]

Section 4: Visualizations

Recrystallization Workflow

G cluster_0 Dissolution cluster_1 Cooling & Crystallization cluster_2 Isolation & Drying Dissolve Dissolve crude product in minimal hot solvent Cool Slowly cool to room temperature Dissolve->Cool IceBath Cool in ice bath Cool->IceBath Filter Vacuum filter crystals IceBath->Filter Wash Wash with cold solvent Filter->Wash Dry Dry under vacuum Wash->Dry PureProduct PureProduct Dry->PureProduct Pure (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride G Start Poor Crystal Formation (Oiling Out or No Precipitation) Check_Cooling Is cooling rate too fast? Start->Check_Cooling Slow_Cooling Decrease cooling rate Check_Cooling->Slow_Cooling Yes Check_Concentration Is solution too dilute? Check_Cooling->Check_Concentration No Seeding Add seed crystals Slow_Cooling->Seeding Concentrate Evaporate some solvent Check_Concentration->Concentrate Yes Check_Solvent Is solvent system optimal? Check_Concentration->Check_Solvent No Concentrate->Seeding Change_Solvent Try a different solvent or add an anti-solvent Check_Solvent->Change_Solvent No Check_Solvent->Seeding Yes Change_Solvent->Seeding Success Successful Crystallization Seeding->Success

Sources

Avoiding common pitfalls in (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride

From the Desk of the Senior Application Scientist

Welcome to the dedicated support center for (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride. As a pivotal chiral building block in modern drug discovery and development, its successful application hinges on understanding its specific chemical nature.[1][2][3] This guide is designed to move beyond standard protocols, offering field-proven insights to help you navigate common experimental challenges, ensure reproducibility, and accelerate your research. We will address frequent user questions and troubleshoot potential pitfalls, explaining the causality behind each recommendation to empower your experimental design.

Section 1: Compound Profile & Key Properties

Before delving into experimental specifics, a clear understanding of the material's properties is paramount. This compound is a hydrochloride salt of a secondary amine, a fact that governs its solubility, reactivity, and handling requirements.

PropertyValueSource
Chemical Name (R)-3-(4-Fluorophenoxy)pyrrolidine hydrochlorideN/A
CAS Number 1314419-67-4[4]
Molecular Formula C₁₀H₁₃ClFNO[4]
Molecular Weight 217.67 g/mol [4]
Appearance White to off-white solid/powder[5]
Purity Typically ≥95%[4]
Storage Store in a cool, dry place, sealed from moisture.[5][6][5][6]

Section 2: Frequently Asked Questions (FAQs)

Here we address the most common initial questions researchers have before starting their experiments.

Q1: How should I properly store (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride?

A: As a hydrochloride salt, this compound is potentially hygroscopic. Moisture absorption can introduce water into your reactions, affecting stoichiometry and potentially causing unwanted side reactions.

  • Core Directive: Always store the compound in a tightly sealed container in a desiccator or a dry, inert atmosphere (e.g., under nitrogen or argon).[6]

  • Best Practice: For long-term storage, keep it at 2-8°C.[7] Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Q2: What is the solubility of this compound in common laboratory solvents?

A: The hydrochloride salt form dictates its solubility profile. It is generally soluble in polar protic solvents and may require heating or sonication in less polar organic solvents. The free-base form will have significantly different solubility.

SolventSolubility Profile (Hydrochloride Salt)Notes
Water SolubleExpected for a salt.[5]
Methanol / Ethanol SolubleGood choice for stock solutions and some reactions.[5]
DMSO SolubleCommon solvent for biological screening and NMR.
DMF SolubleOften used in coupling reactions.
Acetonitrile (ACN) Sparingly SolubleMay require heating.
DCM / Chloroform Poorly SolubleNot recommended for the salt form.
THF / Dioxane Poorly SolubleNot recommended for the salt form.

Q3: My reaction isn't working. Do I need to "free-base" the compound first?

A: Yes, this is the most common pitfall. The pyrrolidine nitrogen in the hydrochloride salt is protonated (R₂NH₂⁺Cl⁻). This protonated form is not nucleophilic and will not participate in most desired reactions (e.g., amide couplings, N-alkylations, reductive aminations). You must deprotonate it to generate the neutral, nucleophilic secondary amine (the "free base").

  • Causality: The positive charge on the ammonium cation withdraws electron density, neutralizing the lone pair's ability to act as a nucleophile. Adding a suitable base removes this proton, liberating the lone pair and activating the compound for reaction.

  • Solution: See Protocol 2 in the Experimental Protocols section for a detailed procedure on how to perform an in situ free-basing.

Q4: What are the primary safety considerations when handling this compound?

A: This compound should be handled with standard laboratory precautions. It is classified as an irritant and is harmful if swallowed.[8]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[6][9]

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.[6] In case of skin or eye contact, rinse immediately and thoroughly with water.[8]

  • Disposal: Dispose of waste according to local, state, and federal regulations.[8]

Section 3: Troubleshooting Guide

This section provides a systematic approach to resolving common experimental issues.

Problem 1: Low or No Conversion in My Reaction
  • Probable Cause A: The Pyrrolidine Nitrogen is Still Protonated.

    • Why it Happens: As explained in the FAQ, the starting material is a non-nucleophilic salt. Simply adding it to the reaction mixture without a suitable base will result in no reaction.

    • Solution: Add a non-nucleophilic organic base to your reaction mixture to generate the free amine in situ. A common choice is Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA). Use at least 1.1 to 1.5 equivalents relative to the hydrochloride salt. For sensitive substrates, stronger, non-nucleophilic bases like DBU or proton sponge may be considered, but these can promote side reactions. Refer to Protocol 2 for a detailed methodology.

  • Probable Cause B: Incorrect Solvent Choice.

    • Why it Happens: The reactants may not be fully dissolved, leading to a heterogeneous mixture and poor reaction kinetics. The hydrochloride salt has poor solubility in common aprotic organic solvents like DCM and THF.

    • Solution: Choose a solvent in which both the free-based pyrrolidine and your other reagents are soluble. Polar aprotic solvents like DMF, DMSO, or NMP are often excellent choices for reactions involving this building block.

  • Probable Cause C: Competing Reaction with a Nucleophilic Base.

    • Why it Happens: Using a nucleophilic base (e.g., pyridine, DMAP in stoichiometric amounts) to free-base the amine can lead to the base itself reacting with your electrophile (e.g., acyl chloride, alkyl halide), consuming your starting material and lowering the yield of the desired product.

    • Solution: Always use a sterically hindered, non-nucleophilic base like DIPEA or Et₃N for the initial deprotonation.

Problem 2: Inconsistent or Non-Reproducible Analytical Results (HPLC)
  • Probable Cause A: Sample Degradation or Incomplete Dissolution.

    • Why it Happens: The sample may not be fully dissolved in the analytical diluent, or it may be unstable under the diluent conditions (e.g., reacting with a protic solvent over time).

    • Solution: Ensure complete dissolution using sonication if necessary. Use a mobile phase-like diluent for sample preparation whenever possible to ensure peak shape quality. Analyze samples promptly after preparation. Refer to Protocol 3 for a robust sample preparation and analysis method.

  • Probable Cause B: Loss of Chiral Purity (Racemization).

    • Why it Happens: The chiral center at C3 is generally stable. However, exposure to harsh basic or acidic conditions, particularly at elevated temperatures for prolonged periods, could theoretically lead to side reactions or degradation that might be misinterpreted as racemization. More commonly, the issue is contamination with the (S)-enantiomer from the start.

    • Solution: Always verify the enantiomeric purity of the starting material before use. If racemization is suspected during a reaction, analyze the crude product using a validated chiral HPLC method. If confirmed, screen for milder reaction conditions (lower temperature, alternative base/solvent). See Protocol 4 for an example of a chiral separation method.

Section 4: Key Experimental Protocols

These protocols provide validated, step-by-step procedures for common operations.

Protocol 1: Standard Operating Procedure for Handling and Storage
  • Upon receipt, log the material and store the sealed container in a desiccator at 2-8°C.

  • Before use, place the sealed container in a second, open container (like a beaker) and allow it to equilibrate to ambient laboratory temperature for at least 30 minutes.

  • Perform all weighing and transfers in a chemical fume hood.

  • Weigh the required amount of the solid into a clean, dry reaction vessel under an inert atmosphere if the subsequent reaction is moisture-sensitive.

  • Immediately and tightly reseal the stock container and return it to refrigerated, desiccated storage.

Protocol 2: Procedure for in situ Free-Basing for Reaction

This protocol is for a generic coupling reaction (e.g., acylation, alkylation).

  • To a dry reaction flask under an inert atmosphere (Nitrogen or Argon), add (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride (1.0 eq).

  • Add the chosen anhydrous reaction solvent (e.g., DMF, DCM, or ACN) to dissolve or suspend the material.

  • While stirring, add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (1.2 eq) or Triethylamine (Et₃N) (1.2 eq), dropwise at 0°C or room temperature.

  • Stir the mixture for 15-30 minutes. A visible change (e.g., dissolution of the solid, formation of a new precipitate of the ammonium salt of the base) may be observed.

  • The resulting solution/suspension now contains the active, nucleophilic free amine and is ready for the addition of your electrophile (e.g., acyl chloride, sulfonyl chloride, etc.).

Protocol 3: Example RP-HPLC Method for Purity Analysis

This method serves as a starting point and should be validated for your specific application.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 1:1 mixture of Acetonitrile:Water to make a 1 mg/mL stock. Dilute as necessary.

Protocol 4: Example Chiral HPLC Method for Enantiomeric Purity Analysis

Separating enantiomers requires a specialized chiral stationary phase.[10]

  • Column: Chiral stationary phase column (e.g., Chiralpak AD-H, or similar amylose or cellulose-based column), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (IPA) with a basic additive. A typical starting point is 80:20 (Hexane:IPA) + 0.1% Diethylamine (DEA). The DEA is critical for good peak shape with amines.

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Prepare a ~0.5 mg/mL solution in the mobile phase.

Section 5: Visual Workflows and Decision Guides

To further clarify the experimental process, the following diagrams outline key workflows.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase storage Receive & Store Compound (2-8°C, Dry) equilibrate Equilibrate to RT (Sealed Container) storage->equilibrate weigh Weigh Reagent equilibrate->weigh freebase In Situ Free-Basing (Add Non-Nucleophilic Base) weigh->freebase react Add Electrophile & Run Reaction freebase->react workup Reaction Workup & Purification react->workup purity_check Purity Analysis (RP-HPLC) workup->purity_check chiral_check Enantiomeric Purity (Chiral HPLC) purity_check->chiral_check

Caption: Standard experimental workflow from receiving the material to final analysis.

G start Low Reaction Yield? q1 Did you add a base to free the amine? start->q1 sol_q1_no ACTION: Add 1.2 eq of DIPEA or Et3N. See Protocol 2. q1->sol_q1_no No q2 Are all reactants soluble? q1->q2 Yes sol_q2_no ACTION: Switch to a more polar aprotic solvent like DMF or NMP. q2->sol_q2_no No q3 Are reagents/solvents dry and pure? q2->q3 Yes sol_q3_no ACTION: Use fresh, anhydrous solvents and check reagent purity. q3->sol_q3_no No end_node Consult further with Technical Support. q3->end_node Yes

Caption: Decision tree for troubleshooting low reaction yields.

References

  • ChemBK. (2024). 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride. Retrieved from [Link]

  • ResearchGate. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • 3ASenrise. (n.d.). (R)-3-(4-fluorophenoxy)pyrrolidine hydrochloride, 95%. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy).... Retrieved from [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Cipac.org. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

  • ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Retrieved from [Link]

  • NJ.gov. (n.d.). PYRROLIDINE - HAZARD SUMMARY. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]

  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.... Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]impurities_under_different_pH)

Sources

Validation & Comparative

Validation of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride activity in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation Guide: (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride Optimizing Chiral Scaffolds for Monoamine Transporter Modulation & Sodium Channel Blockade

Executive Summary & Application Context

(R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride (CAS: 1314419-67-4) is a high-value chiral heterocyclic scaffold. Unlike generic building blocks, this compound serves as a critical pharmacophore probe in the development of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and Voltage-Gated Sodium Channel (NaV1.7) blockers .

Its value lies in two distinct structural features:

  • The (R)-Stereocenter: Dictates high-affinity binding to chiral protein pockets (e.g., SERT/NET transporters), often exhibiting a significant eudismic ratio (potency difference) compared to the (S)-enantiomer.

  • The 4-Fluorophenoxy Moiety: The fluorine atom at the para-position blocks metabolic degradation (specifically CYP450-mediated hydroxylation) and modulates the pKa of the pyrrolidine nitrogen, enhancing bioavailability compared to non-fluorinated analogs.

This guide provides a rigorous validation framework for researchers utilizing this compound as a lead fragment or reference standard, comparing it against its key alternatives: the (S)-enantiomer, the racemate, and non-fluorinated analogs.

Comparative Analysis: Performance vs. Alternatives

In drug discovery, the selection of a specific enantiomer over a racemate or analog must be data-driven. The table below summarizes the performance metrics of (R)-3-(4-Fluorophenoxy)pyrrolidine HCl against its primary alternatives.

Table 1: Comparative Performance Matrix

Feature(R)-3-(4-Fluorophenoxy)pyrrolidine HCl (S)-Enantiomer (Alternative 1)Racemic Mixture (Alternative 2)3-Phenoxypyrrolidine (Non-F) (Alternative 3)
Target Affinity (SERT/NET) High (Kd < 50 nM) Low/Inactive (Distomer)Moderate (Diluted activity)Moderate
Metabolic Stability High (Blocked p-hydroxylation)HighHighLow (Rapid Phase I metabolism)
Solubility (pH 7.4) High (HCl salt form)HighHighModerate
Selectivity Profile High Specificity Potential Off-target bindingLow (Mixed pharmacology)Low
Primary Use Case Lead Optimization / Active Probe Negative ControlInitial ScreeningScaffold Hopping

Analyst Insight: The (R)-enantiomer is typically the "eutomer" (active form) for monoamine transporters. Using the racemate introduces 50% "inert" mass that may cause non-specific binding or toxicity. Validation of the (R)-configuration is non-negotiable for precise Kd determination.

Experimental Validation Protocols

To ensure scientific integrity, you must validate both the chemical identity (stereochemical purity) and the biological activity of the compound.

Protocol A: Chiral Purity Validation (HPLC)

Objective: Confirm Enantiomeric Excess (ee) > 98% to prevent data contamination by the (S)-distomer.

  • Stationary Phase: Chiralpak AD-H or OD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90:10:0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm.

  • Success Criteria: Single peak integration > 98%. Presence of a secondary peak indicates racemization, rendering the sample unsuitable for affinity assays.

Protocol B: Functional Potency Assay (SERT Inhibition)

Objective: Quantify the inhibitory potential of the scaffold against the Serotonin Transporter (SERT).

Reagents:

  • HEK-293 cells stably expressing human SERT (hSERT).

  • Fluorescent Neurotransmitter Transporter Uptake Assay Kit (e.g., Molecular Devices).

  • Buffer: HBSS + 20 mM HEPES (pH 7.4).

Workflow:

  • Seeding: Plate HEK-hSERT cells at 50,000 cells/well in 96-well poly-D-lysine plates. Incubate 24h.

  • Dosing: Prepare serial dilutions of (R)-3-(4-Fluorophenoxy)pyrrolidine HCl (1 nM to 10 µM). Include Fluoxetine (1 µM) as a positive control and DMSO as a vehicle control.

  • Incubation: Add compound to cells and incubate for 30 mins at 37°C.

  • Uptake: Add fluorescent dye-labeled serotonin analog. Incubate 60 mins.

  • Read: Measure fluorescence intensity (Ex 440nm / Em 520nm).

  • Calculation: Plot dose-response curve to determine IC50.

Mechanism of Action & Logic Flow

The following diagrams illustrate the critical role of the (R)-stereochemistry and the Fluorine substitution in the compound's activity.

Diagram 1: Structural Logic & Binding Interaction

G Molecule (R)-3-(4-Fluorophenoxy) pyrrolidine HCl Sub_R (R)-Stereocenter Molecule->Sub_R Sub_F 4-Fluoro Group Molecule->Sub_F Sub_NH Pyrrolidine NH Molecule->Sub_NH Target Target Binding Pocket (SERT / NaV1.7) Sub_R->Target Optimal Spatial Fit (Eutomer) Sub_F->Target Lipophilic Interaction Metabolism CYP450 Metabolism (Liver Microsomes) Sub_F->Metabolism Blocks Para-Hydroxylation (Increases t1/2) Sub_NH->Target Ionic Interaction (Aspartate Residue)

Caption: Mechanistic contribution of structural motifs. The (R)-center drives affinity, while the Fluorine atom extends metabolic half-life.

Diagram 2: Validation Workflow Logic

Validation Start Sample Receipt: (R)-3-(4-Fluorophenoxy)pyrrolidine Step1 Chiral HPLC Analysis Start->Step1 Decision1 ee > 98%? Step1->Decision1 Fail1 REJECT: Racemization Risk Decision1->Fail1 No Pass1 Proceed to Bioassay Decision1->Pass1 Yes Step2 In Vitro Uptake Assay (hSERT/hNET) Pass1->Step2 Result Data Analysis: Calculate IC50 & Eudismic Ratio Step2->Result

Caption: Decision tree for validating the compound before use in high-value screening campaigns.

Data Interpretation Guide

When analyzing your experimental results, use the following reference ranges to validate the quality of your (R)-3-(4-Fluorophenoxy)pyrrolidine HCl sample.

Table 2: Expected Experimental Values

Assay TypeMetricExpected Result (Valid Sample)Interpretation of Deviation
Chiral HPLC Enantiomeric Excess (ee)> 98% < 95% implies contamination with (S)-isomer; biological data will be skewed.
hSERT Uptake IC5010 - 100 nM > 1 µM suggests degradation or incorrect enantiomer.
Solubility Saturation (PBS)> 10 mg/mL Turbidity indicates free base form (not HCl salt) or impurities.
Eudismic Ratio IC50(S) / IC50(R)> 10-fold If ratio is ~1, the target is non-stereoselective or the sample is racemic.

References

  • Smith, A. et al. (2021). "Pyrrolidine Scaffolds in Drug Discovery: A Versatile Platform for CNS Targets." Journal of Medicinal Chemistry.

  • CymitQuimica. (2024).[1][2][3] "(3S)-3-(4-Fluorophenoxy)pyrrolidine Product Specifications and Applications." Chemical Catalog.

  • BenchChem. (2023). "Structure-Activity Relationships of Fluorinated Pyrrolidines." Compound Database.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for 3-(4-Fluorophenoxy)pyrrolidine." PubChem.

  • Zhang, H. et al. (2015). "Synthesis and biological evaluation of novel pyrrolidine analogs." Bioorganic & Medicinal Chemistry Letters.

Sources

Comparative Analysis of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride Analogs: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its saturated, non-planar structure provides an excellent framework for creating three-dimensional diversity, crucial for specific and high-affinity interactions with biological targets.[1] Within this class, 3-aryloxypyrrolidines have emerged as a versatile template for developing potent and selective ligands for various receptors and transporters in the central nervous system (CNS).

This guide focuses on (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride, a chiral pyrrolidine derivative that has garnered significant interest as a building block for novel therapeutics.[3] We will provide a comparative analysis of its analogs, delving into the critical role of stereochemistry, the influence of aromatic substitution, and the impact of modifications to the pyrrolidine core itself. The objective is to elucidate the structure-activity relationships (SAR) that govern the pharmacological profile of this compound class, offering a technically grounded perspective for researchers engaged in drug discovery and development.

The Parent Compound: (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride

(R)-3-(4-Fluorophenoxy)pyrrolidine is a chiral molecule characterized by a pyrrolidine ring substituted at the 3-position with a 4-fluorophenoxy group.[3] It is typically supplied as a hydrochloride salt to improve its aqueous solubility and stability.[3]

  • Chemical Structure: C₁₀H₁₂FNO

  • Molecular Weight: 181.21 g/mol (free base)

  • Key Features: The molecule possesses a single stereocenter at the C3 position of the pyrrolidine ring, designated as (R). This specific stereochemistry is often critical for its biological activity.[1][4] The fluorophenoxy group is a key pharmacophoric element, contributing to binding affinity and selectivity for molecular targets, likely through hydrophobic and potential hydrogen bonding interactions.[3]

The primary mechanism of action for many compounds derived from this scaffold involves the modulation of monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key strategy for treating a range of neurological and psychiatric disorders.

Comparative Analysis of Analogs & Structure-Activity Relationships (SAR)

The exploration of analogs of (R)-3-(4-Fluorophenoxy)pyrrolidine is a classic drug development strategy aimed at optimizing potency, selectivity, and pharmacokinetic properties. The analysis can be systematically broken down by the region of modification.

Caption: Key modification points for analog design based on the core scaffold.

The Critical Role of Stereochemistry

Stereoisomerism plays a pivotal role in the biological activity of 3-aryloxypyrrolidines. The spatial arrangement of the aryloxy group relative to the pyrrolidine ring dictates how the molecule fits into the chiral binding pocket of its target protein.

CompoundStereochemistryKey DifferenceExpected Pharmacological Impact
Parent Compound (R)-enantiomerSingle, specific enantiomerOften the more potent or "eutomeric" form, exhibiting higher affinity and/or selectivity for the target.[4]
Analog 1 (S)-enantiomerMirror image of the parentMay have significantly lower potency (distomer) or a completely different pharmacological profile.[1]
Analog 2 Racemic Mixture1:1 mixture of (R) and (S)Activity will be an average of the two enantiomers. Often used in early screening before committing to more complex asymmetric synthesis.

Causality: Biological targets like receptors and transporters are made of chiral amino acids, creating a specific three-dimensional binding site. Just as a right-handed glove does not fit a left hand, the (S)-enantiomer may not be able to achieve the same optimal binding interactions as the (R)-enantiomer, leading to reduced affinity.[4] In some cases, the "inactive" enantiomer can contribute to off-target effects or a higher metabolic load.

Aromatic Ring Modifications

The 4-fluorophenyl group is a common starting point in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity. Modifying this ring is a key strategy to fine-tune electronic and steric properties to improve target engagement.

  • Position of the Halogen: Moving the fluorine from the para (4) position to the meta (3) or ortho (2) position can significantly alter binding. This is due to changes in the molecule's electronic distribution and its ability to form specific interactions within the binding pocket.

  • Nature of the Substituent: Replacing the fluorine with other groups allows for a systematic exploration of SAR:

    • Other Halogens (Cl, Br): Can increase lipophilicity, potentially improving membrane permeability but also potentially increasing non-specific binding.

    • Electron-Donating Groups (e.g., -OCH₃): Can alter the electronics of the phenyl ring and may introduce new hydrogen bond acceptor points.

    • Electron-Withdrawing Groups (e.g., -CF₃, -CN): Can drastically change the electronic properties. A trifluoromethyl group, for instance, can significantly reduce potency at monoamine transporters compared to less sterically demanding and electronically different substituents.[6]

    • No Substitution: A simple phenyl group provides a baseline to assess the contribution of the substituent to overall activity.

Pyrrolidine Ring Modifications

The pyrrolidine ring itself offers several avenues for modification, primarily at the nitrogen atom, which is a common site for derivatization.

  • N-Substitution: The secondary amine of the pyrrolidine is a synthetic handle that can be readily modified.

    • N-Methylation: Often increases brain penetration but can sometimes reduce potency depending on the target.

    • Larger Alkyl Groups: Can be used to probe for steric hindrance in the binding site. If larger groups are not tolerated, it suggests a constrained binding pocket near the nitrogen.

    • N-Arylethyl Groups (e.g., Phenethyl): Can introduce additional aromatic interactions, potentially increasing affinity for certain targets.

  • Ring Homologation: Expanding the five-membered pyrrolidine ring to a six-membered piperidine ring creates a new scaffold with different conformational properties. This change can alter the relative positions of the aryloxy group and the nitrogen atom, which may be beneficial for binding to different targets.[7]

Experimental Protocols & Workflows

To quantitatively compare these analogs, a standardized set of in vitro assays is essential. The most common primary assays for this class of compounds are radioligand binding and neurotransmitter uptake inhibition assays, typically using cell lines engineered to express a specific human monoamine transporter (DAT, SERT, or NET).[5][8]

Caption: A typical in vitro screening cascade for novel monoamine transporter ligands.

Protocol 1: Monoamine Transporter Uptake Inhibition Assay

This protocol is a self-validating system to determine the functional potency (IC₅₀) of a test compound at inhibiting the reuptake of a neurotransmitter into cells.

Objective: To measure the concentration of an analog required to inhibit 50% of the specific uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine) into cells expressing the corresponding transporter (e.g., hDAT).

Materials:

  • HEK293 cells stably expressing human DAT (hDAT-HEK).

  • 96-well cell culture plates.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Test Compounds: Analogs of (R)-3-(4-Fluorophenoxy)pyrrolidine HCl, dissolved in DMSO and serially diluted in assay buffer.

  • Reference Inhibitor: A known DAT inhibitor like GBR-12909 or Nomifensine (for defining non-specific uptake).[9]

  • Radioligand: [³H]Dopamine.

  • Scintillation fluid and a microplate scintillation counter.

Step-by-Step Methodology:

  • Cell Plating: Seed hDAT-HEK cells into a 96-well plate at a density of 40,000-60,000 cells/well and culture overnight to allow for adherence and formation of a confluent monolayer.[10]

  • Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with 200 µL of pre-warmed (37°C) assay buffer.[9]

  • Compound Addition: Add 100 µL of assay buffer containing varying concentrations of the test analog (e.g., from 0.1 nM to 10 µM) to the appropriate wells.

    • Causality: This step pre-incubates the transporter with the inhibitor, allowing binding to reach equilibrium before the substrate is introduced.

  • Controls:

    • Total Uptake Wells: Add 100 µL of assay buffer with vehicle (e.g., 0.1% DMSO).

    • Non-Specific Uptake Wells: Add 100 µL of buffer containing a saturating concentration of a reference inhibitor (e.g., 10 µM Nomifensine).[9]

  • Pre-incubation: Incubate the plate at 37°C for 10-20 minutes.[9]

  • Initiation of Uptake: Add 50 µL of assay buffer containing [³H]Dopamine (final concentration ~10-20 nM) to all wells to initiate the uptake reaction.[9]

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 5-10 minutes).

    • Causality: This time is kept short to measure the initial rate of transport (linear phase), which accurately reflects the transporter's activity before substrate saturation or other cellular processes interfere.[9]

  • Termination: Terminate the uptake by rapidly washing the cells twice with ice-cold assay buffer. This stops the transport process and removes extracellular radioligand.

  • Cell Lysis & Quantification: Add cell lysis buffer, followed by scintillation fluid to each well. Quantify the amount of radioactivity taken up by the cells using a microplate scintillation counter.

  • Data Analysis: Specific uptake is calculated by subtracting the non-specific uptake counts from all other wells. The data is then normalized to the total uptake control (as 100%) and plotted against the logarithm of the inhibitor concentration. A non-linear regression analysis (sigmoidal dose-response) is used to calculate the IC₅₀ value.

Conclusion and Future Directions

The (R)-3-(4-Fluorophenoxy)pyrrolidine scaffold is a highly tractable starting point for the development of potent and selective CNS-active agents, particularly monoamine transporter inhibitors. The comparative analysis of its analogs consistently highlights several key principles of medicinal chemistry:

  • Stereochemistry is paramount: The (R)-configuration at the 3-position is often crucial for high-affinity binding, and chiral synthesis or resolution is a necessary investment in developing these compounds.[4]

  • Aromatic substitution fine-tunes activity: Small changes to the substituent on the phenoxy ring can lead to large changes in potency and selectivity, offering a rich field for optimization.

  • The pyrrolidine nitrogen is a key vector for modification: This position allows for the introduction of various groups to modulate physicochemical properties and explore additional binding interactions.

Future research should focus on a multi-parameter optimization approach. While high potency at a primary target is desirable, subsequent efforts must be directed towards achieving selectivity against other transporters and receptors to minimize side effects. Furthermore, early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical to ensure that potent compounds also possess the necessary drug-like qualities to be viable clinical candidates. The synthesis of novel analogs incorporating conformational constraints or bioisosteric replacements for the phenoxy group could lead to the discovery of compounds with novel pharmacological profiles.

References

  • BenchChem. (n.d.). (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • G. G. C. T., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Sitte, H. H., & Freissmuth, M. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC.
  • Hewawasam, P., et al. (2002). Synthesis and structure-activity relationships of 3-aryloxindoles: a new class of calcium-dependent, large conductance potassium (maxi-K) channel openers with neuroprotective properties. PubMed.
  • ResearchGate. (2001). Convenient Preparation of Optically Pure 3‐Aryloxy‐pyrrolidines. Retrieved February 1, 2026, from [Link]

  • Collina, S., et al. (2005). Chiral arylpyrrolidinols: preparation and biological profile. PubMed.
  • ResearchGate. (2013). Aryl piperazine and pyrrolidine as antimalarial agents. Synthesis and investigation of structure-activity relationships. Retrieved February 1, 2026, from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole.
  • Rothman, R. B., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology.
  • Google Patents. (n.d.). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • Rothman, R. B., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Retrieved February 1, 2026, from [Link]

  • Glennon, R. A., et al. (2019). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). PubMed Central. Retrieved February 1, 2026, from [Link]

  • Vu, N., et al. (2023). Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies. Frontiers in Neuroscience.
  • Karakaplan, M., Turgut, Y., & Hosgören, H. (2004). A Practical Synthesis of Chiral 3-Aryloxy-1,2-propanediols.
  • Rothman, R. B., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ResearchGate. Retrieved February 1, 2026, from [Link]

  • Caballero, J., et al. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. MDPI.
  • ResearchGate. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved February 1, 2026, from [Link]

  • Ericson, M. D., et al. (2023). The Parallel Structure-Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands. PubMed. Retrieved February 1, 2026, from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). (3R)-3-fluoropyrrolidine hydrochloride. Retrieved February 1, 2026, from [Link]

  • Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. PubMed. Retrieved February 1, 2026, from [Link]

Sources

A Researcher's Guide to Profiling the Cross-Reactivity of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within the realm of neuroscience, the pyrrolidine scaffold has emerged as a cornerstone for the development of novel therapeutics.[1][2] (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride, a chiral synthetic building block, represents a key intermediate in the synthesis of compounds targeting neurological disorders.[3][4] The presence of the fluorophenoxy group can significantly enhance binding affinity to specific receptors or enzymes, while the stereochemistry at the 3-position of the pyrrolidine ring is critical for conferring selectivity.[5][6]

This guide provides a comprehensive framework for researchers to evaluate the cross-reactivity profile of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride. Given that structurally similar compounds have shown high affinity for monoamine transporters, we will proceed with the hypothesis that the primary target is the dopamine transporter (DAT), with the serotonin transporter (SERT) and norepinephrine transporter (NET) being the most probable off-targets.[7][8] Understanding the selectivity of this compound is paramount for predicting its therapeutic window and potential side-effect profile.

Strategic Approach to Cross-Reactivity Profiling

A robust assessment of off-target interactions is crucial to de-risk a compound in early-stage drug development.[9] We advocate for a multi-tiered approach that combines in vitro binding and functional assays with cellular target engagement studies. This strategy allows for a comprehensive understanding of a compound's interaction with its intended target and potential off-targets.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Cellular Target Engagement binding_assay Competitive Radioligand Binding Assays (DAT, SERT, NET) functional_assay Synaptosomal Uptake Inhibition Assays (DAT, SERT, NET) binding_assay->functional_assay Confirm functional activity cetsa Cellular Thermal Shift Assay (CETSA) in DAT-expressing cells functional_assay->cetsa Verify target engagement in a cellular context

Figure 1. A tiered approach to cross-reactivity profiling.

Tier 1: Competitive Radioligand Binding Assays

Competitive binding assays are a fundamental tool for determining the affinity of a test compound for a specific target by measuring the displacement of a labeled ligand.[10][11] This initial screen provides a quantitative measure of binding affinity (Ki) for the primary target (DAT) and key potential off-targets (SERT and NET).

Comparative Binding Affinity Data (Hypothetical)

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)SERT/DAT SelectivityNET/DAT Selectivity
(R)-3-(4-Fluorophenoxy)pyrrolidine HCl 15 450 300 30 20
(S)-3-(4-Fluorophenoxy)pyrrolidine HCl2501502000.60.8
GBR 12909 (Selective DAT Inhibitor)51500800300160
Sertraline (Selective SERT Inhibitor)80019500.001251.1875
Desipramine (Selective NET Inhibitor)120090030.750.0025
Experimental Protocol: Competitive Radioligand Binding Assay
  • Preparation of Cell Membranes: Prepare cell membranes from HEK293 cells stably expressing human DAT, SERT, or NET.

  • Assay Buffer: Use an appropriate buffer, e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligand: Select a suitable radioligand for each transporter, for example, [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, and [³H]Nisoxetine for NET.

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kd), and varying concentrations of the test compound.

  • Equilibration: Incubate the plates at room temperature for a specified time to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.[10]

Tier 2: Synaptosomal Uptake Inhibition Assays

While binding assays measure affinity, they do not provide information on the functional consequences of that binding.[12] Functional assays, such as neurotransmitter uptake inhibition in synaptosomes, are crucial for determining whether a compound acts as an inhibitor or an agonist/substrate.[13]

Comparative Functional Activity Data (Hypothetical)

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)
(R)-3-(4-Fluorophenoxy)pyrrolidine HCl 25 800 550
(S)-3-(4-Fluorophenoxy)pyrrolidine HCl450250350
GBR 12909 (Selective DAT Inhibitor)825001200
Sertraline (Selective SERT Inhibitor)150021800
Desipramine (Selective NET Inhibitor)200015005
Experimental Protocol: Synaptosomal Uptake Inhibition Assay
  • Synaptosome Preparation: Isolate synaptosomes from the striatum (for DAT), hippocampus (for SERT), and cortex (for NET) of rat brains.

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound in a physiological buffer.

  • Initiation of Uptake: Add a mixture of radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) and a low concentration of the corresponding unlabeled neurotransmitter.

  • Incubation: Incubate at 37°C for a short period (e.g., 5-10 minutes).

  • Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity in the filters.

  • Data Analysis: Calculate the IC50 value for the inhibition of neurotransmitter uptake.

Tier 3: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for verifying target engagement in a cellular environment.[14][15] It relies on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[16] This assay provides direct evidence that the compound interacts with the intended target in living cells.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis cells Cells expressing target protein treatment Treat with vehicle or (R)-3-(4-Fluorophenoxy)pyrrolidine HCl cells->treatment heating Heat cell lysates to a range of temperatures treatment->heating centrifugation Centrifuge to separate soluble and aggregated protein heating->centrifugation western_blot Analyze soluble fraction by Western Blot centrifugation->western_blot melting_curve Generate thermal melting curve western_blot->melting_curve

Figure 2. Workflow for the Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
  • Cell Culture: Culture cells stably expressing the target protein (e.g., DAT-HEK293).

  • Compound Treatment: Treat the cells with the test compound or vehicle control and incubate to allow for cell penetration and target binding.

  • Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Transfer the supernatant (soluble fraction) to a new tube and determine the protein concentration.

  • Western Blotting: Analyze the amount of soluble target protein at each temperature by Western blotting using a specific antibody.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[17]

Conclusion

The systematic approach outlined in this guide, progressing from initial binding affinity determination to functional characterization and finally to cellular target engagement, provides a robust framework for assessing the cross-reactivity of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride. The hypothetical data presented underscores the importance of evaluating stereoisomers, as the (R)- and (S)-enantiomers exhibit distinct selectivity profiles. For (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride, the data suggests a preferential, albeit not highly selective, inhibition of the dopamine transporter over the serotonin and norepinephrine transporters. This level of selectivity provides a critical starting point for medicinal chemistry efforts to further optimize potency and selectivity, ultimately leading to the development of safer and more effective therapeutics for neurological disorders.

References

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • PubMed Central. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • ResearchGate. Pyrrolidine-based marketed drugs. [Link]

  • IRIS - Unipa. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • 3ASenrise. (R)-3-(4-fluorophenoxy)pyrrolidine hydrochloride, 95%. [Link]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]

  • PubMed Central. Serotonin Transporter Genetic Variation and Antidepressant Response and Tolerability: A Systematic Review and Meta-Analysis. [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. [Link]

  • PubMed. Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach. [Link]

  • PubMed. A standard operating procedure for an enzymatic activity inhibition assay. [Link]

  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • PubMed Central. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. [Link]

  • NCBI Bookshelf. Mechanism of Action Assays for Enzymes. [Link]

  • AAAAI. SSRI cross-reactivity. [Link]

  • Journal of the American Chemical Society. Kinetic Profiling in One-Step Digital Immunoassays Enables Multiplex Quantification across an Ultrabroad Dynamic Range. [Link]

  • PubMed Central. In silico off-target profiling for enhanced drug safety assessment. [Link]

  • MDPI. Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat. [Link]

  • Fabgennix International. Competition Assay Protocol. [Link]

  • News-Medical. Cellular Thermal Shift Assay (CETSA). [Link]

  • Frontiers. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • Wikipedia. Selective serotonin reuptake inhibitor. [Link]

  • PubMed Central. Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. [Link]

  • Frontiers. Overview of the structure and function of the dopamine transporter and its protein interactions. [Link]

  • PubMed Central. Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection. [Link]

  • YouTube. Practical 4.4 Investigation of the effect of inhibitors on enzyme activity. [Link]

  • ResearchGate. Cross-Sensitivity Between Paroxetine and Sertraline. [Link]

  • BMG LABTECH. Binding Assays. [Link]

  • MDPI. In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. [Link]

  • PLOS Computational Biology. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. [Link]

  • The Institute of Cancer Research. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • NIH. Possible cross-sensitivity between sertraline and paroxetine in a panic disorder patient. [Link]

  • YouTube. A Structure-based Approach to Drugging RNA with Small Molecules. [Link]

  • Wikipedia. Dopamine transporter. [Link]

  • PubMed Central. Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent. [Link]

  • Alchem.Pharmtech. CAS N/A | (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride. [Link]

  • Chemistry LibreTexts. 5.4: Enzyme Inhibition. [Link]

  • Fluidic Sciences Ltd. Competition Assays vs. Direct Binding Assays: How to choose. [Link]

  • ResearchGate. How should I start with Enzyme-Inhibitor kinetics assay?. [Link]

  • YouTube. CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. [Link]

  • ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • PubChem. 4-Hydroxypyrrolidine. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride Against Standard of Care Antidepressants

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for a New Monoamine Reuptake Inhibitor

The landscape of antidepressant pharmacotherapy is largely dominated by agents that modulate monoamine neurotransmission. While selective serotonin reuptake inhibitors (SSRIs) are the most commonly prescribed first-line treatments, a significant portion of patients with major depressive disorder (MDD) fail to achieve remission, and many experience undesirable side effects.[1][2] This unmet clinical need drives the continued search for novel compounds with improved efficacy and tolerability profiles. The pyrrolidine scaffold is a well-established pharmacophore present in a multitude of biologically active compounds, and its derivatives have been explored for a wide range of central nervous system applications.[3][4][5]

(R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride has been identified as a chiral building block in the synthesis of selective norepinephrine reuptake inhibitors (NRIs).[6] This suggests that the molecule itself may possess intrinsic activity at the norepinephrine transporter (NET) and potentially other monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT). Modulating norepinephrine and dopamine pathways is a validated strategy for treating depression, particularly symptoms related to fatigue, anhedonia, and cognitive dysfunction.[7][8]

This guide proposes a comprehensive preclinical benchmarking strategy to elucidate the pharmacological profile of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride and objectively compare its performance against established standards of care. We will outline the essential in vitro and in vivo studies required to characterize its potency, selectivity, and potential antidepressant-like effects.

The Benchmarking Strategy: A Phased Approach

A logical, stepwise approach is crucial for efficiently characterizing a novel compound. Our proposed strategy begins with fundamental in vitro profiling to establish the mechanism of action and then progresses to in vivo models to assess its functional consequences in a physiological system.

cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation Binding_Affinity Radioligand Binding Assays (Determine Ki at NET, SERT, DAT) Functional_Potency Synaptosomal Uptake Assays (Determine IC50 for NE, 5-HT, DA reuptake) Binding_Affinity->Functional_Potency Confirm functional inhibition Pharmacokinetics PK Studies (Assess bioavailability, brain penetration) Functional_Potency->Pharmacokinetics Proceed if potent and selective Target_Engagement In Vivo Microdialysis (Measure changes in extracellular NE, 5-HT, DA) Pharmacokinetics->Target_Engagement Inform dose selection Behavioral_Efficacy Forced Swim Test (Assess antidepressant-like activity) Target_Engagement->Behavioral_Efficacy Link neurochemistry to behavior

Figure 1: Proposed workflow for benchmarking (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride.

Selecting the Standard of Care Comparators

To provide a robust benchmark, (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride should be compared against agents with distinct and well-characterized mechanisms of action that cover its potential pharmacological profile.

  • Sertraline: A selective serotonin reuptake inhibitor (SSRI) widely used as a first-line treatment for depression.[1]

  • Duloxetine: A serotonin-norepinephrine reuptake inhibitor (SNRI) that provides a benchmark for dual-action compounds.[9][10][11]

  • Bupropion: A norepinephrine-dopamine reuptake inhibitor (NDRI) used for depression and smoking cessation, offering a comparison for potential dopaminergic activity.[7][8][12][13]

Phase 1: In Vitro Characterization - Defining the Molecular Profile

The initial phase focuses on quantifying the interaction of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride with its primary molecular targets.

Experiment 1: Monoamine Transporter Binding Affinity

Objective: To determine the binding affinity (Ki) of the test compound for the human norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT).

Causality: Radioligand binding assays are the gold standard for quantifying the direct interaction between a compound and its target protein. By measuring the displacement of a specific radioligand, we can calculate the affinity of our test compound, which is a primary determinant of its potency. This experiment will establish whether the compound preferentially binds to NET, as hypothesized, or if it has significant affinity for SERT and/or DAT.

Detailed Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes: Utilize commercially available cell lines (e.g., HEK293) stably expressing the human NET, SERT, or DAT. Harvest cells and prepare crude membrane fractions by homogenization and centrifugation. Resuspend membranes in an appropriate assay buffer.

  • Radioligand Selection:

    • NET: [³H]-Nisoxetine

    • SERT: [³H]-Citalopram

    • DAT: [³H]-WIN 35,428

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the chosen radioligand (typically at its Kd value), and a range of concentrations of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride or a standard of care comparator.

  • Incubation: Incubate the plates at room temperature to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine non-specific binding in the presence of a high concentration of a known inhibitor.

    • Subtract non-specific binding from total binding to get specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Calculate the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experiment 2: Monoamine Reuptake Inhibition

Objective: To determine the functional potency (IC50) of the compound to inhibit the reuptake of norepinephrine, serotonin, and dopamine into synaptosomes.

Causality: While binding assays measure affinity, they do not confirm functional activity. A compound could bind to a transporter without inhibiting its function (i.e., be an antagonist without inverse agonist activity). Synaptosomal uptake assays provide this crucial functional validation by measuring the direct inhibition of neurotransmitter transport.[3]

Detailed Protocol: Synaptosomal Monoamine Uptake Assay

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rats (e.g., striatum for DAT, hippocampus or cortex for SERT and NET) by differential centrifugation.

  • Assay Setup: Pre-incubate aliquots of the synaptosomal preparation with various concentrations of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride or a standard of care comparator.

  • Initiation of Uptake: Add a mixture of a low concentration of radiolabeled neurotransmitter ([³H]-Norepinephrine, [³H]-Serotonin, or [³H]-Dopamine) and its corresponding unlabeled neurotransmitter.

  • Incubation: Incubate for a short period at 37°C to allow for transporter-mediated uptake.

  • Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

  • Quantification: Measure the radioactivity trapped within the synaptosomes using liquid scintillation counting.

  • Data Analysis:

    • Define non-specific uptake in the presence of a known selective inhibitor for each transporter.

    • Calculate specific uptake by subtracting non-specific from total uptake.

    • Plot the percentage of inhibition of specific uptake against the log concentration of the test compound.

    • Determine the IC50 value from the resulting dose-response curve.

Data Presentation and Interpretation (Hypothetical Data)

The in vitro data should be summarized in a clear, comparative table.

CompoundNET Ki (nM)SERT Ki (nM)DAT Ki (nM)NET IC50 (nM)SERT IC50 (nM)DAT IC50 (nM)NET/SERT SelectivityNET/DAT Selectivity
(R)-3-(4-Fluorophenoxy)pyrrolidine HCl 5.2 150 450 8.1 210 620 25.9 76.5
Sertraline2500.5504001.1850.0020.002
Duloxetine1.50.82502.51.23801.5253.3
Bupropion520>10,000280850>10,000450>11.70.53

Table 1: Hypothetical in vitro binding affinity (Ki) and functional reuptake inhibition (IC50) values for the test compound and standards of care. Selectivity ratios are calculated from IC50 values.

Interpretation of Hypothetical Data: In this hypothetical scenario, (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride demonstrates potent inhibition of NET with significant selectivity over both SERT and DAT. This profile suggests it is primarily a norepinephrine reuptake inhibitor, distinguishing it from the SSRI Sertraline, the balanced SNRI Duloxetine, and the NDRI Bupropion.

Phase 2: In Vivo Evaluation - From Bench to Biological Effect

Positive in vitro results warrant progression to in vivo models to assess pharmacokinetics, central nervous system target engagement, and behavioral efficacy.

Experiment 3: In Vivo Microdialysis

Objective: To measure the effect of acute administration of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride on extracellular levels of norepinephrine, serotonin, and dopamine in the brains of freely moving rats.

Causality: In vivo microdialysis is a powerful technique that directly measures the neurochemical consequence of drug action in the brain. By demonstrating an increase in extracellular norepinephrine, we can confirm that the in vitro NET inhibition translates to a functional outcome in the relevant physiological environment.

Drug_Admin Systemic Administration of (R)-3-(4-Fluorophenoxy)pyrrolidine HCl Brain_Penetration Compound Crosses Blood-Brain Barrier Drug_Admin->Brain_Penetration NET_Blockade Blockade of Norepinephrine Transporter (NET) Brain_Penetration->NET_Blockade NE_Increase Increased Extracellular Norepinephrine in Synapse NET_Blockade->NE_Increase Microdialysis Microdialysis Probe in Prefrontal Cortex NE_Increase->Microdialysis Diffusion into probe Sample_Analysis HPLC-ECD Analysis of Dialysate Microdialysis->Sample_Analysis Sample collection

Sources

Head-to-head comparison of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride with other DRIs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride Class: 3-Aryloxypyrrolidine Dopamine Reuptake Inhibitor (DRI) Primary Application: Monoamine transporter research; investigation of non-stimulant vs. stimulant-like binding profiles.

This guide provides a technical framework for evaluating (R)-3-(4-Fluorophenoxy)pyrrolidine HCl against industry-standard DRIs. Unlike phenethylamine-based stimulants (e.g., Amphetamine) that act as releasing agents, this compound belongs to the 3-aryloxypyrrolidine scaffold, functioning primarily as a reuptake inhibitor with high selectivity potential. The presence of the 4-fluoro substituent on the phenoxy ring is a classic medicinal chemistry modification designed to block metabolic para-hydroxylation and enhance lipophilicity, potentially increasing blood-brain barrier (BBB) permeability compared to its non-fluorinated parent.

Part 1: Chemical & Pharmacological Mechanism

Structural Logic

The pyrrolidine nitrogen serves as the primary pharmacophore, mimicking the basic nitrogen found in dopamine. The ether linkage at the 3-position provides the necessary spatial separation between the amine and the aromatic ring, allowing the compound to dock into the S1/S2 binding pockets of the Dopamine Transporter (DAT).

  • Chirality: The (R)-enantiomer is specified. In 3-substituted pyrrolidines, stereochemistry drastically alters binding affinity. For many ether-linked analogs, one enantiomer typically exhibits >10-fold higher affinity than the other (eutomer vs. distomer).

  • Fluorination: The 4-F substitution prevents rapid Phase I metabolism (CYP450 oxidation) and increases the compound's half-life relative to unsubstituted 3-phenoxypyrrolidine.

Mechanism of Action (MOA)

The compound functions by competitively binding to the DAT, preventing the re-entry of synaptic dopamine into the presynaptic neuron. This results in elevated extracellular dopamine concentrations.

MOA_Pathway Presynaptic Presynaptic Neuron Vesicles Dopamine Vesicles Presynaptic->Vesicles Synthesis Synapse Synaptic Cleft (High DA Conc.) Vesicles->Synapse Release DAT Dopamine Transporter (DAT) Synapse->DAT Reuptake (Normal) Receptors Postsynaptic D1/D2 Receptors Synapse->Receptors Binding Compound (R)-3-(4-Fluorophenoxy) pyrrolidine HCl Compound->DAT BLOCKS (Competitive) Signal Downstream Signaling (Locomotion/Reward) Receptors->Signal Activation

Figure 1: Mechanism of Action showing competitive blockade of the Dopamine Transporter (DAT) by the ligand, preventing dopamine clearance.[1]

Part 2: Head-to-Head Comparative Data

The following data compares the theoretical and experimental profiles of the target compound against established standards. Note that while Methylphenidate and Bupropion have fixed clinical values, the values for (R)-3-(4-Fluorophenoxy)pyrrolidine are derived from Structure-Activity Relationship (SAR) data of the 3-aryloxypyrrolidine class.

Affinity and Uptake Inhibition (IC50)
Metric(R)-3-(4-Fluorophenoxy)pyrrolidineMethylphenidate (MPH)Bupropion
Primary Target DAT (High Affinity)DAT (High Affinity)DAT / NET (Low Affinity)
DAT IC50 (Uptake) < 100 nM (Predicted*)~20–100 nM~500–2000 nM
NET IC50 (Uptake) Variable (Moderate)~100–300 nM~1000–3000 nM
SERT IC50 (Uptake) > 10,000 nM (Low)> 10,000 nM> 10,000 nM
Selectivity Profile DAT > NET >>> SERT DAT ≈ NET >>> SERTNET ≈ DAT >>> SERT
Metabolic Stability High (due to 4-F)Low (Hydrolysis)Moderate (CYP2B6)

*Prediction based on 3-phenoxypyrrolidine SAR indicating high potency for halogenated ether analogs.

Functional Differentiation
  • Vs. Methylphenidate: The target compound lacks the ester linkage of MPH, rendering it immune to rapid hydrolysis by carboxylesterases. This suggests a longer duration of action in in vivo models.

  • Vs. Bupropion: The target is significantly more potent at the DAT. Bupropion acts largely as a norepinephrine releaser/uptake inhibitor with weak DAT activity; the pyrrolidine derivative is a "tight-binding" DRI.

Part 3: Experimental Validation Protocols

To validate the values above, the following self-validating protocols must be used. These assays distinguish between simple binding (


) and functional transport inhibition (IC50).
Functional Uptake Assay ([3H]-Dopamine)

Objective: Determine the IC50 of the compound for inhibiting dopamine uptake in HEK293 cells stably expressing hDAT.

Reagents:

  • HEK293-hDAT cells.[2]

  • Radioligand: [3H]-Dopamine (Specific Activity > 20 Ci/mmol).

  • Reference Standard: Methylphenidate HCl.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid (to prevent DA oxidation).

Workflow Diagram:

Protocol_Flow Step1 1. Cell Prep HEK293-hDAT (96-well plate) Step2 2. Wash Remove Growth Media Add KRH Buffer Step1->Step2 Step3 3. Drug Addition Add (R)-3-(4-F)pyrrolidine (10^-9 to 10^-5 M) Step2->Step3 Step4 4. Incubation 10 min @ 37°C (Equilibration) Step3->Step4 Step5 5. Substrate Add [3H]-Dopamine (5 min uptake) Step4->Step5 Step6 6. Termination Ice-cold Wash x3 Lysis Step5->Step6 Step7 7. Scintillation Count CPM Step6->Step7

Figure 2: Step-by-step workflow for the [3H]-Dopamine functional uptake assay.

Protocol Steps:

  • Seeding: Plate HEK293-hDAT cells at 50,000 cells/well in poly-D-lysine coated plates 24h prior.

  • Pre-incubation: Replace media with KRH buffer. Add the test compound (7 concentrations, log scale) and incubate for 10 mins at 37°C.

    • Control A: Vehicle only (Total Uptake).

    • Control B: 10 µM Cocaine (Non-specific Uptake).

  • Uptake: Add [3H]-Dopamine (final concentration 20 nM) and incubate for exactly 5 minutes. Note: Keep time short to measure initial velocity.

  • Termination: Rapidly aspirate buffer and wash 3x with ice-cold buffer to stop transport.

  • Lysis & Counting: Lyse cells with 1% SDS, add scintillant, and count via MicroBeta counter.

  • Calculation:

    
     is calculated using non-linear regression (Sigmoidal dose-response).
    
Selectivity Screening (DAT vs. SERT)

To confirm the compound is a DRI and not a broad-spectrum inhibitor (SNDRI), run the exact protocol above using HEK293-hSERT cells and [3H]-Serotonin .

  • Success Criterion: The IC50 for SERT should be >50x higher than the IC50 for DAT.

Part 4: Synthesis & Handling Notes

Stability
  • Form: The Hydrochloride (HCl) salt is hygroscopic.

  • Storage: Store at -20°C under desiccated conditions.

  • Solubility: Highly soluble in water and DMSO (>10 mM).

Stereochemical Integrity

Because the (R)-enantiomer is the active subject, chiral purity must be verified via Chiral HPLC prior to biological testing.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/Isopropanol/Diethylamine (90:10:0.1).

  • Requirement: e.e. > 98% to ensure data reflects the specific enantiomer and not the racemate.

References

  • Dopamine Transporter Assay Methodology: Eshleman, A. J., et al. (1999). Characteristics of Drug Interactions with Recombinant Biogenic Amine Transporters Expressed in the Same Cell Type. Journal of Pharmacology and Experimental Therapeutics.

  • SAR of Pyrrolidine Derivatives: Runjhun, et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects. European Journal of Medicinal Chemistry.

  • Comparative Pharmacology of DRIs: Ferris, R. M., & Tang, F. L. (1979). Comparison of the effects of the isomers of amphetamine, methylphenidate and deoxypipradrol on the uptake of l-[3H]norepinephrine and [3H]dopamine. Journal of Pharmacology and Experimental Therapeutics.

  • Assay Protocol (HEK293 Models): Saha, K., et al. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Neuroscience.

Sources

A Guide to Orthogonal Validation of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride: Ensuring Functional Integrity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of starting materials and intermediates is paramount. (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its specific stereochemistry is often critical to the biological activity and safety profile of the final drug product. Therefore, robust validation of its function, which is intrinsically linked to its chemical identity, purity, and stereochemical configuration, is a non-negotiable aspect of quality control.

This guide presents a framework for the orthogonal validation of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride. The principle of orthogonality in analytical chemistry dictates the use of multiple, distinct methods that measure the same attribute through different physicochemical principles.[3] This approach significantly reduces the probability of overlooking impurities or errors that might be missed by a single technique, thereby providing a highly confident assessment of the material's quality.

We will delve into a suite of four complementary analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Polarimetry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each method provides a unique piece of the puzzle, and together they form a self-validating system for comprehensive characterization.

Chiral High-Performance Liquid Chromatography (HPLC): Quantifying Enantiomeric Purity

The primary determinant of the "function" of a chiral intermediate like (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride is its enantiomeric purity. Chiral HPLC is the gold standard for separating and quantifying enantiomers. The technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.[4][5][6]

Causality in Experimental Design

The choice of a polysaccharide-based CSP is deliberate, as these phases are known for their broad applicability in separating a wide range of chiral compounds.[5] A reversed-phase method is often preferred for its compatibility with mass spectrometry, should LC-MS analysis be required.[5][7] The mobile phase composition is optimized to achieve baseline resolution between the (R) and (S) enantiomers, which is critical for accurate quantification.

Experimental Protocol: Chiral HPLC
  • Column: A polysaccharide-based chiral stationary phase column (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) is used.

  • Mobile Phase: An isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% ammonium bicarbonate) is employed. The exact ratio is optimized to achieve optimal separation.[5][8]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[5]

  • Temperature: The column is maintained at a constant temperature, typically 25 °C, to ensure reproducible retention times.

  • Detection: UV detection at a wavelength where the analyte absorbs (e.g., 220 nm) is standard.[5]

  • Sample Preparation: A dilute solution of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride is prepared in the mobile phase. A racemic standard (a 50:50 mixture of R and S enantiomers) is also prepared to identify the retention times of both enantiomers.

  • Analysis: The sample and racemic standard are injected into the HPLC system. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100.

Data Presentation: Expected Chiral HPLC Results
ParameterExpected ResultPurpose
Retention Time of (R)-enantiomer~8.5 min (example)Identification of the desired enantiomer
Retention Time of (S)-enantiomer~10.2 min (example)Identification of the undesired enantiomer
Resolution (Rs)> 1.5Confirms baseline separation for accurate quantification
Enantiomeric Excess (% ee)≥ 99.0%Quantifies the purity of the desired enantiomer
Visualization: Chiral HPLC Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Test Sample & Racemic Standard Dissolve Dissolve in Mobile Phase Sample->Dissolve Injector Injector Dissolve->Injector Column Chiral Column (CSP) Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantify Peak Integration & % ee Calculation Chromatogram->Quantify Result Enantiomeric Purity Quantify->Result

Caption: Workflow for determining enantiomeric purity by Chiral HPLC.

Polarimetry: Confirming Bulk Chirality

Polarimetry is a classical technique that measures the rotation of plane-polarized light by a chiral compound in solution.[9] While Chiral HPLC separates and quantifies the individual enantiomers, polarimetry provides a bulk measurement of the net optical rotation, confirming that the desired enantiomer is in excess and that it rotates light in the expected direction. It serves as a rapid and cost-effective orthogonal check.

Causality in Experimental Design

The specific rotation is a physical constant for a given chiral molecule under defined conditions (temperature, solvent, concentration, and wavelength).[9] By measuring the optical rotation of a sample and calculating its specific rotation, we can compare it to the literature value for the pure enantiomer. This comparison allows for the calculation of optical purity, which, in an ideal scenario, should correlate with the enantiomeric excess determined by HPLC.

Experimental Protocol: Polarimetry
  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol) to a known concentration (c, in g/mL).

  • Instrument Setup: Use a polarimeter with a sodium lamp (D-line, 589 nm) and a thermostatted cell, typically at 20°C.

  • Measurement: Fill the polarimeter cell (of a known path length, l, in decimeters) with the sample solution and measure the observed optical rotation (α).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c).

  • Comparison: Compare the calculated specific rotation to the known value for the pure (R)-enantiomer.

  • Optical Purity Calculation: Optical Purity (%) = ([α]observed / [α]pure enantiomer) x 100.[10]

Data Presentation: Expected Polarimetry Results
ParameterExpected ValuePurpose
Concentration (c)10 mg/mL (example)Known parameter for calculation
Path Length (l)1 dmStandard cell length
Observed Rotation (α)Dependent on concentrationMeasured value
Specific Rotation [α]Matches literature value for (R)-enantiomerConfirms identity and bulk enantiomeric purity
Optical Purity≥ 99.0%Corroborates % ee from HPLC
Visualization: Principle of Polarimetry

G Light Unpolarized Light Polarizer Polarizer Light->Polarizer PlaneLight Plane-Polarized Light Polarizer->PlaneLight SampleCell Sample Cell (Chiral Molecule) PlaneLight->SampleCell RotatedLight Rotated Light SampleCell->RotatedLight Analyzer Analyzer RotatedLight->Analyzer Detector Detector Analyzer->Detector

Caption: Schematic showing the rotation of plane-polarized light.

NMR Spectroscopy: Verifying Chemical Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the chemical structure of molecules.[11] For (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride, ¹H and ¹³C NMR spectra confirm the connectivity of atoms, ensuring the correct compound has been synthesized. It verifies the presence of the key functional groups—the 4-fluorophenoxy group and the pyrrolidine ring—and their relative positions.[12]

Causality in Experimental Design

While standard NMR does not differentiate between enantiomers, it is orthogonal to chromatographic and polarimetric methods because it probes the magnetic properties of atomic nuclei within the molecule. It provides an unambiguous confirmation of the molecular framework. Any deviation from the expected spectrum would indicate the presence of structural isomers or significant impurities, which might not be resolved by the chiral HPLC method.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz).

  • Data Analysis: Process the spectra and assign the chemical shifts (δ) in parts per million (ppm) to the corresponding protons and carbons in the molecule. Compare the observed spectra with a reference spectrum or predicted values.

Data Presentation: Expected NMR Chemical Shifts
NucleusAtom Position(s)Expected Chemical Shift (δ, ppm) (Illustrative)
¹HAromatic protons6.9 - 7.2
¹HPyrrolidine CH-O~5.0
¹HPyrrolidine CH₂2.0 - 3.5
¹³CAromatic C-F~158 (with J-coupling to F)
¹³CPyrrolidine C-O~75
¹³CPyrrolidine CH₂35 - 50

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[13] It is used to confirm the molecular weight of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride. High-resolution mass spectrometry (HRMS) can determine the mass with high accuracy, allowing for the confirmation of the elemental formula.[14][15]

Causality in Experimental Design

MS provides information based on a fundamentally different property—molecular mass—than the other techniques discussed. It is orthogonal because it can detect impurities with different masses, even if they co-elute in HPLC or are not NMR-active. Coupling liquid chromatography with mass spectrometry (LC-MS) is a common approach that provides both separation and mass identification in a single run.[15]

Experimental Protocol: LC-MS
  • Sample Infusion: The sample, typically from the outlet of an HPLC column or directly infused, is introduced into the MS ion source.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for small molecules like this, which generates the protonated molecular ion [M+H]⁺.[16]

  • Mass Analysis: The ions are guided into a mass analyzer (e.g., Time-of-Flight or Orbitrap), which separates them based on their m/z ratio.

  • Detection: The detector records the abundance of ions at each m/z value.

Data Presentation: Expected Mass Spectrometry Results
ParameterExpected ValuePurpose
Molecular FormulaC₁₀H₁₂FNOBasic chemical information
Theoretical Monoisotopic Mass181.0903 uCalculated exact mass of the free base
Observed m/z for [M+H]⁺182.0976 ± 5 ppmConfirms molecular weight and elemental composition (HRMS)

Synergy of Orthogonal Methods

No single method can provide complete confidence in the quality of a chiral intermediate. The power of the orthogonal approach lies in the synergy between the techniques. Chiral HPLC confirms the ratio of enantiomers, polarimetry provides a bulk confirmation of the correct enantiomer's optical activity, NMR validates the chemical structure, and MS confirms the molecular weight.

Visualization: The Orthogonal Validation Concept

G cluster_methods Orthogonal Analytical Methods cluster_results Validated Attributes Compound (R)-3-(4-Fluorophenoxy) pyrrolidine HCl HPLC Chiral HPLC Compound->HPLC Polarimetry Polarimetry Compound->Polarimetry NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS Purity Enantiomeric Purity HPLC->Purity Chirality Bulk Chirality Polarimetry->Chirality Structure Chemical Structure NMR->Structure MW Molecular Weight MS->MW Confidence High Confidence in Functional Integrity Purity->Confidence Chirality->Confidence Structure->Confidence MW->Confidence

Caption: Orthogonal methods provide a multi-faceted validation.

By implementing this orthogonal validation strategy, researchers and drug development professionals can ensure the identity, purity, and stereochemical integrity of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride with the highest degree of scientific certainty, safeguarding the quality and success of their downstream applications.

References

  • 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride - ChemBK . ChemBK. Available from: [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules - ZefSci . ZefSci. Available from: [Link]

  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine - ResearchGate . ResearchGate. Available from: [Link]

  • An Orthogonal Approach to Chiral Method Development Screening . Bentham Science. Available from: [Link]

  • 5.5 Polarimetry - Chemistry LibreTexts . Chemistry LibreTexts. Available from: [Link]

  • How to Use Orthogonal Procedure to Evaluate Specificity/Selectivity? - YouTube . YouTube. Available from: [Link]

  • 3.1. Determination of Enantiomeric Purity by Direct Methods . Science of Synthesis. Available from: [Link]

  • Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400... - ResearchGate . ResearchGate. Available from: [Link]

  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases | Chromatography Today . Chromatography Today. Available from: [Link]

  • Methodology for Accurate Mass Measurement of Small Molecules - The Royal Society of Chemistry . Royal Society of Chemistry. Available from: [Link]

  • From which instrument can we determine enantiomeric purity? - ResearchGate . ResearchGate. Available from: [Link]

  • Identification of small molecules using accurate mass MS/MS search - PMC . NCBI. Available from: [Link]

  • (PDF) Stability Indicating HPLC Method for Simultaneous Quantification... - ResearchGate . ResearchGate. Available from: [Link]

  • Chiral HPLC Separations - Phenomenex . Phenomenex. Available from: [Link]

  • (PDF) Reversed‐phase HPLC enantioseparation of pantoprazole... - ResearchGate . ResearchGate. Available from: [Link]

  • Optical Purity and Enantiomeric Excess - Master Organic Chemistry . Master Organic Chemistry. Available from: [Link]

  • Molecular weight Determination - Aragen Bioscience . Aragen Bioscience. Available from: [Link]

Sources

Rigidifying the Pharmacophore: A Guide to the Selectivity of (R)-3-(4-Fluorophenoxy)pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Selectivity of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists.

Executive Summary: The Case for Conformationally Constrained Scaffolds

In the high-stakes arena of CNS drug discovery, (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride (CAS: 1314419-67-4) represents more than just a chiral building block; it is a privileged scaffold that offers a strategic advantage over flexible linear amines.

This guide evaluates the utility of this compound as a core motif for developing selective Monoamine Transporter (MAT) inhibitors and Nicotinic Acetylcholine Receptor (nAChR) ligands. By incorporating a rigid pyrrolidine ring, this scaffold locks the aryloxy-amine pharmacophore into a bioactive conformation, significantly enhancing selectivity and metabolic stability compared to its open-chain and non-fluorinated counterparts.

Key Performance Indicators (KPIs)
  • Conformational Entropy: Reduced penalty upon binding compared to flexible analogs (e.g., fluoxetine derivatives).

  • Metabolic Shielding: The para-fluoro substituent blocks rapid oxidative metabolism (CYP450).

  • Chiral Specificity: The (R)-enantiomer frequently exhibits superior affinity for NET/SERT transporters compared to the (S)-distomer.

Comparative Analysis: Performance vs. Alternatives

The following analysis contrasts (R)-3-(4-Fluorophenoxy)pyrrolidine with its primary structural competitors: the racemic mixture, the (S)-enantiomer, and the non-fluorinated analog.

Table 1: Structural Activity Relationship (SAR) Matrix
Feature(R)-3-(4-Fluorophenoxy)pyrrolidine (S)-Enantiomer Racemic Mixture Non-Fluorinated Analog
Binding Affinity (SERT/NET) High (Eutomer) Low (Distomer)Moderate (Diluted)Moderate
Selectivity Ratio >100-fold (Target dependent)PoorPoorLow
Metabolic Stability High (Blocked p-position)HighHighLow (Rapid hydroxylation)
CNS Penetration Optimal (Lipophilic F-group)OptimalOptimalModerate
Crystallinity High (HCl salt forms stable lattice)HighVariableHigh
Mechanism of Selectivity
  • Stereochemical Fit: The (R)-configuration orients the ether oxygen and the basic nitrogen in a spatial arrangement that mimics the transition state of neurotransmitter uptake. In many SNRI scaffolds (e.g., Atomoxetine analogs), the (R)-isomer is the eutomer responsible for therapeutic activity.

  • Electronic Modulation: The fluorine atom at the para-position acts as an electron-withdrawing group (EWG), lowering the pKa of the pyrrolidine nitrogen slightly compared to the non-fluorinated analog. This subtle shift often optimizes the ionic interaction with the aspartate residue in the transporter's binding pocket.

Decision Logic: When to Use This Scaffold

The following flowchart illustrates the decision-making process for incorporating this scaffold into a lead optimization campaign.

SelectivityLogic Start Lead Optimization Target TargetCheck Target: SERT / NET / nAChR? Start->TargetCheck Flexibility Is the Linear Analog Promiscuous? TargetCheck->Flexibility Yes Metabolism Is t1/2 too short? Flexibility->Metabolism Yes (Need Rigidity) UseNonF Use Non-Fluorinated Scaffold Flexibility->UseNonF No (Cost priority) UseR Select (R)-3-(4-Fluorophenoxy)pyrrolidine Metabolism->UseR Yes (Block p-hydroxylation) Metabolism->UseNonF No UseS Screen (S)-Enantiomer (Rare Cases) UseR->UseS If (R) is inactive (Check Chiral Switch)

Caption: Decision tree for selecting the (R)-fluorinated scaffold based on target promiscuity and metabolic stability requirements.

Validated Experimental Protocols

To ensure data integrity, the selectivity of this compound must be assessed using self-validating protocols.

Experiment A: Determination of Enantiomeric Excess (ee)

Before biological testing, the optical purity must be confirmed to prevent "distomer noise" in assay results.

Objective: Quantify the ratio of (R) to (S) isomer. Method: Chiral HPLC.

  • Column Selection: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Note: Diethylamine is critical to sharpen the peak of the secondary amine.

  • Sample Prep: Dissolve 1 mg of (R)-3-(4-Fluorophenoxy)pyrrolidine HCl in 1 mL of mobile phase. Neutralize HCl with a drop of TEA if necessary.

  • Detection: UV at 254 nm (targeting the fluorophenoxy chromophore).

  • Validation Criteria: The (R)-isomer should elute second (typically) with >99.5% purity. Any peak <0.5% at the (S)-retention time requires recrystallization.

Experiment B: Competitive Radioligand Binding Assay (SERT/NET)

This protocol assesses the intrinsic affinity (


) of the scaffold.

Reagents:

  • Ligands:

    
    -Paroxetine (SERT) and 
    
    
    
    -Nisoxetine (NET).
  • Tissue: Rat cortical membranes (rich in SERT/NET).

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl (pH 7.4).

Workflow:

  • Incubation: Mix 50 µg membrane protein with 1 nM radioligand and varying concentrations (

    
     to 
    
    
    
    M) of (R)-3-(4-Fluorophenoxy)pyrrolidine.
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Determine

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Self-Validation: Include a reference standard (e.g., Fluoxetine) in every run. If the reference
    
    
    deviates >20% from historical mean, discard data.

Synthesis & Handling Insights

Solubility: The Hydrochloride salt is highly water-soluble, making it ideal for in vitro assays. However, for organic synthesis (e.g., N-alkylation), the free base must be liberated.

  • Tip: Partition between

    
     and saturated 
    
    
    
    . Do not use strong bases (NaOH) for prolonged periods to avoid potential racemization at the C3 chiral center, although ether linkages are generally stable.

Handling: The compound is hygroscopic. Store at -20°C in a desiccator.

References

  • BenchChem. (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride Product Data. Retrieved from

  • PubChem. Compound Summary for CID 71432755: (3R)-3-(4-fluorophenoxy)pyrrolidine.[1] National Library of Medicine. Retrieved from

  • ChemScene. (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride Data Sheet. (For comparative enantiomer data). Retrieved from

  • Semantic Scholar. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands. (Discusses the role of pyrrolidine scaffolds in selectivity). Retrieved from

  • National Institutes of Health (NIH). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (General review of scaffold utility). Retrieved from

Sources

An Independent Researcher's Guide to the Verification of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification and comparative analysis of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride, a key building block in modern drug discovery. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3][4] Its precise stereochemistry and purity are critical for downstream applications, influencing both efficacy and safety.

This document is structured to empower researchers, scientists, and drug development professionals with the methodologies and rationale required to independently validate the quality of this reagent. We will move beyond simple specification sheets, delving into the causality behind experimental choices and establishing self-validating protocols for identity, purity, and chiral integrity. The principles and methods described herein are grounded in the guidelines established by the International Council for Harmonisation (ICH), ensuring regulatory alignment and scientific rigor.[5][6][7][8]

Foundational Analysis: Identity and Physicochemical Characterization

Before assessing purity or comparing with alternatives, the fundamental identity of the material must be unequivocally confirmed. This involves a combination of spectroscopic and physical analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. For (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride, both ¹H and ¹³C NMR are essential.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the substance and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire the spectrum at 25°C. Reference the spectrum to the residual solvent peak.

Expected ¹H NMR Features:

  • Aromatic Protons: Two distinct multiplets in the aromatic region (approx. 6.8-7.2 ppm), characteristic of a para-substituted fluorophenyl group. The fluorine coupling will further influence the splitting pattern.

  • Pyrrolidine Ring Protons: A series of multiplets in the aliphatic region (approx. 2.0-4.5 ppm). The proton at the chiral center (C3) bearing the phenoxy group will likely be a multiplet around 4.0-4.5 ppm.

  • N-H Protons: A broad signal, characteristic of an amine hydrochloride salt. Its chemical shift can be variable and may exchange with D₂O.

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight of the compound, confirming its elemental composition.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample directly into the ESI source.

  • Acquisition: Acquire the spectrum in positive ion mode.

  • Data Analysis: Look for the molecular ion peak corresponding to the free base [M+H]⁺. For C₁₀H₁₂FNO, the expected monoisotopic mass is approximately 181.09 Da. The hydrochloride salt itself will not be observed.

Purity and Impurity Profiling

Purity assessment is not merely about quantifying the main component but also about identifying and quantifying any impurities. The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities in new drug substances.[5][6][7]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is the standard method for assessing the purity of small organic molecules. A properly validated method is essential for reliable results.[12][13][14][15]

Experimental Protocol: Purity by RP-HPLC

  • Instrumentation: An HPLC system with a UV detector and a C18 column (e.g., 150 mm x 4.6 mm, 2.6 µm particle size) is suitable.[16]

  • Mobile Phase: A gradient elution is often necessary to separate impurities with different polarities. A typical system could be:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

  • Detection: UV detection at a wavelength where the fluorophenoxy chromophore absorbs, typically around 220-230 nm.[16]

  • Sample Preparation: Prepare a sample solution in the mobile phase at a concentration of approximately 1 mg/mL.

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.[12][13][14]

Data Interpretation:

  • Purity: Calculated as the percentage of the main peak area relative to the total area of all peaks.

  • Impurity Profile: Any peak other than the main peak is a potential impurity. According to ICH guidelines, impurities above the reporting threshold (typically 0.05% for substances with a maximum daily dose ≤ 2g) must be reported.[5][8][17]

The workflow for this verification process can be visualized as follows:

Caption: Workflow for HPLC Purity Determination.

Chiral Integrity: A Critical Parameter

For a chiral molecule like (R)-3-(4-Fluorophenoxy)pyrrolidine, ensuring enantiomeric purity is paramount. The presence of the unwanted (S)-enantiomer can have significantly different pharmacological effects.[18] Chiral HPLC or chiral capillary electrophoresis are the methods of choice for this analysis.[19][20][21]

Experimental Protocol: Enantiomeric Purity by Chiral HPLC

  • Column Selection: This is the most critical step. A chiral stationary phase (CSP) is required. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® OD or Chiralpak® AD) are often effective for separating enantiomers of compounds with aromatic groups.[18][20]

  • Mobile Phase: Chiral separations are typically performed in normal-phase (e.g., hexane/isopropanol) or polar organic mode (e.g., acetonitrile/methanol). Modifiers like trifluoroacetic acid (TFA) or diethylamine (DEA) are often added to improve peak shape.

  • Method Development: A screening of different CSPs and mobile phase compositions is usually necessary to achieve baseline separation of the enantiomers.

  • Quantification: Once a suitable method is developed, inject the sample and quantify the unwanted enantiomer. The acceptance criterion is typically very low (e.g., <0.1%).

Comparison Table: Analytical Techniques

Parameter AssessedPrimary TechniqueSecondary/ConfirmatoryKey Information Provided
Identity ¹H & ¹³C NMRMass SpectrometryConfirms covalent structure and molecular formula.
Purity (Achiral) RP-HPLCLC-MSQuantifies the main component and detects process-related or degradation impurities.
Chirality Chiral HPLCChiral Capillary ElectrophoresisQuantifies the enantiomeric excess (e.e.) and confirms stereochemical integrity.
Residual Solvents Headspace GC-MS-Identifies and quantifies solvents from the manufacturing process.

Comparative Analysis with Alternatives

The pyrrolidine scaffold can be modified in numerous ways. A researcher might consider alternatives based on factors like synthetic accessibility, potency in a biological assay, or physicochemical properties. Common alternatives involve modification of the substituent on the phenoxy ring or the pyrrolidine ring itself.

Example Alternatives:

  • (R)-3-(4-Chlorophenoxy)pyrrolidine HCl: A close analog where fluorine is replaced by chlorine. This may alter electronic properties and binding interactions.[22]

  • (R)-3-(4-Methoxyphenoxy)pyrrolidine HCl: Introduces an electron-donating group, which can affect metabolism and receptor affinity.[23]

  • (R)-3-((4-Fluorophenyl)thio)pyrrolidine HCl: Replaces the ether linkage with a thioether, changing the geometry and electronic nature of the linker.[24][25]

When comparing these, the same rigorous analytical verification is required for each compound. A comparative study would involve running all compounds under the same analytical conditions (where possible) to directly compare retention times, impurity profiles, and ultimately, performance in a relevant biological or chemical assay.

The logical flow for selecting and validating a chemical probe or building block is depicted below.

Validation_Logic cluster_Verification Verification Protocols Start Identify Target Scaffold (e.g., 3-Phenoxypyrrolidine) Select Select Specific Analog ((R)-3-(4-F-Phenoxy)pyrrolidine HCl) Start->Select Procure Procure Material Select->Procure Verify Independent Verification Procure->Verify Identity Identity Check (NMR, MS) Verify->Identity Purity Purity Check (HPLC) Verify->Purity Chiral Chiral Integrity (Chiral HPLC) Verify->Chiral Compare Compare to Alternatives or Literature Data Decision Accept or Reject Batch Compare->Decision Use Proceed to Application (e.g., Synthesis, Assay) Decision->Use Pass Reject Source Alternative Material Decision->Reject Fail

Caption: Logical workflow for compound validation.

Conclusion

The independent verification of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride is a multi-faceted process that relies on a suite of orthogonal analytical techniques. By following a structured approach grounded in established regulatory guidelines, researchers can ensure the quality, purity, and identity of their starting materials. This diligence is the foundation of reproducible and reliable scientific research, ultimately accelerating the drug discovery process. This guide provides the strategic framework and detailed protocols necessary to achieve that goal, fostering a culture of scientific integrity and technical excellence.

References

  • ICH. (2006). ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Quality Guidelines. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • Scribd. Impurities in New Drug Substances - ICH Q3. [Link]

  • YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. [Link]

  • Cipac.org. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

  • PMC. Therapeutic potential of pyrrole and pyrrolidine analogs: an update. [Link]

  • PMC. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]

  • PMC. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • ResearchGate. (2023). Pyrrole, pyrrolidine analogs as drug candidates-I. [Link]

  • PubChem. (3R)-3-fluoropyrrolidine hydrochloride. [Link]

  • Der Pharma Chemica. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. [Link]

  • ResearchGate. (2020). Comparative neuropharmacological studies on three pyrrolidine-containing synthetic cathinones. [Link]

  • European Patent Office. Process for the separation of a mixture of enantiomers. [Link]

  • MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. [Link]

  • PubMed. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. [Link]

  • PubMed. (2005). Chiral separation of anticholinergic drug enantiomers in nonaqueous capillary electrophoresis. [Link]

  • PMC. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • CiteSeerX. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • PMC. (2018). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • PubMed. (2007). Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor. [Link]

  • LookChem. (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride suppliers & manufacturers in China. [Link]

  • Google Patents. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

Sources

Safety Operating Guide

(R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride: Proper Disposal Procedures

[1][2]

Part 1: Executive Summary & Immediate Action

Do not dispose of this compound down the drain. (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride contains both a halogenated aromatic ring and a secondary amine salt. Improper disposal poses risks of aquatic toxicity and the formation of hydrofluoric acid (HF) during uncontrolled combustion.

Quick Reference: Waste Stream Designation
Waste TypeClassificationDisposal Method
Pure Solid Halogenated Organic SolidHigh-temperature incineration with HF scrubber.
Liquid Solution Halogenated Solvent WasteSegregate into "Halogenated Waste" carboy.
Spill Cleanup Hazardous DebrisDouble-bag in chemically resistant polyethylene.

Part 2: Chemical Characterization & Hazard Assessment

To validate the disposal protocol, we must first understand the chemical properties that dictate the waste stream.

Chemical Identity[3]
  • Chemical Name: (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride[1]

  • CAS Number: 1314419-67-4 (Specific to the (R)-HCl salt)[1]

  • Molecular Formula: C₁₀H₁₃ClFNO[1][2]

  • Molecular Weight: 217.67 g/mol [1][2][3]

Critical Hazards for Disposal
  • Fluorine Content: The presence of the fluorine atom on the phenoxy ring means that incineration will generate Hydrogen Fluoride (HF) gas. This mandates the use of an incinerator equipped with a caustic scrubber.

  • Hydrochloride Salt: The compound is acidic in solution. It may release Hydrogen Chloride (HCl) gas if mixed with strong oxidizers or acids.

  • Aquatic Toxicity: As a pyrrolidine derivative, it has potential neuroactive properties and must be kept out of municipal water systems to prevent environmental bioaccumulation.

Part 3: Regulatory Framework (RCRA & EPA)

While this specific compound is not explicitly listed on the EPA's "P-List" (Acutely Hazardous) or "U-List" (Toxic Waste), it must be managed as a Characteristic Hazardous Waste due to its chemical structure.

  • Waste Code Assignment (Best Practice):

    • If the waste is a mixture with spent halogenated solvents (e.g., DCM, Chloroform), it often falls under F-List codes (e.g., F002).[4]

    • If pure, it is unlisted but must be labeled "Hazardous Waste - Toxic, Halogenated" to ensure the disposal facility uses the correct destruction pathway.

Expert Insight: Never mix this compound with non-halogenated waste (e.g., acetone, methanol) if possible. Mixing halogenated compounds with non-halogenated fuels significantly increases the cost of disposal because the entire volume must then be treated as halogenated waste.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid (Expired or Surplus)

Objective: Safe packaging for off-site incineration.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a Teflon-lined screw cap. Avoid metal containers due to the potential for acid corrosion from the hydrochloride salt.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: (R)-3-(4-Fluorophenoxy)pyrrolidine HCl (100%)

    • Hazard Checkbox: Toxic, Irritant.

    • Critical Note: Write "CONTAINS FLUORINE" clearly on the tag.

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until pickup.

  • Final Destruction: The waste management vendor will incinerate this at >1000°C with stack gas scrubbing.

Protocol B: Disposal of Liquid Waste (Mother Liquors/HPLC Waste)

Objective: Segregation from non-halogenated streams.

  • Segregation: Pour the solution into the designated Halogenated Waste carboy.

    • Compatible Solvents: Dichloromethane, Chloroform, Acetonitrile/Water mixtures.

    • Incompatible: Strong oxidizers (Nitric acid), strong bases (Sodium hydroxide - leads to free-basing and potential volatility).

  • pH Check: If the solution is highly acidic (pH < 2), neutralize slightly with Sodium Bicarbonate before adding to the main carboy to prevent gas evolution, provided the carboy allows for such additions. Otherwise, segregate as "Acidic Halogenated Waste."

  • Record Keeping: Log the approximate volume and concentration on the carboy's accumulation log.

Protocol C: Empty Containers & Contaminated Debris

Objective: Declassification of packaging.

  • Triple Rinse:

    • Rinse the empty reagent bottle three times with a small volume of a compatible solvent (e.g., methanol or acetone).

    • Crucial Step: Pour the rinsate into the Halogenated Liquid Waste container, NOT down the sink.

  • Defacing: Obliterate the original label using a permanent marker.

  • Disposal:

    • Glass: Place in the "Defaced/Clean Glass" recycling or trash, depending on local facility rules.

    • Gloves/Paper: If visibly contaminated, dispose of as solid hazardous waste. If incidental contact only, dispose of as standard lab trash.

Part 5: Visualizations & Logic Flows

Waste Stream Decision Tree

This logic flow ensures you select the correct waste container every time.

WasteDecisionTreeStartWaste GenerationStateCheckPhysical State?Start->StateCheckSolidSolid WasteStateCheck->SolidPowder/CrystalsLiquidLiquid WasteStateCheck->LiquidSolution/SuspensionPureCheckIs it Pure Compound?Solid->PureCheckSolventCheckContains HalogenatedSolvents (DCM, etc.)?Liquid->SolventCheckSolidBinSolid HalogenatedWaste ContainerPureCheck->SolidBinYesDebrisBinHazardous Debris(Gloves/Paper)PureCheck->DebrisBinNo (Wipes/PPE)HaloCarboyHalogenated SolventWaste CarboySolventCheck->HaloCarboyYesSolventCheck->HaloCarboyNo, but containsFluorinated soluteNonHaloCarboyNon-HalogenatedWaste CarboySolventCheck->NonHaloCarboyStrictly No Fluorine(Unlikely here)

Figure 1: Decision logic for segregating (R)-3-(4-Fluorophenoxy)pyrrolidine HCl waste. Note that solutions containing this compound should default to the Halogenated stream.

Spill Response Workflow

In the event of a powder spill or solution leak, follow this containment protocol.

SpillResponseAssess1. Assess Risk(Isolate Area)PPE2. Don PPE(Gloves, Goggles, Lab Coat)Assess->PPEContain3. Containment(Cover with absorbent pads)PPE->ContainClean4. Cleanup(Scoop into bag/Sweep)Contain->CleanDecon5. Decontamination(Soap & Water Wash)Clean->DeconDispose6. Disposal(Label as Haz Waste)Decon->Dispose

Figure 2: Emergency response workflow for minor laboratory spills.

Part 6: References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 1, 2026, from [Link]

Personal Protective Equipment (PPE) & Handling Guide: (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride Physical State: Typically a white to off-white crystalline solid. Primary Hazard Class: Irritant / Corrosive (Potential) . As a hydrochloride salt of a fluorinated amine, this compound presents a dual hazard profile:

  • The Amine Moiety: Potential for skin sensitization and respiratory irritation.

  • The Hydrochloride Counter-ion: Hydrolysis upon contact with moisture (mucous membranes, sweat) releases hydrochloric acid equivalents, leading to immediate irritation or chemical burns.

  • The Fluorine Substituent: Requires strict segregation in waste streams (Halogenated Waste).

Core Directive: Treat as a Hazardous Particulate . Inhalation of dust is the primary exposure vector during weighing; dermal absorption is the primary vector during solubilization.

Risk Assessment & Hierarchy of Controls

Before selecting PPE, you must implement engineering controls. PPE is the last line of defense, not the first.

HierarchyOfControls Source Hazard Source: (R)-3-(4-Fluorophenoxy)pyrrolidine HCl (Dust/Aerosol) Hood Engineering Control: Chemical Fume Hood (Velocity > 0.5 m/s) Source->Hood Containment Admin Administrative Control: SOPs, Training, Designated Areas Hood->Admin Residual Risk PPE PPE (Last Resort): Gloves, Goggles, Lab Coat, Respirator Admin->PPE Exposure Interface Researcher Protected Researcher PPE->Researcher Safety Barrier

Figure 1: The Hierarchy of Controls applied to hazardous solid handling. Engineering controls (Fume Hood) must be the primary containment strategy.

PPE Matrix: Task-Based Specification

Do not use a "one size fits all" approach. PPE requirements escalate based on the energy of the task (e.g., heating, pressurizing) and the state of matter (solid vs. solution).

Body ZonePPE ComponentTechnical SpecificationRationale
Eyes Chemical Splash Goggles Indirect venting, ANSI Z87.1+Critical: Safety glasses are insufficient.[1] Fine salt dust can bypass side shields. Upon contact with ocular fluid, the HCl salt hydrolyzes, lowering pH and causing immediate damage [1].
Hands (Solids) Nitrile Gloves Thickness: ≥ 0.11 mm (4 mil)Standard protection for dry solid handling. Change immediately if punctured.
Hands (Liquids) Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or NeopreneFluorinated organics can permeate thin nitrile over time. Double gloving provides a "breakthrough buffer" during synthesis or extraction [2].
Respiratory N95 / P100 NIOSH-approvedMandatory if outside Fume Hood. If weighing must occur on an open bench (not recommended), a respirator is required to prevent inhalation of the salt dust.
Body Lab Coat 100% Cotton or Nomex (Snap closures)Synthetic blends can melt if a fire occurs (though flammability is low for this salt, solvent fires are a risk in synthesis).

Operational Protocols

A. Weighing & Transfer (High Risk: Dust Generation)

The moment of highest risk is opening the container.

  • Equilibrium: Allow the container to reach room temperature before opening to prevent condensation, which can hydrolyze the salt (clumping/degradation).

  • Static Control: Use an anti-static gun or ionizer bar inside the balance draft shield. Fluorinated salts are often static-prone, causing "flying powder" that contaminates the user.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.

  • Decontamination: Wipe the exterior of the reagent bottle with a dry tissue, then a damp tissue (water) before returning it to storage.

B. Reaction Setup (Medium Risk: Solubilization)
  • Solvent Addition: Add solvent slowly to the solid. Exothermic dissolution is possible.

  • Venting: Ensure the reaction vessel is vented to a scrubber or hood exhaust if neutralizing the salt (e.g., adding a base like Triethylamine), as this will liberate the free amine and potentially heat.

C. Spill Management
  • Solid Spill: Do NOT sweep dry. This creates dust.

    • Protocol: Cover with wet paper towels (dampened with water) to solubilize and weigh down the dust. Scoop up the damp mass and place in Solid Hazardous Waste .

  • Solution Spill:

    • Protocol: Absorb with vermiculite or sand.[2] Do not use combustible materials (sawdust) if strong oxidizers are present in the lab, though this specific compound is stable.

Waste Disposal & Decontamination

Strict Adherence Required: This compound contains Fluorine . It cannot be disposed of in standard organic waste streams in many jurisdictions because incineration of fluorinated compounds requires specific scrubbing to prevent Hydrofluoric Acid (HF) emission [3].

WasteDisposal Waste Waste Generated State Physical State? Waste->State Solid Solid Waste (Contaminated Gloves, Paper, Powder) State->Solid Solid Liquid Liquid Waste (Mother Liquor, Rinses) State->Liquid Liquid HaloStream HALOGENATED Waste Stream Solid->HaloStream Tag: Solid Halo-Organic Liquid->HaloStream Tag: Liquid Halo-Organic NonHalo NON-HALOGENATED (Do NOT Use) Liquid->NonHalo FORBIDDEN

Figure 2: Disposal Decision Tree. The presence of the Fluorine atom dictates the use of the Halogenated Waste stream to ensure proper incineration temperatures and scrubbing.

Disposal Steps:

  • Segregation: Tag all waste containers clearly as "HALOGENATED ORGANIC" .

  • Labeling: List the full chemical name. Do not use abbreviations (e.g., do not write "FP-Pyrrolidine").

  • Container: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the waste is acidic (pH < 4) due to the HCl salt.

Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes .[3] Hold eyelids open. The HCl salt can cause corneal opacity if not rinsed immediately. Seek medical attention.

  • Skin Contact: Wash with soap and copious water.[3] If redness (erythema) persists, consult a physician.

  • Inhalation: Move to fresh air. If wheezing occurs (indicative of amine/acid irritation), seek medical support.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Protective Gloves. United States Department of Labor. [Link]

  • Bucknell University Environmental Health & Safety. Hazardous Waste Segregation Guide (Halogenated vs. Non-Halogenated). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.